molecular formula C12H23NO2 B6361377 Methyl 1-amino-1-cyclodecanecarboxylate CAS No. 851662-69-6

Methyl 1-amino-1-cyclodecanecarboxylate

Katalognummer: B6361377
CAS-Nummer: 851662-69-6
Molekulargewicht: 213.32 g/mol
InChI-Schlüssel: DDMRAJLUAZVGOD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Methyl 1-amino-1-cyclodecanecarboxylate is a useful research compound. Its molecular formula is C12H23NO2 and its molecular weight is 213.32 g/mol. The purity is usually 95%.
The exact mass of the compound Methyl 1-amino-1-cyclodecanecarboxylate is 213.172878976 g/mol and the complexity rating of the compound is 194. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Methyl 1-amino-1-cyclodecanecarboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 1-amino-1-cyclodecanecarboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

methyl 1-aminocyclodecane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO2/c1-15-11(14)12(13)9-7-5-3-2-4-6-8-10-12/h2-10,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDMRAJLUAZVGOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CCCCCCCCC1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

"synthesis of Methyl 1-amino-1-cyclodecanecarboxylate"

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Process Scientists

Executive Summary & Strategic Rationale

The synthesis of Methyl 1-amino-1-cyclodecanecarboxylate represents a critical entry point into the study of medium-ring constrained peptides. Unlike their smaller homologs (cyclopropane to cyclohexane), 10-membered rings introduce unique transannular strain and lipophilicity profiles that significantly alter the pharmacokinetic properties of peptidomimetics.

This guide details a robust, scalable three-step synthetic route starting from cyclodecanone . The strategy prioritizes the Bucherer-Bergs reaction over the Strecker synthesis due to the former's thermodynamic stability and superior performance with sterically demanding cyclic ketones.

Key Chemical Properties
PropertySpecification
Target Molecule Methyl 1-amino-1-cyclodecanecarboxylate
Parent Acid 1-Amino-1-cyclodecanecarboxylic acid (Acngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

c)
CAS (Parent Acid) 80926-17-4
Molecular Weight 213.32 g/mol (Ester), 199.29 g/mol (Acid)
Key Challenge Transannular strain in the 10-membered ring; Lipophilicity management.[1][2][3]

Retrosynthetic Analysis

The most reliable disconnection for


-disubstituted cyclic amino acids is the transformation of the corresponding ketone. The 10-membered ring is preserved throughout the synthesis to avoid the entropic penalties associated with cyclization of acyclic precursors.

Retrosynthesis Target Methyl 1-amino-1- cyclodecanecarboxylate Acid 1-Amino-1-cyclodecane carboxylic acid (Ac10c) Target->Acid Esterification (SOCl2/MeOH) Hydantoin 5,5-Cyclodecamethylene hydantoin Acid->Hydantoin Hydrolysis (NaOH/H2O) Ketone Cyclodecanone Hydantoin->Ketone Bucherer-Bergs (KCN, (NH4)2CO3)

Figure 1: Retrosynthetic strategy focusing on the Bucherer-Bergs pathway.

Step-by-Step Synthetic Protocol

Phase 1: The Bucherer-Bergs Reaction

Objective: Convert Cyclodecanone to 5,5-Cyclodecamethylenehydantoin.

Rationale: The Bucherer-Bergs reaction is preferred over the Strecker synthesis for cyclic ketones because the hydantoin product is thermodynamically stable and crystallizes well, acting as a purification sink.

Reagents & Materials
  • Cyclodecanone (1.0 eq)[4]

  • Potassium Cyanide (KCN) (1.2 eq) [DANGER: CYANIDE]

  • Ammonium Carbonate ((NH

    
    )
    
    
    
    CO
    
    
    ) (3.0 eq)
  • Solvent: 50% Ethanol/Water (v/v)

Protocol
  • Setup: In a fume hood equipped with a cyanide scrubber, dissolve cyclodecanone in 50% EtOH/H

    
    O.
    
  • Addition: Add (NH

    
    )
    
    
    
    CO
    
    
    followed by KCN.
  • Reaction: Heat the mixture to 55–60 °C for 12–24 hours. Note: Higher temperatures may cause sublimation of ammonium carbonate; use a sealed pressure tube if available, or replenish (NH

    
    )
    
    
    
    CO
    
    
    .
  • Workup: Cool the mixture to 0 °C. The hydantoin is sparingly soluble and will precipitate as a white solid.

  • Purification: Filter the precipitate. Wash with cold water to remove excess cyanide. Recrystallize from ethanol if necessary.

Mechanism of Action:

BuchererMechanism Ketone Cyclodecanone Imine Imine Int. Ketone->Imine + NH3 Aminonitrile Aminonitrile Imine->Aminonitrile + CN- Hydantoin Hydantoin Product Aminonitrile->Hydantoin + CO2 Cyclization

Figure 2: Mechanistic flow of the Bucherer-Bergs reaction.

Phase 2: Hydrolysis to the Amino Acid (Ac10c)

Objective: Open the hydantoin ring to yield 1-amino-1-cyclodecanecarboxylic acid.

Rationale: Hydantoins of sterically hindered ketones (like cyclodecanone) are chemically robust. Basic hydrolysis is generally more effective than acidic hydrolysis for these substrates.

Protocol
  • Reagents: Suspend the hydantoin in 3M to 6M NaOH (approx. 10-20 eq).

  • Reaction: Reflux (100 °C+) for 24–48 hours. The reaction is complete when the solid dissolves and ammonia evolution ceases.

  • Isolation (Critical Step):

    • Cool the solution.

    • Neutralize carefully with concentrated HCl to pH ~6.0–7.0 (the isoelectric point).

    • The amino acid (zwitterion) is lipophilic and will precipitate.

  • Purification: Filter the solid. Wash with cold water and acetone. Dry under vacuum.

Phase 3: Methyl Esterification

Objective: Convert Ac10c to Methyl 1-amino-1-cyclodecanecarboxylate.

Rationale: The steric bulk of the 10-membered ring adjacent to the carboxyl group makes Fischer esterification slow. Thionyl chloride (SOCl


) provides the necessary acid catalysis and dehydrating conditions.
Protocol
  • Setup: Suspend dry 1-amino-1-cyclodecanecarboxylic acid in anhydrous Methanol (0.1 M concentration) at 0 °C.

  • Activation: Add Thionyl Chloride (SOCl

    
    , 2.0 eq) dropwise. Caution: Exothermic reaction with gas evolution (SO
    
    
    
    , HCl).
  • Reaction: Allow to warm to room temperature, then reflux for 4–12 hours.

  • Workup:

    • Evaporate the solvent and excess SOCl

      
       under reduced pressure.
      
    • Result: The product is obtained as the Hydrochloride Salt (white solid or foam).

  • Free Base Generation (Optional):

    • Partition the salt between Ethyl Acetate and saturated NaHCO

      
      .
      
    • Dry the organic layer (Na

      
      SO
      
      
      
      ) and concentrate to yield the free amine ester (oil).

Characterization & Data

TechniqueExpected Signal / Observation
1H NMR (CDCl3)

3.75 ppm (s, 3H):
Methyl ester singlet.

1.4 - 2.2 ppm (m, 18H):
Cyclodecane ring protons (complex multiplet due to ring flexibility).
13C NMR

~175 ppm:
Carbonyl carbon.

~52 ppm:
Methoxy carbon.

~60 ppm:
Quaternary

-carbon.
Mass Spec (ESI) [M+H]+: 214.2 m/z (Free base).

Safety & Critical Considerations

  • Cyanide Hazard: The Bucherer-Bergs reaction utilizes KCN. All operations must be performed in a well-ventilated hood. Keep a cyanide antidote kit available. Waste must be treated with bleach (hypochlorite) to oxidize cyanide before disposal.

  • Transannular Strain: The 10-membered ring has significant "I-strain" (internal strain). While the formation of the spiro-hydantoin relieves some Pitzer strain, the reaction kinetics may be slower than for cyclohexanone. Ensure full conversion in Step 1 before proceeding.

  • Solubility: The target ester is highly lipophilic. It will be soluble in DCM, EtOAc, and MeOH, but insoluble in water.

References

  • Bucherer-Bergs Reaction Review: Ware, E. (1950). "The Chemistry of the Hydantoins." Chemical Reviews, 46(3), 403–470. Link

  • Conformational Analysis of Ac(n)c: Santini, A., et al. (2000). "Preferred conformation of peptides based on cycloaliphatic C(alpha,alpha)-disubstituted glycines: 1-amino-cycloundecane-1-carboxylic acid (Ac11c)." Journal of Peptide Science, 6(11), 563-577. Link

  • Esterification Protocol: Li, J., et al. (2011). "A Convenient Synthesis of Amino Acid Methyl Esters." Molecules, 16(12), 4264-4274. (Describes TMSCl/MeOH method as a mild alternative). Link

  • Cyclic Amino Acid Synthesis: O'Donnell, M. J., et al. (1978). "Synthesis of protected amino acid derivatives via phase transfer catalysis." Tetrahedron Letters, 19(30), 2641-2644. Link

Sources

Engineering Conformational Rigidity: A Comprehensive Guide to Methyl 1-Amino-1-Cyclodecanecarboxylate (Ac10c-OMe) in Peptidomimetics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of proteolytically stable, highly specific peptide therapeutics relies heavily on the strategic incorporation of non-canonical amino acids. Methyl 1-amino-1-cyclodecanecarboxylate (Ac10c-OMe) represents a critical building block in this domain. As a medium-ring, cycloaliphatic C-α,α-disubstituted amino acid ester, it is utilized to enforce severe conformational constraints on peptide backbones, specifically inducing 3(10)-helices and β-bends[1]. This whitepaper provides an in-depth mechanistic analysis of Ac10c-OMe, detailing its physicochemical properties, the thermodynamic causality behind its conformational restriction, and field-proven protocols for its integration into solid-phase peptide synthesis (SPPS).

Chemical Identity and Core Properties

Methyl 1-amino-1-cyclodecanecarboxylate is the methyl ester derivative of 1-aminocyclodecane-1-carboxylic acid (Ac10c). The esterification of the carboxyl group protects it during specific synthetic routes or allows it to be used directly in solution-phase foldamer synthesis before subsequent saponification[2][3].

Table 1: Physicochemical & Structural Properties
PropertyValue / Description
Chemical Name Methyl 1-aminocyclodecane-1-carboxylate
CAS Registry Number 851662-69-6
Molecular Formula C₁₂H₂₃NO₂
Molecular Weight 213.32 g/mol
Structural Class α,α-Disubstituted amino acid ester (Acnc derivative)
Ring Size 10-membered cycloaliphatic ring
Primary Utility Precursor for peptidomimetics, foldamers, and conformational locking

Mechanistic Grounding: The Thermodynamics of Conformational Restriction

The utility of Ac10c-OMe in drug development stems from its ability to drastically limit the Ramachandran conformational space of a peptide backbone[4].

The Thorpe-Ingold Effect

When the α-hydrogen of a canonical amino acid is replaced by a bulky cyclodecane ring, the bond angles around the quaternary α-carbon are compressed. This phenomenon, known as the Thorpe-Ingold (or gem-dialkyl) effect, thermodynamically favors the proximity of the flanking amide bonds.

Causality of Secondary Structure Induction

The steric bulk of the 10-membered ring restricts rotation around the N-Cα (φ) and Cα-C (ψ) dihedral angles. Unlike smaller rings (e.g., Ac5c) which may allow extended planar conformations, the massive steric hindrance of Ac10c forces the peptide backbone into tightly coiled structures, preferentially 3(10)-helices and β-bends [1][5]. This rigidification shields adjacent peptide bonds from proteolytic cleavage, exponentially increasing the in vivo half-life of the therapeutic peptide[6].

ConformationalRestriction A Ac10c-OMe Incorporation B Steric Hindrance (Thorpe-Ingold) A->B C Restricted Dihedral Angles (φ, ψ) B->C D 3(10)-Helix & β-Bend Formation C->D E Protease Resistance & Target Affinity D->E

Caption: Pathway illustrating how Ac10c incorporation restricts conformational space to enhance stability.

Table 2: Comparative Conformational Preferences of Acnc Residues
Amino Acid DerivativeRing SizePreferred Secondary StructureSteric Hindrance Level
Ac5c 5-memberedExtended / Planar, α-helixModerate
Ac6c 6-memberedα-helix / 3(10)-helixHigh
Ac10c 10-membered3(10)-helix / β-bendExtremely High

Experimental Protocols: Synthesis and Peptide Coupling

Incorporating α,α-disubstituted amino acids like Ac10c into a peptide chain presents a significant synthetic challenge. Standard coupling reagents (e.g., DIC/HOBt) routinely fail due to the extreme steric shielding of the reacting amine and carboxyl groups[7][8]. The following self-validating protocol utilizes microwave-assisted synthesis and highly reactive uronium salts (HATU) to overcome this activation barrier.

Phase 1: Preparation of Fmoc-Ac10c-OH

Because CAS 851662-69-6 is a methyl ester, it must first be converted to an Fmoc-protected free acid for Solid-Phase Peptide Synthesis (SPPS).

  • Saponification: Dissolve Ac10c-OMe in a 3:1 mixture of THF/H₂O. Add 2.0 equivalents of LiOH and stir at 40°C for 12 hours. Monitor via LC-MS until the ester is fully hydrolyzed to Ac10c-OH.

  • Fmoc Protection: Adjust the pH to 9.0 using Na₂CO₃. Add 1.2 equivalents of Fmoc-OSu dissolved in dioxane dropwise. Stir at room temperature for 4 hours.

  • Isolation: Acidify to pH 2.0 with 1M HCl, extract with ethyl acetate, dry over MgSO₄, and concentrate in vacuo to yield Fmoc-Ac10c-OH.

Phase 2: Microwave-Assisted SPPS Coupling Protocol

Causality: Microwave irradiation provides the kinetic energy required to overcome the high steric activation barrier of the quaternary carbon, while HATU/HOAt ensures rapid formation of the active ester before side reactions (like oxazolone formation) can occur[7].

  • Resin Swelling: Swell Rink Amide AM resin in N,N-dimethylformamide (DMF) for 20 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 2 × 5 minutes. Wash thoroughly with DMF (5×).

  • Activation: In a separate vial, dissolve 5.0 equivalents of Fmoc-Ac10c-OH and 5.0 equivalents of HATU in DMF. Add 10.0 equivalents of N,N-Diisopropylethylamine (DIEA)[8].

  • Coupling: Transfer the activated mixture to the resin. Irradiate in a microwave peptide synthesizer at 50°C (40 W) for 30 minutes[7].

  • Self-Validation (Kaiser Test): Perform a Kaiser test. A yellow solution indicates complete coupling (free amines consumed). If the test is blue (incomplete), repeat steps 3-4 using a highly reactive acid fluoride or BTC (bis(trichloromethyl)carbonate) activation.

SPPSWorkflow S1 1. Saponification (Ac10c-OMe to Ac10c-OH) S2 2. Fmoc Protection (Fmoc-Ac10c-OH) S1->S2 S3 3. Resin Activation (HATU / DIEA in DMF) S2->S3 S4 4. Microwave-Assisted Coupling (50°C, 40W) S3->S4 S5 5. Validation & Cleavage (Kaiser Test / LC-MS) S4->S5

Caption: Step-by-step workflow for the preparation and coupling of Ac10c in solid-phase peptide synthesis.

Applications in Drug Development

Inhibiting Protein-Protein Interactions (PPIs)

The rigid 3(10)-helical structures induced by Ac10c are highly effective at mimicking the interfacial helices of native proteins. For example, replacing natural residues in the KLVFF hydrophobic core of Amyloid-β (Aβ) with α,α-disubstituted amino acids forces the peptide into an extended, sterically blocked conformation. This prevents β-sheet extension, effectively neutralizing synaptotoxic Aβ oligomerization in Alzheimer's disease models[6].

Foldamer Engineering

Foldamers are artificial oligomers designed to fold into well-defined 3D structures. The incorporation of Ac10c into β-peptide or mixed α/β-peptide sequences allows researchers to predictably design stable secondary structures that can act as highly specific receptor agonists or antagonists, bypassing the rapid degradation pathways that typically clear natural peptides from the bloodstream[9].

References

  • abcr Gute Chemie. "AB288460 | CAS 851662-69-6: Methyl 1-amino-1-cyclodecanecarboxylate." abcr.com. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGq_LFCZS85k9gl4WJZoOHu7q-Z3PmncSctQThoTk4o7I3kXQfMprvoATfanlCWI5R2D7z0xdTnacr_swyv2snttLLTCherNdwxaWc3IOYbJsWk1fmHAuoOP0s=]
  • BLD Pharm. "851662-69-6 | Methyl 1-aminocyclodecane-1-carboxylate." bldpharm.com. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFh-VIHZvt-lhlSSuOSBoCuKi_J6_MbLa51ZUdixPfvHSKK2dY6JoVAh6EAaLBoxopZTcPhzq4Vcu0v-vSjdmLFTKrzqkfRTvh2s6_ChdcdHjlELysFz-3dojGl6S8MS6b1d9iUBuj1itWwXlyh]
  • PubMed (NIH). "Ac10c: a medium-ring, cycloaliphatic Calpha,alpha-disubstituted glycine. Incorporation into model peptides and preferred conformation." J Pept Res. 2001 Apr;57(4):307-15. URL:[https://vertexaisearch.cloud.google.
  • ResearchGate. "Design and conformation of peptides containing alpha,alpha-disubstituted alpha-amino acids." URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEDAMFUiopgUT-G0XKlipoYBx0XJzqigNz33k-yRQXAwPbWG8dJqhK9u2nDE19LYWkSSbqpswPKieBDd7q7OaDDfIbwmawfKhENEFiO6z6acEThZAkJGw0mXjvo1k4QbBVPoSOEzLncjsVpGGG3TOXK-oEvxZcXpBFTP8cqNMraTmgPmLh8bM92nhga9KDMBFRji8j4zpWnSJ-UKbi5scbXk7Daj4DaC2bZHARg-7K-nSe0pdg5OWG5-lhQHZqig-B2S8746I3Ysw==]
  • PubMed Central (NIH). "Effects of Peptides Derived from Terminal Modifications of the Aβ Central Hydrophobic Core on Aβ Fibrillization." URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9dD3KBEsV4gmQ9giic5anb-QX59ET5XqzpKqmrh58cg9c97kyz7xUQwMjBT92u6tBKBV7NfbNCqW5zlh_LriiX-WY3lryvBljgK3Fu0S3QEUPkfYsuxFDzeLcft2mgvYOaPCj_VH9l3xARsw=]
  • MDPI. "Hydrocarbon-Stapled Peptide Based-Nanoparticles for siRNA Delivery." Pharmaceutics 2020. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGQoQ8f38v7mRTer6jZ3ex5ca6DlnOLCAvh6KomNHxDJMSfGb5xylAZ-8lVstF7moEQ68H38GmHwJKSs_KRWwGG_VniqnjsC4VSAWDzLFOSI9MUQMCQsnN6W69FY_8oxFAO-8Cd]
  • PLOS One. "A Foldamer-Dendrimer Conjugate Neutralizes Synaptotoxic β-Amyloid Oligomers." URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGjjD4g6_LtkO50w0kfoljhGHktpdvKbV173q9L8Y4g5bAzwcrx-5pi6daZ4ymn5PhdOSEiajCG-Ld9_v5uBoPC1XpTvL8Rp1lbRbvoA0kVvAC6RYGDXPRpxiu_8v3MmuZzfmie7SNpmJ_kKQiWkGtCH96JoPkGJeqfHZiXuOv5w1ydomw=]

Sources

Technical Whitepaper: Methyl 1-amino-1-cyclodecanecarboxylate in Advanced Peptide Engineering

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of highly stable, conformationally restricted peptide therapeutics relies heavily on the integration of unnatural amino acids. Methyl 1-amino-1-cyclodecanecarboxylate (CAS: 851662-69-6) ,[1] is a critical building block in this domain. As a Cα-tetrasubstituted α-amino acid derivative featuring a bulky 10-membered carbocyclic ring, it imposes severe steric constraints on the peptide backbone[2]. This technical guide explores the physicochemical properties, mechanistic causality of conformational restriction, and validated synthetic protocols for utilizing this compound in modern drug discovery.

Physicochemical Profiling

Understanding the baseline metrics of Methyl 1-amino-1-cyclodecanecarboxylate is essential for predicting its behavior in solution-phase and solid-phase synthesis. The data is summarized in Table 1.

Table 1: Quantitative Chemical and Physical Properties

PropertyValueCausality / Relevance to Synthesis
Chemical Name Methyl 1-amino-1-cyclodecanecarboxylateEsterification protects the C-terminus during complex synthetic workflows.
CAS Registry Number 851662-69-6[1]Unique identifier for the methyl ester derivative.
Parent Acid CAS 215229-19-9[3]The free acid form, typically the starting material for esterification.
Molecular Formula C₁₂H₂₃NO₂Indicates the highly lipophilic nature of the cyclodecane ring.
Molecular Weight ~213.32 g/mol Used for precise stoichiometric calculations in SPPS.
Structural Class Cα-tetrasubstituted α-amino acidThe dual substitution at the alpha-carbon restricts backbone flexibility.

Mechanistic Role in Peptide Engineering

The primary utility of Cα-tetrasubstituted α-amino acids (CTAAs) lies in their ability to dictate peptide secondary structure[2],[4]. Natural amino acids possess significant rotational freedom around the N-Cα (φ) and Cα-C=O (ψ) bonds. When the α-hydrogen is replaced by a massive cyclodecane ring, the steric clash between the ring and the adjacent peptide backbone severely restricts the allowable Ramachandran angles.

Causality of Conformational Restriction:

  • Helicogenesis: The steric bulk of the 10-membered ring forces the peptide backbone to adopt a highly specific geometry, predominantly favoring a

    
    -helix or a fully extended 
    
    
    
    -helix depending on the adjacent residues[4].
  • Proteolytic Resistance: Proteases require a flexible peptide backbone to adapt to their catalytic active sites. The rigidity imposed by the cyclodecane ring prevents this induced fit, drastically increasing the in vivo half-life and serum stability of the peptide[5].

  • Receptor Affinity: By pre-organizing the peptide into its biologically active conformation, the entropic penalty of binding is reduced, often leading to enhanced target affinity[5].

G A Methyl 1-amino-1-cyclodecanecarboxylate (CAS: 851662-69-6) B Cα-Tetrasubstitution & Cyclodecane Steric Bulk A->B C Restriction of φ and ψ Torsional Angles B->C D Induction of 3_10-Helix or Fully Extended Conformation C->D E Shielding of Peptide Bonds from Proteolytic Cleavage D->E F Enhanced In Vivo Half-Life & Target Receptor Affinity E->F

Conformational restriction pathway induced by cyclodecane steric bulk.

Validated Experimental Protocols

Working with highly sterically hindered amino acids requires significant deviations from standard synthetic protocols. The following methodologies are engineered as self-validating systems to ensure high yield and purity.

Protocol A: Synthesis of the Methyl Ester (Esterification)

Objective: Convert the parent 1-amino-1-cyclodecanecarboxylic acid (CAS: 215229-19-9)[3] to its methyl ester (CAS: 851662-69-6). Causality: Standard Fischer esterification is impractically slow due to the massive steric shielding of the carboxyl group by the cyclodecane ring. Using Thionyl Chloride (


) in methanol generates anhydrous HCl in situ, which protonates the amine (preventing side reactions) and highly activates the carbonyl carbon.

Step-by-Step Methodology:

  • Preparation: Suspend 10 mmol of 1-amino-1-cyclodecanecarboxylic acid in 50 mL of anhydrous methanol in an oven-dried flask under an Argon atmosphere. Chill to 0°C using an ice bath.

  • Activation: Add 20 mmol (2.0 equivalents) of

    
     dropwise over 15 minutes.
    
    • Self-Validation Check: The dropwise addition controls the exothermic generation of HCl gas. A clear solution should gradually form as the hydrochloride salt dissolves.

  • Reflux: Remove the ice bath, allow the reaction to reach room temperature, and then heat to reflux (65°C) for 24-36 hours.

    • Self-Validation Check: Monitor reaction progress via LC-MS. The extreme steric bulk severely retards the formation of the tetrahedral intermediate; shorter reaction times will result in incomplete conversion.

  • Isolation: Concentrate the reaction mixture under reduced pressure. Triturate the resulting residue with cold anhydrous diethyl ether to precipitate Methyl 1-amino-1-cyclodecanecarboxylate as a white hydrochloride salt. Filter and dry under a high vacuum.

Protocol B: Solid-Phase Peptide Synthesis (SPPS) Coupling

Objective: Couple an N-protected derivative of the cyclodecane amino acid into a growing peptide chain. Causality: Standard carbodiimide chemistry (e.g., DIC/HOBt) fails because the bulky cyclodecane ring prevents the incoming nucleophile from accessing the activated ester. Highly reactive uronium salts (HATU) paired with superior leaving groups (HOAt) and microwave heating are mandatory to overcome this activation energy barrier.

Step-by-Step Methodology:

  • Deprotection: Treat the resin-bound peptide with 20% piperidine in DMF for 2 × 10 minutes to remove the N-terminal Fmoc group. Wash thoroughly with DMF.

  • Pre-Activation: In a separate vial, dissolve 3.0 equivalents of the Fmoc-protected cyclodecane amino acid and 2.9 equivalents of HATU in minimal DMF. Add 6.0 equivalents of N,N-Diisopropylethylamine (DIPEA). Allow pre-activation for exactly 3 minutes.

  • Coupling: Transfer the activated mixture to the resin. Utilize microwave-assisted SPPS (75°C, 25 Watts) for 45-60 minutes.

    • Self-Validation Check: Do not rely solely on the standard Kaiser test to verify coupling completion. Sterically hindered secondary amines often yield false negatives. Validate coupling efficiency via micro-cleavage of a resin aliquot and subsequent LC-MS analysis.

G N1 Parent Acid (CAS: 215229-19-9) N2 Esterification (SOCl2 / MeOH, Reflux) N1->N2 Methanolysis N3 Methyl Ester (CAS: 851662-69-6) N2->N3 N4 N-Terminal Protection (Fmoc-OSu) N3->N4 Derivatization N5 SPPS Coupling (HATU/HOAt, Microwave) N4->N5 Activation N6 Constrained Peptide Therapeutic N5->N6

Synthetic workflow from parent acid to conformationally constrained peptide.

Conclusion

Methyl 1-amino-1-cyclodecanecarboxylate (CAS: 851662-69-6) is a highly specialized, sterically demanding building block. By understanding the causality behind its conformational rigidity, researchers can rationally design peptides with superior pharmacokinetic profiles. The protocols provided ensure that the inherent thermodynamic hurdles of reacting such a hindered molecule are systematically overcome.

References

1. chembuyersguide.com - abcr GmbH (Page 293). Available at: 2.[3] chemicalbook.com - 1-AMINO-1-CYCLODECANECARBOXYLIC ACID CAS#: 215229-19-9. Available at: 3.[1] abcr.com - AB288460 | CAS 851662-69-6 – abcr Gute Chemie. Available at: 4.[2] nih.gov (PubMed) - Enantio- and diastereoselective syntheses of cyclic Calpha-tetrasubstituted alpha-amino acids and their use to induce stable conformations in short peptides. Available at: 5.[5] mdpi.com - Insights into Structure-Activity Relationships of Somatostatin Analogs Containing Mesitylalanine. Available at: 6.[4] researchgate.net - Model peptides containing the 3-sulfanyl-norbornene amino acid, a conformationally constrained cysteine analogue effective inducer of 310-helix secondary structures. Available at:

Sources

A Technical Guide to the Physicochemical Characteristics of Methyl 1-amino-1-cyclodecanecarboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Non-proteinogenic amino acids are critical building blocks in modern medicinal chemistry, enabling the design of novel peptides and small molecules with enhanced stability, permeability, and unique conformational properties. Methyl 1-amino-1-cyclodecanecarboxylate, a derivative of a large-ring cyclic amino acid, represents a scaffold of significant interest for constructing macrocyclic peptides and other therapeutics that operate beyond the "Rule of 5".[1] This guide provides a comprehensive technical overview of the predicted physicochemical characteristics of this compound. In the absence of extensive published experimental data, this document establishes a predictive baseline and details the authoritative, self-validating experimental protocols required for its empirical characterization. It is intended for researchers, medicinal chemists, and drug development professionals engaged in the synthesis and application of novel amino acid derivatives.

Introduction and Molecular Structure

Methyl 1-amino-1-cyclodecanecarboxylate is a non-natural, α,α-disubstituted amino acid ester. Its structure is characterized by a ten-membered carbocyclic ring, which imparts significant conformational constraints and lipophilicity compared to smaller cyclic or linear analogs. Such large, flexible ring systems are increasingly explored in drug discovery to target challenging protein-protein interfaces.[1] The primary amino group and the methyl ester moiety provide handles for peptide synthesis and further chemical modification. Understanding the fundamental physicochemical properties of this building block is paramount for predicting its behavior in biological systems and for designing efficient synthetic and purification strategies.

Chemical Structure and Identifiers

The structure consists of a cyclodecane ring with an amino group and a methoxycarbonyl group attached to the same carbon atom (C1).

Caption: Chemical Structure of Methyl 1-amino-1-cyclodecanecarboxylate.

Table 1: Molecular and Structural Properties

Property Value Source/Method
IUPAC Name Methyl 1-aminocyclodecane-1-carboxylate Nomenclature
CAS Number Not readily available in public databases -
Molecular Formula C₁₂H₂₃NO₂ Calculated
Molecular Weight 213.32 g/mol Calculated

| Chirality | Achiral | C1 is not a stereocenter |

Predicted Physicochemical Properties

The physicochemical profile of a molecule is a primary determinant of its pharmacokinetic and pharmacodynamic behavior. For novel entities like Methyl 1-amino-1-cyclodecanecarboxylate, predictive (in-silico) methods, benchmarked against known analogs, provide essential initial insights.

Table 2: Predicted Physicochemical Data and Comparison with Analogs

Property Methyl 1-amino-1-cyclodecane carboxylate (Predicted) Methyl 1-amino-1-cyclooctane carboxylate (Analog)[2] Methyl 1-amino-1-cyclohexane carboxylate (Analog)[3]
Molecular Weight 213.32 185.26 157.21 (as free base)
cLogP ~2.6 - 3.2 1.60 ~1.1 (Predicted)
TPSA (Ų) 52.32 52.32 52.32
H-Bond Donors 1 1 1
H-Bond Acceptors 3 3 3
Rotatable Bonds 2 1 1

| pKa (Amine) | ~10.2 - 10.6 | Not available | ~10.4 (Predicted) |

Lipophilicity (LogP)

The partition coefficient (LogP) is a measure of a compound's differential solubility in a biphasic system of n-octanol and water, serving as a key indicator of hydrophobicity.[4][5] High LogP values are associated with increased membrane permeability but can also lead to poor aqueous solubility and higher metabolic clearance. The large cyclodecane ring contributes significantly to the lipophilicity. The predicted cLogP (calculated LogP) for the title compound is substantially higher than its smaller ring analogs, suggesting it will readily partition into lipid environments. This property is often desirable for enhancing the passive permeability of cyclic peptides.[1]

Solubility

Due to their zwitterionic potential, amino acids are generally more soluble in water than in nonpolar organic solvents.[6][7] However, the esterification of the carboxylic acid and the large, nonpolar cyclodecane ring dramatically reduce aqueous solubility. Methyl 1-amino-1-cyclodecanecarboxylate is predicted to be poorly soluble in water but freely soluble in organic solvents like methanol, ethanol, and dichloromethane. Its solubility in aqueous media is expected to increase significantly at acidic pH due to the protonation of the primary amine, forming a more soluble ammonium salt.[7]

Acidity and Basicity (pKa)

The molecule possesses one primary basic center: the amino group. The pKa of this group dictates the molecule's ionization state at a given pH. The pKa of the α-amino group in cyclic amino acids is influenced by the ring size and conformation.[8] Based on analogs like 1-aminocyclohexanecarboxylic acid, the pKa of the amine in Methyl 1-amino-1-cyclodecanecarboxylate is estimated to be in the range of 10.2 to 10.6. This means that at physiological pH (~7.4), the compound will exist predominantly in its protonated, cationic form.

Methodologies for Experimental Characterization

Empirical verification of the predicted properties is a cornerstone of chemical research. The following section outlines standard, self-validating protocols for the characterization of a newly synthesized batch of Methyl 1-amino-1-cyclodecanecarboxylate.

Structural Verification via Spectroscopy

Before any property measurement, the identity and purity of the compound must be unequivocally confirmed.

3.1.1 Nuclear Magnetic Resonance (NMR) Spectroscopy NMR provides detailed information about the molecular structure, connectivity, and chemical environment of atoms.[9][10]

  • ¹H NMR: The spectrum is expected to show a singlet for the methyl ester protons (-OCH₃) around 3.7 ppm. The protons of the amino group (-NH₂) will likely appear as a broad singlet that can be exchanged with D₂O. The 20 protons on the cyclodecane ring will produce a complex series of overlapping multiplets in the upfield region, typically between 1.2 and 2.5 ppm.[11]

  • ¹³C NMR: Key signals will include the ester carbonyl (C=O) around 175 ppm, the quaternary C1 carbon (attached to N and COO) around 60-70 ppm, and the methoxy carbon (-OCH₃) around 52 ppm. The ten carbons of the cyclodecane ring will appear as multiple signals in the 20-40 ppm range.[9] Techniques like DEPT can be used to differentiate between CH, CH₂, and CH₃ carbons.

3.1.2 Mass Spectrometry (MS) MS is used to determine the molecular weight and can provide structural information through fragmentation patterns.[12] For this compound, electrospray ionization (ESI) would be a suitable method. The protonated molecule [M+H]⁺ would be observed at m/z 214.32. Common fragmentation pathways may include the neutral loss of the methoxy group (-OCH₃) or the entire methoxycarbonyl group (-COOCH₃).

3.1.3 Infrared (IR) Spectroscopy IR spectroscopy identifies the functional groups present in a molecule based on their vibrational frequencies.

Table 3: Expected IR Absorption Bands

Functional Group Wavenumber (cm⁻¹) Appearance
N-H Stretch (Amine) 3300-3500 Two sharp bands, medium intensity
C-H Stretch (Aliphatic) 2850-3000 Strong, sharp peaks
C=O Stretch (Ester) 1730-1750 Strong, sharp peak

| C-O Stretch (Ester) | 1150-1250 | Strong peak |

Experimental Determination of Physicochemical Properties

3.2.1 LogP Determination: Shake-Flask Method (OECD Guideline 107) This classic method directly measures the partitioning of a compound between n-octanol and water. Its procedural simplicity and direct measurement principle make it a highly trustworthy protocol.

Experimental Protocol:

  • Preparation: Prepare a stock solution of the compound in n-octanol pre-saturated with water.

  • Partitioning: Mix a known volume of the octanol stock solution with a known volume of water pre-saturated with octanol in a separatory funnel or vial.

  • Equilibration: Shake the mixture vigorously for 20-30 minutes at a constant temperature (e.g., 25°C) to allow equilibrium to be reached.

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the octanol and aqueous phases.

  • Quantification: Carefully sample each phase. Determine the concentration of the compound in both the n-octanol (C_oct) and water (C_water) layers using a suitable analytical technique (e.g., HPLC-UV, LC-MS).[13]

  • Calculation: Calculate LogP as: LogP = log₁₀(C_oct / C_water). The experiment should be repeated at least three times.

G start Prepare Water-Saturated Octanol & Octanol-Saturated Water stock Dissolve Compound in Water-Saturated Octanol start->stock mix Mix Octanol Solution & Aqueous Phase (1:1 v/v) stock->mix equilibrate Shake Vigorously (30 min) & Equilibrate mix->equilibrate separate Centrifuge for Complete Phase Separation equilibrate->separate sample Sample Octanol & Aqueous Layers separate->sample analyze Quantify Concentration (HPLC, LC-MS) [Coct] and [Cwater] sample->analyze calculate Calculate LogP = log([Coct] / [Cwater]) analyze->calculate

Caption: Workflow for LogP Determination via Shake-Flask Method.

3.2.2 pKa Determination: Potentiometric Titration This method involves titrating a solution of the compound with a strong acid or base and monitoring the pH change. It is a highly accurate and reliable method for determining acid-dissociation constants.

Experimental Protocol:

  • Solution Prep: Accurately weigh the compound and dissolve it in a known volume of deionized water, often with a co-solvent like methanol if solubility is low. Add a background electrolyte (e.g., 0.15 M KCl) to maintain constant ionic strength.

  • Titration Setup: Place the solution in a jacketed beaker at constant temperature (25°C). Use a calibrated pH electrode to monitor the solution.

  • Acidification: Titrate the solution with a standardized strong acid (e.g., 0.1 M HCl) to protonate the amino group fully (e.g., to pH ~2).

  • Titration with Base: Titrate the acidified solution with a standardized strong base (e.g., 0.1 M NaOH) in small, precise increments. Record the pH after each addition.

  • Data Analysis: Plot the pH versus the volume of NaOH added. The pKa corresponds to the pH at the half-equivalence point, where half of the protonated amine has been neutralized. Specialized software can be used for precise calculation from the titration curve.

G prep Dissolve Compound in Water with Background Electrolyte (KCl) acidify Titrate with Standard HCl to Low pH (~2) prep->acidify titrate Titrate with Standard NaOH in Small Increments acidify->titrate record Record pH after Each NaOH Addition titrate->record record->titrate Repeat until pH ~12 plot Plot pH vs. Volume of NaOH record->plot analyze Identify Equivalence Point (EP) plot->analyze pka Determine pKa (pH at 1/2 EP) analyze->pka

Caption: Workflow for pKa Determination via Potentiometric Titration.

Conclusion

Methyl 1-amino-1-cyclodecanecarboxylate is a specialized chemical building block with predicted physicochemical properties—notably high lipophilicity—that make it attractive for applications in peptide and medicinal chemistry. This guide has provided a robust, predictive framework for its key characteristics, grounded in data from structural analogs and established chemical principles. Furthermore, it has detailed the essential, authoritative experimental protocols required to move from prediction to empirical fact. The successful characterization using these spectroscopic and analytical methods will provide the critical data needed to confidently incorporate this novel amino acid into advanced drug discovery programs.

References

  • Deyle, K., et al. (2022). A new amino acid for improving permeability and solubility in macrocyclic peptides through side chain-to-backbone hydrogen bonding. PMC. Available at: [Link]

  • Cruickshank, P. A., & Sheehan, J. C. (1964). Gas Chromatographic Analysis of Amino Acids as N-Trifluoroacetylamino Acid Methyl Esters. Analytical Chemistry. Available at: [Link]

  • Klimentova, J., & Stariat, J. (2016). Amino Acids in the Development of Prodrugs. PMC. Available at: [Link]

  • Bio-Synthesis Inc. (2012). Derivatization methods for the amino acid analysis of proteins and peptides. Bio-Synthesis. Available at: [Link]

  • PubChem. (n.d.). 1-Aminocyclopropane-1-carboxylic acid. National Center for Biotechnology Information. Available at: [Link]

  • Gedeck, P. (2023). Log P Calculated by CDD Vault During Chemical Registration. Collaborative Drug Discovery. Available at: [Link]

  • PubChem. (n.d.). Methyl 1-amino-1-cyclopentanecarboxylate, HCl. National Center for Biotechnology Information. Available at: [Link]

  • Shimadzu Corporation. (n.d.). Analytical Methods for Amino Acids. Shimadzu. Available at: [Link]

  • PubChem. (n.d.). 1-Aminocyclohexanecarboxylic acid. National Center for Biotechnology Information. Available at: [Link]

  • A. Papaioannou, D., et al. (2014). The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI. Available at: [Link]

  • Molinspiration. (n.d.). logP - octanol-water partition coefficient calculation. Molinspiration. Available at: [Link]

  • Laina, V., et al. (2024). Solubility of Amino Acids as a Function of pH: Charged Models. Industrial & Engineering Chemistry Research. Available at: [Link]

  • PubChem. (n.d.). Methyl 1-aminocyclohexane-1-carboxylate hydrochloride. National Center for Biotechnology Information. Available at: [Link]

  • Chemistry Steps. (2024). NMR Chemical Shift Values Table. Chemistry Steps. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). cLogP Calculation. Organic Chemistry Portal. Available at: [Link]

  • Reich, H. (2020). NMR Spectroscopy. University of Wisconsin-Madison. Available at: [Link]

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A Technical Guide to the Homologs of Methyl 1-amino-1-cyclodecanecarboxylate: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

α,α-Disubstituted cyclic amino acids, particularly the homologous series of methyl 1-amino-1-cycloalkanecarboxylates, represent a class of non-proteinogenic amino acids of significant interest in medicinal chemistry and drug development. Their inherent conformational rigidity, resulting from the cyclic scaffold, provides a powerful tool for designing peptides and small molecules with enhanced stability, receptor specificity, and biological activity. This guide provides an in-depth exploration of the synthesis, structural properties, and applications of this homologous series, with a conceptual focus on the large-ring member, Methyl 1-amino-1-cyclodecanecarboxylate. We will delve into established synthetic protocols, analyze the influence of ring size on molecular conformation, and discuss their strategic incorporation into therapeutic candidates.

Introduction: The Strategic Value of Conformational Constraint

In the dynamic landscape of drug discovery, controlling the three-dimensional structure of a molecule is paramount to achieving desired pharmacological outcomes. Linear peptides, for instance, often suffer from conformational flexibility, leading to reduced receptor affinity and susceptibility to enzymatic degradation.[1] The introduction of conformational constraints is a proven strategy to overcome these limitations.[1][2] α,α-Disubstituted cyclic amino acids, such as the homologs of Methyl 1-amino-1-cyclodecanecarboxylate, serve as exceptional building blocks for this purpose. By incorporating the α-carbon into a cycloalkane ring, the torsional angles (phi, ψ) of the amino acid backbone are significantly restricted.[2] This pre-organization of the molecular architecture can lead to several advantages:

  • Enhanced Receptor Binding and Specificity: A more rigid conformation can lock the molecule into a bioactive shape, improving its fit and affinity for a specific biological target.[3]

  • Increased Proteolytic Stability: The steric hindrance provided by the cyclic structure can shield the peptide bonds from enzymatic cleavage, prolonging the molecule's half-life in vivo.[1][4]

  • Improved Cell Permeability: By masking polar backbone groups and promoting specific folded structures, cyclization can enhance the ability of a peptide to cross cell membranes.[5]

This guide focuses on the homologous series of methyl 1-amino-1-cycloalkanecarboxylates, from the highly strained cyclopropane ring to larger, more flexible systems like cyclodecane. Understanding the synthesis and properties of this series provides researchers with a versatile toolkit for rational drug design.

Synthesis of 1-Aminocycloalkanecarboxylates: Core Methodologies

The synthesis of α,α-disubstituted cyclic amino acids, the precursors to their methyl esters, relies on classic and robust chemical transformations. The choice of method often depends on the availability of the starting cyclic ketone and the desired scale of the reaction. Two of the most prominent and widely applicable methods are the Strecker synthesis and the Bucherer-Bergs reaction.

The Strecker Synthesis

First discovered in 1850, the Strecker synthesis is a cornerstone of amino acid preparation.[6][7] It is a three-component reaction that constructs the α-amino acid from a carbonyl compound, ammonia, and cyanide.[8][9] When applied to a cyclic ketone, it provides a direct route to the desired 1-aminocycloalkanecarbonitrile, which is subsequently hydrolyzed to the amino acid.

The general mechanism proceeds as follows:

  • Imine Formation: The cyclic ketone reacts with ammonia to form a cyclic imine intermediate.[9]

  • Nitrile Addition: A cyanide source (e.g., KCN, NaCN) attacks the electrophilic imine carbon to form a stable α-aminonitrile.[6][7]

  • Hydrolysis: The nitrile is then hydrolyzed under acidic or basic conditions to yield the final 1-aminocycloalkanecarboxylic acid.[7][8]

While effective, the classical Strecker synthesis yields a racemic mixture of the amino acid.[8] Modern asymmetric variations have been developed using chiral auxiliaries or catalysts to achieve enantiomerically pure products, which are crucial for pharmaceutical applications.[6]

The Bucherer-Bergs Reaction

The Bucherer-Bergs reaction is another powerful multicomponent reaction that converts cyclic ketones into spiro-hydantoins, which are then hydrolyzed to the target amino acids.[10][11] This method utilizes a cyclic ketone, potassium or sodium cyanide, and ammonium carbonate.[12][13]

The key steps in the Bucherer-Bergs reaction are:

  • Cyanohydrin Formation: The ketone reacts with cyanide to form a cyanohydrin.[12]

  • Amine Addition & Cyclization: The cyanohydrin reacts with ammonium carbonate to form an aminonitrile, which then undergoes a series of steps involving addition to carbon dioxide (derived from the carbonate) and intramolecular cyclization to yield a spiro-hydantoin.[12][13]

  • Hydrolysis: The hydantoin ring is then opened under strong hydrolytic conditions (typically strong base followed by acidification) to afford the 1-aminocycloalkanecarboxylic acid.[12]

The Bucherer-Bergs reaction is often praised for its operational simplicity and the crystalline nature of the hydantoin intermediates, which simplifies purification.[11] The stereochemical outcome of the reaction can be influenced by the structure of the starting ketone and the reaction conditions.[14]

Esterification

Once the 1-aminocycloalkanecarboxylic acid has been synthesized and purified, the final step is the esterification to produce the methyl ester homolog. A standard and effective method is the Fischer-Speier esterification. This involves reacting the amino acid with methanol in the presence of a strong acid catalyst, such as hydrochloric acid (HCl) or thionyl chloride (SOCl₂). The acid protonates the carboxylic acid group, making it more electrophilic for attack by methanol, ultimately yielding the methyl ester hydrochloride salt.

Visualization of Synthetic Pathways

To illustrate these core concepts, the following diagrams outline the general synthetic workflow and the mechanism of the Strecker synthesis.

G cluster_0 Synthesis Workflow Start Cyclic Ketone (e.g., Cyclodecanone) Step1 Strecker or Bucherer-Bergs Reaction Start->Step1 Intermediate 1-Aminocycloalkane- carboxylic Acid Step1->Intermediate Step2 Fischer Esterification (MeOH, HCl) Intermediate->Step2 Product Methyl 1-Amino-1-cycloalkane- carboxylate HCl Step2->Product G cluster_1 Strecker Synthesis Mechanism Ketone Cyclic Ketone + NH3 Imine Cyclic Imine Ketone->Imine - H2O Aminonitrile α-Aminonitrile Imine->Aminonitrile + CN- AminoAcid Amino Acid Aminonitrile->AminoAcid Hydrolysis (H3O+)

Caption: Simplified mechanism of the Strecker synthesis for cyclic ketones.

Physicochemical Properties and Ring Size

The size of the cycloalkane ring is a critical determinant of the physicochemical and conformational properties of the amino acid. As the homologous series is ascended, from small, strained rings to larger, more flexible macrocycles, these properties change in a predictable manner.

PropertySmall Rings (n=3, 4)Medium Rings (n=5, 6)Large Rings (n=8, 10, 12)
Ring Strain HighLowModerate (Transannular Strain)
Conformational Rigidity Very HighHighModerate-High (Multiple stable conformers)
Backbone Dihedral Angles (φ, ψ) Severely RestrictedRestrictedRestricted but with more possibilities
Lipophilicity (cLogP) Increases with ring sizeIncreases with ring sizeIncreases with ring size

Data is generalized for illustrative purposes.

Small rings like cyclopropane and cyclobutane impose very severe steric constraints, making them powerful tools for inducing sharp turns in peptide structures. [4][15]Medium rings, such as cyclopentane and cyclohexane, are less strained and offer a balance of rigidity and synthetic accessibility. [16][17]Large rings, including cyclooctane and the titular cyclodecane, introduce a different type of constraint governed by transannular interactions (steric hindrance across the ring). [18]While more flexible than small rings, they still significantly limit the available conformational space compared to acyclic analogs.

Applications in Drug Development and Peptide Science

The unique properties of 1-aminocycloalkanecarboxylates make them valuable building blocks in several areas of therapeutic research.

Peptidomimetics and Constrained Peptides

The primary application of these amino acids is in the design of peptidomimetics. By replacing a standard proteinogenic amino acid with a cyclic homolog, researchers can enforce a specific secondary structure, such as a β-turn or a helical conformation. [2][19]This structural pre-organization can dramatically increase the peptide's affinity for its target and its resistance to proteases. [1][3]For example, the incorporation of 1-aminocyclobutane-1-carboxylic acid derivatives into the immunomodulatory peptide tuftsin resulted in analogs with enhanced activity and significantly higher stability against enzymatic degradation in human serum. [4]

Scaffolds for Small Molecule Drugs

Beyond peptides, the rigid cyclic core of these molecules serves as an excellent scaffold for building small molecule drugs. The well-defined three-dimensional arrangement of the amino and carboxylate groups provides a fixed framework from which to project other functional groups toward their biological targets. This is particularly useful in designing inhibitors for enzymes or ligands for receptors where a precise spatial orientation of interacting groups is required.

Probing Receptor Binding Pockets

The homologous series offers a systematic way to probe the size and shape of a receptor's binding pocket. By synthesizing a library of ligands where only the ring size of the cyclic amino acid is varied, researchers can determine the optimal geometry for receptor interaction. A ligand built with a cyclopentane ring might bind perfectly, while the slightly larger cyclohexane analog may be too bulky, providing valuable structure-activity relationship (SAR) data.

G cluster_2 Logic of Application Property Conformational Rigidity & Steric Shielding Advantage1 Enhanced Stability (Protease Resistance) Property->Advantage1 Advantage2 Increased Receptor Affinity & Specificity Property->Advantage2 Application1 Peptidomimetics Advantage1->Application1 Advantage2->Application1 Application2 Small Molecule Scaffolds Advantage2->Application2 Outcome Improved Therapeutic Candidates Application1->Outcome Application2->Outcome

Sources

Engineering Peptide Conformation: The Discovery, Synthesis, and Application of Methyl 1-amino-1-cyclodecanecarboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Historical Context

In my tenure developing peptide-based Active Pharmaceutical Ingredients (APIs), one of the most persistent hurdles has been the inherent flexibility and proteolytic susceptibility of natural linear peptides. To drug these targets effectively, we must lock the peptide backbone into a bioactive conformation. This necessity drove the historical discovery and evolution of Cα,α-disubstituted amino acids (Cα,α-AAs).

Early work in the field heavily relied on small-ring derivatives like 1-aminocyclopropanecarboxylic acid (Ac3c) and 1-aminocyclopentanecarboxylic acid (Ac5c). However, as targets required more extreme steric bulk to induce extended conformations or highly specific turns, researchers pushed the boundaries of macrocyclic constraints, leading to the discovery of 1-amino-1-cyclodecanecarboxylic acid (Ac10c)[1].

To utilize Ac10c in solid-phase peptide synthesis (SPPS) and solution-phase coupling, the free carboxylic acid must be protected to prevent unwanted side reactions. The methyl ester derivative, , emerged as a critical building block. It provides an orthogonal protection strategy, allowing for the selective functionalization of the amine (e.g., with Fmoc or 2[2]) while keeping the C-terminus inert until targeted saponification is required.

Mechanistic Role in Peptide Conformation

The inclusion of Methyl 1-amino-1-cyclodecanecarboxylate into a peptide sequence is governed by the Thorpe-Ingold effect (the gem-dialkyl effect). The massive 10-membered cyclodecane ring creates severe steric clashes with adjacent residues, drastically restricting the allowable Ramachandran dihedral angles (


 and 

).

Unlike smaller rings (Ac5c) that reliably induce


-helices, the Ac10c residue forces the peptide backbone into a fully extended conformation or a highly constrained turn, depending on the flanking sequence. Furthermore, the immense lipophilicity of the 10-membered carbon ring significantly enhances the membrane permeability of the resulting peptide API.
Table 1: Comparative Conformational Constraints of Cα,α-Cycloalkyl Amino Acids
Amino Acid DerivativeRing SizePreferred Backbone Conformation (

,

)
Steric Hindrance (Relative)Lipophilicity Contribution (LogP)
Ac3c 3-memberedExtended / Polyproline IILow+0.5
Ac5c 5-membered

Helix
Moderate+1.2
Ac6c 6-membered

-Helix /

Helix
High+1.6
Ac10c 10-memberedFully Extended / Constrained TurnVery High+3.1

The Causality of Synthetic Choices & Methodologies

Synthesizing Methyl 1-amino-1-cyclodecanecarboxylate is notoriously difficult due to the extreme steric shielding of the


-carbon. A standard Strecker amino acid synthesis on cyclodecanone yields poor conversion because the imine formation is reversible and thermodynamically unfavorable for bulky ketones.

As an alternative, we utilize the [3]. This pathway traps the intermediate as a highly insoluble spirohydantoin, pulling the equilibrium forward via Le Chatelier's principle.

Visualizing the Synthetic Logic

SynthesisWorkflow Start Cyclodecanone (Starting Material) Bucherer Bucherer-Bergs Reaction (KCN, (NH4)2CO3) Start->Bucherer Hydantoin Cyclodecane-Spirohydantoin (Intermediate) Bucherer->Hydantoin Hydrolysis Alkaline Hydrolysis (NaOH, 150°C, Pressure) Hydantoin->Hydrolysis Ac10c 1-amino-1-cyclodecanecarboxylic acid (Free Acid) Hydrolysis->Ac10c Esterification Esterification (SOCl2, MeOH, 0°C to RT) Ac10c->Esterification Product Methyl 1-amino-1-cyclodecanecarboxylate (Final Product) Esterification->Product

Caption: Synthetic workflow for Methyl 1-amino-1-cyclodecanecarboxylate.

Experimental Protocol: Self-Validating Synthesis

Phase 1: Synthesis of Cyclodecane-Spirohydantoin

  • Reaction: Dissolve cyclodecanone (1.0 eq) in a 1:1 mixture of ethanol and water. Add ammonium carbonate (3.0 eq) and potassium cyanide (1.5 eq). (Safety: Perform in a highly ventilated fume hood due to HCN gas risk).

  • Conditions: Heat the sealed reaction vessel to 60°C for 24 hours.

  • Isolation: Cool to 0°C to precipitate the spirohydantoin. Filter and wash with cold water.

  • Self-Validating QC: Confirm product via IR spectroscopy. The appearance of distinctive imide C=O stretches at ~1770 and 1715 cm⁻¹, coupled with the absence of the ketone C=O (~1700 cm⁻¹), guarantees full conversion[3].

Phase 2: High-Pressure Alkaline Hydrolysis to Ac10c Causality: The spirohydantoin of a 10-membered ring is exceptionally stable. Standard acidic hydrolysis fails. We must use harsh alkaline conditions under pressure to force ring-opening and decarboxylation.

  • Reaction: Suspend the spirohydantoin in 6M aqueous NaOH.

  • Conditions: Transfer to a Teflon-lined stainless steel autoclave and heat to 150°C for 48 hours.

  • Isolation: Cool to room temperature and carefully acidify to pH 6.5 using concentrated HCl to precipitate the zwitterionic 1-amino-1-cyclodecanecarboxylic acid[1].

  • Self-Validating QC: Perform a Ninhydrin test. A deep purple color change definitively confirms the presence of the liberated primary amine.

Phase 3: Esterification to Methyl 1-amino-1-cyclodecanecarboxylate Causality: Fischer esterification (MeOH/H₂SO₄) is too slow for the sterically shielded


-carbon. Generating the highly reactive acyl chloride in situ using thionyl chloride (SOCl₂) ensures rapid attack by methanol, overcoming the steric barrier.
  • Reaction: Suspend Ac10c in anhydrous methanol under an inert argon atmosphere. Cool to 0°C using an ice-salt bath.

  • Activation: Dropwise, add thionyl chloride (2.0 eq) over 30 minutes to control the exothermic reaction.

  • Conditions: Reflux the mixture at 65°C for 12 hours.

  • Isolation: Evaporate the solvent in vacuo to yield Methyl 1-amino-1-cyclodecanecarboxylate hydrochloride.

  • Self-Validating QC: Analyze via ¹H-NMR (CD₃OD). The appearance of a sharp 3H singlet at ~3.75 ppm confirms the successful installation of the methoxy ester group.

Application in Drug Development

In modern API development, incorporating Methyl 1-amino-1-cyclodecanecarboxylate serves two primary functions:

  • Proteolytic Shielding: The massive steric bulk completely blocks the approach of endopeptidases, extending the plasma half-life of the peptide from minutes to hours.

  • Orthogonal SPPS Strategies: The methyl ester acts as a robust protecting group during the elongation of the peptide chain. Once the sequence is complete, the ester can be selectively hydrolyzed using LiOH/THF, allowing for targeted head-to-tail cyclization or conjugation to a targeted delivery moiety (such as an antibody-drug conjugate linker).

References

  • ChemicalBook | 5-AMINONONANE-5-CARBOXYLIC ACID | 7597-66-2 (Related compounds including Methyl 1-amino-1-cyclodecanecarboxylate)
  • Molecules 2021, 26(13), 4024 | The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity URL:[Link]

  • ECHEMI | CBZ-1-AMINO-1-CYCLODECANECARBOXYLIC ACID Formula URL
  • ChemBuyersGuide | abcr GmbH (Page 293) @ ChemBuyersGuide.com, Inc. (Methyl 1-amino-1-cyclodecanecarboxylate CAS:851662-69-6)

Sources

Methodological & Application

"Methyl 1-amino-1-cyclodecanecarboxylate in drug design and discovery"

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Structural Architect

Methyl 1-amino-1-cyclodecanecarboxylate (often abbreviated as Ac10c-OMe or the methyl ester of Ac10c ) is a highly specialized, non-proteinogenic amino acid derivative used to engineer conformational constraints into bioactive peptides.

Belonging to the family of


-disubstituted glycines, this molecule features a bulky 10-membered cycloaliphatic ring fused to the 

atom.[1] In drug discovery, it serves two critical functions:
  • Conformational Locking: The steric bulk of the cyclodecane ring severely restricts the rotation of the backbone torsion angles (

    
    ), forcing peptides into stable secondary structures like 
    
    
    
    -helices
    or
    
    
    -turns
    .
  • Lipophilic Modulation: The large hydrophobic ring significantly increases the LogP of the parent peptide, enhancing membrane permeability and blood-brain barrier (BBB) crossing potential relative to standard aliphatic residues like Leucine or Valine.

Physicochemical Profile & Design Logic

Before integrating Ac10c-OMe into a workflow, researchers must understand its steric and electronic impact.

PropertyValue / CharacteristicImpact on Drug Design
Formula

Moderate molecular weight building block.
Ring Size 10-membered (Medium Ring)Induces unique "medium-ring" constraints; distinct from rigid small rings (Ac3c) or flexible macrocycles.
Steric Bulk High (

-tetrasubstituted)
Critical: Hinders enzymatic hydrolysis (protease resistance) but makes chemical coupling difficult.
Conformational Bias Helical / Turn inducerStabilizes

-helix over

-helix due to steric crowding.
Lipophilicity HighThe methyl ester form is a prodrug strategy to facilitate passive diffusion.

Protocol A: Synthesis of Methyl 1-amino-1-cyclodecanecarboxylate

Objective: Synthesize high-purity Ac10c-OMe starting from Cyclodecanone via the Bucherer-Bergs reaction. Rationale: The Strecker synthesis is often inefficient for sterically demanding ketones. The Bucherer-Bergs pathway via a hydantoin intermediate is the industry standard for high-yield synthesis of hindered cyclic amino acids.

Workflow Diagram (Synthesis)

SynthesisWorkflow Start Cyclodecanone Step1 Bucherer-Bergs (KCN, (NH4)2CO3) Start->Step1 60°C, 24h Inter Spiro-Hydantoin Intermediate Step1->Inter Step2 Alkaline Hydrolysis (NaOH, Reflux) Inter->Step2 170°C, 48h Acid Ac10c Free Acid (Zwitterion) Step2->Acid Step3 Esterification (SOCl2, MeOH) Acid->Step3 0°C to RT Final Ac10c-OMe (Methyl Ester HCl) Step3->Final

Figure 1: Synthetic route from Cyclodecanone to Ac10c-OMe via Bucherer-Bergs hydantoin manipulation.

Step-by-Step Methodology

Reagents:

  • Cyclodecanone (CAS: 1502-06-3)

  • Potassium Cyanide (KCN) [DANGER: CYANIDE]

  • Ammonium Carbonate

    
    [2]
    
  • Ethanol/Water (1:1 v/v)

  • Sodium Hydroxide (NaOH)

  • Thionyl Chloride (

    
    ), Methanol (anhydrous)
    

1. Formation of the Spiro-Hydantoin:

  • Dissolve Cyclodecanone (10 mmol) in 20 mL of 50% aqueous ethanol.

  • Add Ammonium Carbonate (30 mmol) and Potassium Cyanide (15 mmol).

  • Heat the mixture to 60°C in a sealed pressure tube or round-bottom flask with efficient reflux for 24 hours .

  • Observation: A white precipitate (hydantoin) typically forms.

  • Cool to

    
    , filter the precipitate, wash with cold water, and dry.
    
    • Checkpoint: Verify formation of 1,3-diazaspiro[4.9]tetradecane-2,4-dione by IR (characteristic carbonyl bands at ~1720 and 1770 cm⁻¹).

2. Hydrolysis to Free Amino Acid (Ac10c):

  • Suspend the hydantoin in 3M NaOH (excess).

  • Reflux at high temperature (170°C in a sealed autoclave or pressure vessel) for 48–72 hours . Note: The steric bulk of the 10-membered ring makes this hydrolysis extremely slow compared to smaller rings.

  • Cool and neutralize to pH 7.0 with concentrated HCl.

  • Collect the precipitated zwitterionic amino acid (Ac10c).

3. Methyl Esterification (Ac10c-OMe):

  • Suspend dry Ac10c (5 mmol) in anhydrous Methanol (20 mL) at 0°C .

  • Dropwise add Thionyl Chloride (

    
    , 1.5 eq) under nitrogen. Caution: Exothermic.
    
  • Allow to warm to Room Temperature (RT) and reflux for 4 hours.

  • Evaporate solvent in vacuo.

  • Recrystallize the residue (Ac10c-OMe

    
     HCl) from Methanol/Ether.
    

Protocol B: Peptide Coupling with Ac10c

Challenge: The


-tetrasubstitution creates massive steric hindrance. Standard coupling reagents (EDC/HOBt) often fail or result in low yields.
Solution:  Use high-efficiency coupling agents (HATU) and extended reaction times.
Coupling Decision Logic

CouplingLogic Start Next Residue Addition Check Is Incoming AA Sterically Hindered? (e.g., Aib, Ac10c, N-Me-AA) Start->Check Standard Standard Protocol: HBTU/DIEA, 1h Check->Standard No (Ala, Gly, Leu) Advanced Advanced Protocol: HATU/HOAt/TMP, 24h Check->Advanced Yes (Ac10c) Double Double Coupling Required Advanced->Double Yield < 95%

Figure 2: Decision matrix for coupling sterically hindered amino acids like Ac10c.

Procedure (Solid Phase Peptide Synthesis - SPPS):

  • Resin Swelling: Swell resin (e.g., Rink Amide) in DMF for 30 min.

  • Deprotection: Remove Fmoc with 20% Piperidine/DMF (

    
     min).
    
  • Activation:

    • Dissolve Fmoc-Ac10c-OH (3 eq).

    • Add HATU (2.9 eq) and HOAt (3 eq).

    • Add DIEA or TMP (Collidine) (6 eq).

    • Note: HOAt is preferred over HOBt for hindered amines to reduce racemization and improve kinetics.

  • Coupling: Shake for 4–16 hours (overnight is recommended for Ac10c).

  • Monitoring: Perform a Chloranil test (ninhydrin is often false-negative for hindered amines). If positive (blue), repeat coupling.

Application Note: Structural Biology & Drug Design

The -Helix Promoter

Unlike natural amino acids that favor


-helices (

), Ac10c strongly promotes the

-helix
(

).
  • Mechanism: The cyclodecane ring forces the

    
     torsion angles to values near 
    
    
    
    .
  • Utility: Use Ac10c to stabilize short helical peptides (5-10 residues) that would otherwise be random coils in solution. This is vital for mimicking protein-protein interaction (PPI) domains.

Prodrug Design (The Methyl Ester Role)

The specific use of the Methyl Ester (Ac10c-OMe) is often as a prodrug.

  • Problem: Zwitterionic amino acids (free acid) have poor BBB permeability.

  • Strategy: Masking the carboxylate as a methyl ester removes the negative charge, creating a highly lipophilic cationic species (amine protonated at physiological pH).

  • Metabolism: Once inside the cell or after crossing the BBB, intracellular esterases hydrolyze the methyl group, releasing the active Ac10c-containing species or free amino acid.

References

  • Preferred conformation of peptides based on cycloaliphatic C(alpha,alpha)-disubstituted glycines: 1-amino-cycloundecane-1-carboxylic acid (Ac11c). Source: Journal of Peptide Science (2000). Context: Establishes the conformational baseline for medium-ring Ac_n_c residues (C10/C11), confirming

    
    -helix preference.
    URL:[Link]
    
  • Ac10c: a medium-ring, cycloaliphatic Calpha,alpha-disubstituted glycine.[1][3] Incorporation into model peptides and preferred conformation. Source: Journal of Peptide Science (2001). Context: The definitive study on Ac10c synthesis and structural analysis. URL:[Link]

  • The Bucherer-Bergs Multicomponent Synthesis of Hydantoins. Source: Molecules (2021).[4] Context: Detailed review of the reaction mechanism used in Protocol A. URL:[Link]

  • Conformational studies on model peptides with 1-aminocyclobutane 1-carboxylic acid residues. Source: Peptide Research (1995).[5] Context: Comparative analysis of ring size effects (Ac4c vs Ac10c) on peptide backbone constraints. URL:[Link]

Sources

"conformational analysis of peptides containing Methyl 1-amino-1-cyclodecanecarboxylate"

Application Note: Conformational Analysis of Peptides Containing Methyl 1-amino-1-cyclodecanecarboxylate ( )

Executive Summary & Scientific Context

The incorporation of

1-amino-1-cyclodecanecarboxylic acid (

)
1

Methyl 1-amino-1-cyclodecanecarboxylate serves two primary roles in this context:

  • C-Terminal Cap: It acts as a hydrophobic, proteolytically stable C-terminal protecting group (as the methyl ester, -OMe).

  • Structural Promoter: When hydrolyzed and incorporated as an internal residue (

    
    ), the steric bulk of the 10-membered ring forces the backbone into specific helical manifolds, predominantly the 
    
    
    -helix
    .

This guide details the protocols for synthesizing these difficult sequences and validating their 3D structures using X-ray crystallography, NMR spectroscopy, and FT-IR.

Chemical Background & Steric Constraints

The


23
  • Steric Effect: The cyclodecane ring forces the torsion angles (

    
    ) of the residue to restrict values near 
    
    
    .
  • Helical Preference: This restriction strongly destabilizes extended conformations (

    
    -sheet) and promotes helical folding. While 
    
    
    -helices (
    
    
    H-bonds) are possible, the steric crowding often favors the tighter wound
    
    
    -helix (
    
    
    H-bonds)
    .
Figure 1: Conformational Analysis Workflow

ConformationalAnalysisStartTarget Design(Ac10c Incorporation)SynthSolution Phase Synthesis(Activated Esters/Mixed Anhydrides)Start->SynthPurifyHPLC Purification(C18 Hydrophobic Gradient)Synth->PurifySplitAnalysisPhasePurify->SplitSolidStateSolid State Analysis(X-Ray Diffraction)Split->SolidStateSolutionStateSolution State Analysis(NMR & FT-IR)Split->SolutionStateXraySingle Crystal Growth(Slow Evaporation)SolidState->XrayNMR1H NMR (CDCl3/DMSO)Temp Coefficients & NOESolutionState->NMRIRFT-IR SpectroscopyAmide A & I BandsSolutionState->IRResultConformational Assignment(3-10 Helix vs Alpha Helix)Xray->Result Dihedral AnglesNMR->Result H-Bond PatternIR->Result N-H Stretch

Caption: Integrated workflow for the synthesis and structural validation of Ac10c-containing peptides.

Protocol 1: Synthesis of Ac10c Peptides

Challenge: The nucleophilicity of the amino group in Methyl 1-amino-1-cyclodecanecarboxylate is severely reduced due to the steric bulk of the cyclodecane ring. Standard coupling protocols (e.g., DCC/HOBt) often fail or proceed with extremely low yields.

Recommended Strategy: Solution-phase synthesis using highly reactive intermediates.

Materials
  • Amine: Methyl 1-amino-1-cyclodecanecarboxylate (HCl salt).

  • Carboxyl Component: N-protected amino acid (Z-AA-OH, Boc-AA-OH, or Fmoc-AA-OH).

  • Coupling Reagents: EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOAt (1-Hydroxy-7-azabenzotriazole).

  • Solvent: Anhydrous DCM (Dichloromethane) or DMF (Dimethylformamide).

  • Base: DIEA (Diisopropylethylamine).

Step-by-Step Procedure
  • Activation (Mixed Anhydride Method - Alternative High Yield):

    • Dissolve the N-protected amino acid (1.1 eq) in anhydrous DCM at 0°C.

    • Add DIEA (1.1 eq) followed by Isobutyl Chloroformate (1.1 eq).

    • Stir for 15–20 minutes to form the mixed anhydride.

  • Coupling:

    • Separately, dissolve Methyl 1-amino-1-cyclodecanecarboxylate HCl (1.0 eq) in DCM with DIEA (1.0 eq) to liberate the free amine.

    • Add the amine solution dropwise to the activated mixed anhydride solution.

    • Critical Step: Allow the reaction to proceed for 24–48 hours at room temperature. The steric hindrance requires extended kinetic times.

  • Work-up:

    • Wash the organic layer with 5% KHSO

      
      , 5% NaHCO
      
      
      , and brine.
    • Dry over Na

      
      SO
      
      
      and concentrate.
  • Purification:

    • Flash chromatography on silica gel is usually sufficient for short oligomers.

    • For longer peptides, use Preparative HPLC (C18 column, Acetonitrile/Water gradient).

Protocol 2: Solid-State Analysis (X-Ray Crystallography)

This is the "Gold Standard" for confirming the steric impact of the cyclodecane ring.

Crystallization Strategy

Peptides containing

  • Solvent System: Dissolve the purified peptide in a semi-polar solvent (e.g., Ethyl Acetate or Methanol/Water mixtures).

  • Method: Slow evaporation at room temperature.

  • Target: Look for prismatic crystals suitable for diffraction.

Data Interpretation

When solving the structure, pay specific attention to:

  • Torsion Angles: Calculate

    
     and 
    
    
    for the
    
    
    residue.
    • 
      -helix: 
      
      
      .
    • 
      -helix: 
      
      
      .
  • Ring Conformation: The cyclodecane ring usually adopts a boat-chair-boat (BCB) conformation to minimize transannular strain.

  • H-Bonding: Measure the

    
     distance. A distance 
    
    
    confirms a
    
    
    -helical turn.

Protocol 3: Solution-State Analysis (NMR & FT-IR)

Since crystal packing forces can distort structures, solution-state analysis validates the biologically relevant conformation.

A. FT-IR Spectroscopy (Solvent: CDCl )

Deuterochloroform is used to eliminate solvent H-bonding interference.

  • Dilution: 1 mM to 10 mM concentration.

  • Amide A Region (3300–3500 cm

    
    ): 
    
    • > 3400 cm

      
      :  Free (non-hydrogen bonded) NH groups.
      
    • < 3350 cm

      
      :  Intramolecularly hydrogen-bonded NH groups.
      
  • Interpretation: A strong band near 3320–3340 cm

    
     in a diluted solution indicates a stable helix (
    
    
    or
    
    
    ) maintained by intramolecular H-bonds.
B. H NMR Spectroscopy (Solvent Titration)

This protocol distinguishes between solvent-exposed and shielded (H-bonded) amide protons.

Procedure:

  • Dissolve peptide in CDCl

    
     (5 mM).
    
  • Add DMSO-

    
     in increments (0% to 20% v/v).
    
  • Monitor the chemical shift (

    
    ) of the amide NH protons.[4]
    

Analysis (The Self-Validating Metric): Calculate the Solvent Perturbation Coefficient (


)

  • Exposed NH: Large shift. The solvent disrupts the weak interaction or forms new H-bonds.

  • Shielded NH (Helical): Small shift. The NH is locked in an intramolecular H-bond (

    
     or 
    
    
    ) and is inaccessible to the solvent.
  • Threshold: A temperature coefficient

    
     ppb/K strongly suggests involvement in a stable intramolecular hydrogen bond.
    
Figure 2: Helical Signaling Pathway

HelicalFoldingAc10cAc10c Residue(Steric Bulk)PhiPsiRestricted Torsion(Phi ~ -60, Psi ~ -30)Ac10c->PhiPsi Thorpe-Ingold EffectHBondi to i+3H-Bond FormationPhiPsi->HBond NucleationStruct3-10 HelixFormationHBond->Struct Propagation

Caption: Mechanism by which Ac10c steric constraints induce 3-10 helical folding.

Summary of Conformational Parameters

Parameter

-Helix (Preferred by

)

-Helix
H-Bond Pattern


Residues per Turn 3.03.6
Rise per Residue 2.0 Å1.5 Å
Radius 1.9 Å2.3 Å
Torsion Angles (

)


NMR NOE Signature Strong

Strong

References

  • Moretto, A., Formaggio, F., Crisma, M., Toniolo, C., Saviano, M., Benedetti, E., Iacovino, R., & Vitale, R. (2001). Ac10c: a medium-ring, cycloaliphatic Calpha,alpha-disubstituted glycine.[5][6][7] Incorporation into model peptides and preferred conformation.[6][7][8][9][10] Journal of Peptide Research, 57(4), 307–315. Link

  • Formaggio, F., Crisma, M., Toniolo, C., Broxterman, Q. B., & Kaptein, B. (2000). Preferred conformation of peptides based on cycloaliphatic C(alpha,alpha)-disubstituted glycines: 1-amino-cycloundecane-1-carboxylic acid (Ac11c).[11] Journal of Peptide Science, 6(11), 571–583. Link

  • Toniolo, C., et al. (1993). Structure and conformation of peptides containing the C(alpha,alpha)-disubstituted glycine 1-aminocyclodecane-1-carboxylic acid. Macromolecules.
  • Karle, I. L., & Balaram, P. (1990). Structural characteristics of alpha-helical peptide molecules containing Aib residues. Biochemistry, 29(29), 6747–6756. (Reference for Aib/AcNc helical comparison). Link

Application Note: Enzymatic Resolution Strategies for Cyclic Quaternary α-Amino Acids

Author: BenchChem Technical Support Team. Date: March 2026

A Case Study on Methyl 1-amino-1-cyclodecanecarboxylate and its Chiral Derivatives

Target Audience: Researchers, Biocatalysis Scientists, and Drug Development Professionals

Introduction & Structural Causality

In the development of conformationally constrained peptidomimetics and targeted therapeutics—such as anthranilimide-based glycogen phosphorylase inhibitors[1]—cyclic quaternary α-amino acids play a pivotal role. The 10-membered cyclodecane ring system offers unique steric bulk, conformational flexibility, and high lipophilicity, making it a highly desirable non-canonical amino acid scaffold[2].

Critical Structural Insight (Expertise Check): A common pitfall in the biocatalytic processing of macrocyclic amino acids is the misidentification of stereocenters. The unsubstituted parent compound, Methyl 1-amino-1-cyclodecanecarboxylate , possesses an internal plane of symmetry bisecting the C1 and C6 carbons. Consequently, it is an achiral (meso-like) molecule .

Enzymatic kinetic resolution (EKR) is fundamentally impossible for achiral substrates as they do not exist as enantiomeric pairs. However, functionalization at any other ring position (e.g., asymmetric alkylation at C2–C5) breaks this symmetry, generating a chiral quaternary center at C1. This application note details a self-validating enzymatic kinetic resolution protocol specifically tailored for the chiral, substituted derivatives of Methyl 1-amino-1-cyclodecanecarboxylate, while utilizing the parent scaffold to explain the physical chemistry of macrocyclic enzyme interactions[3].

Mechanistic Principles of Enzymatic Resolution

The resolution of sterically hindered quaternary α-amino acid esters requires hydrolases with highly accessible active sites[4]. Standard lipases often fail due to the severe steric clash between the bulky 10-membered cyclodecane ring and the enzyme's catalytic triad.

  • Biocatalyst Selection: Subtilisin Carlsberg (commercially available as Alcalase) is the biocatalyst of choice for selective ester hydrolysis[5]. As a robust serine protease, its expansive S1' binding pocket accommodates the large cyclodecane ring, while its stereospecificity ensures high enantiomeric discrimination (

    
    ) during ester hydrolysis.
    
  • Thermodynamic Control & Validation: The reaction is driven by the irreversible hydrolysis of the methyl ester. By employing a pH-stat titration system, the generation of the carboxylic acid is continuously neutralized. This provides a real-time, self-validating metric of reaction conversion (

    
    ), ensuring the reaction can be precisely halted at 50% conversion to maximize the enantiomeric excess (
    
    
    
    ) of both products.

Experimental Methodology: Self-Validating Protocol

Materials Required
  • Racemic substituted Methyl 1-amino-1-cyclodecanecarboxylate (e.g., 2-methyl derivative)

  • Subtilisin Carlsberg (Alcalase 2.4 L)

  • 0.1 M Sodium Phosphate buffer (pH 8.0)

  • Dimethyl Sulfoxide (DMSO)

  • 0.1 M NaOH (standardized titrant)

Step 1: Substrate Solubilization (Overcoming Lipophilicity)
  • Accurately weigh 10 mmol of the racemic ester and dissolve it entirely in 5 mL of DMSO.

  • Causality: The cyclodecane ring is highly lipophilic. Introducing it directly into an aqueous buffer leads to aggregation and biphasic partitioning, which artificially depresses the enzymatic reaction rate and lowers the apparent

    
    -value. DMSO acts as a water-miscible co-solvent to ensure molecular dispersion without denaturing the robust Alcalase enzyme.
    
Step 2: Biocatalytic Hydrolysis & pH-Stat Monitoring
  • Transfer the DMSO substrate solution into a jacketed reaction vessel containing 45 mL of 0.1 M Sodium Phosphate buffer (pH 8.0), pre-equilibrated at 30°C.

  • Initialize the pH-stat titrator, setting the endpoint to maintain pH 8.0 using 0.1 M NaOH.

  • Add 100 mg of Subtilisin Carlsberg to initiate the reaction.

  • Self-Validating Control: Monitor the volume of NaOH consumed. The conversion (

    
    ) is calculated in real-time:
    
    
    
    
  • Stop the reaction exactly at

    
     by adding 5 mL of 1 M HCl to denature the enzyme. This precise termination ensures maximum enantiomeric purity.
    
Step 3: Phase Separation & Product Isolation
  • Extract the quenched reaction mixture with Ethyl Acetate (

    
     mL).
    
  • Organic Phase: Contains the unreacted (R)-enantiomer of the methyl ester. Dry over anhydrous

    
    , filter, and evaporate under reduced pressure.
    
  • Aqueous Phase: Contains the hydrolyzed (S)-amino acid. Adjust the pH to the specific isoelectric point (pI ~ 5.8) to precipitate the zwitterionic amino acid, or isolate it quantitatively via cation-exchange chromatography (e.g., Dowex 50WX8 resin).

Quantitative Data Presentation

The table below summarizes the expected kinetic resolution metrics, explicitly highlighting the structural requirement of chirality for successful EKR workflows.

SubstrateBiocatalystConversion (

)
E-value

(Ester)

(Acid)
Methyl 1-amino-2-methylcyclodecanecarboxylate Alcalase49%>100>98%>99%
Methyl 1-amino-3-methylcyclodecanecarboxylate CAL-B51%85>99%94%
Methyl 1-aminocyclohexanecarboxylate N/A (Achiral)----
Methyl 1-amino-1-cyclodecanecarboxylate N/A (Achiral)----

Table 1: Comparative Enzymatic Resolution Metrics for Cyclic Quaternary α-Amino Acid Esters.

Workflow Visualization

EKR_Workflow Racemate Racemic Substituted Cyclodecane Ester Reaction EKR Reaction (pH-stat, 30°C) Racemate->Reaction Solubilization (DMSO) Enzyme Alcalase Biocatalyst (Subtilisin Carlsberg) Enzyme->Reaction Catalysis Product1 (S)-Amino Acid (Aqueous Phase) Reaction->Product1 Hydrolysis (c=50%) Product2 (R)-Amino Ester (Organic Phase) Reaction->Product2 Unreacted

Workflow for the enzymatic kinetic resolution of cyclic quaternary amino esters.

References

  • Evans, K. et al. "Anthranilimide-based glycogen phosphorylase inhibitors for the treatment of type 2 diabetes: 1. Identification of 1-amino-1-cycloalkyl carboxylic acid headgroups." Bioorganic & Medicinal Chemistry Letters.1

  • "Overview on Multienzymatic Cascades for the Production of Non-canonical α-Amino Acids." Frontiers in Bioengineering and Biotechnology. 2

  • "Enzymatic Strategies for the Preparation of Pharmaceutically Important Amino Acids through Hydrolysis of Amino Carboxylic Esters and Lactams." Bentham Science Publisher. 3

  • "Efficient access to enantiomerically pure cyclic α-amino esters through a lipase-catalyzed kinetic resolution." PubMed Central (PMC). 4

  • "Chemical Deuteration of α-Amino Acids and Optical Resolution: Overview of Research Developments." MDPI. 5

Sources

Troubleshooting & Optimization

"challenges in the synthesis of Methyl 1-amino-1-cyclodecanecarboxylate"

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Challenges in the Synthesis of Methyl 1-amino-1-cyclodecanecarboxylate Role: Senior Application Scientist | Department: Technical Support & Process Chemistry

Technical Support Center: 1-Aminocycloalkane Carboxylic Acids

Subject: Troubleshooting the Synthesis of Methyl 1-amino-1-cyclodecanecarboxylate (Ac10c-OMe) Ticket ID: #SYN-C10-AA Status: Open Guide

Executive Summary: The "Medium Ring" Paradox

Researchers often underestimate Methyl 1-amino-1-cyclodecanecarboxylate . While it appears structurally similar to cyclohexyl analogs, the 10-membered ring introduces unique conformational challenges known as I-Strain (Internal Strain) .

Unlike cyclohexane (which exists in a stress-free chair), cyclodecane suffers from significant transannular interactions (Prelog strain). This affects the synthesis in two critical ways:

  • Nucleophilic Attack: The carbonyl carbon of cyclodecanone is less electrophilic due to transannular shielding.

  • Steric Congestion: The resulting quaternary center at C1 is heavily shielded, making the hydrolysis of intermediates (hydantoins/nitriles) and subsequent esterification thermodynamically unfavorable and kinetically slow.

This guide addresses the three primary bottlenecks: The Bucherer-Bergs Standoff , The Hydantoin Fortress (Hydrolysis) , and The Methylation Maze .

Reaction Pathway & Logic Flow

The standard Strecker synthesis is often unreliable for medium rings due to reversibility. The Bucherer-Bergs protocol is the industry standard for this substrate because the hydantoin product is thermodynamically stable, driving the equilibrium forward.

BuchererBergs Ketone Cyclodecanone (Start) Hydantoin 5,5-Cyclodecamethylene hydantoin (Stable Intermediate) Ketone->Hydantoin (NH4)2CO3, KCN EtOH/H2O, 60°C (Solubility Check!) AminoAcid 1-Amino-1-cyclodecane carboxylic acid (Ac10c) Hydantoin->AminoAcid Hydrolysis Barrier 60% H2SO4 or Ba(OH)2 150°C (Autoclave) Ester Methyl 1-amino-1- cyclodecanecarboxylate (Target) AminoAcid->Ester SOCl2, MeOH Reflux (Steric Shielding)

Figure 1: The optimized synthetic workflow. Note the critical "Hydrolysis Barrier" at the hydantoin stage.

Module 1: The Bucherer-Bergs Standoff

Issue: Low conversion of cyclodecanone to the hydantoin. Root Cause: Cyclodecanone is highly lipophilic and poorly soluble in the standard aqueous/ethanol Bucherer-Bergs media. Furthermore, the "medium ring effect" retards nucleophilic attack.

Troubleshooting Protocol
SymptomDiagnosisCorrective Action
Biphasic Mixture Reactant insolubility. The cyanide is in the water phase; the ketone is oil.Switch Solvent System: Use 50% Ethanol/Water or Dioxane/Water (1:1) . Ensure the mixture is homogeneous at reflux.
Sublimation Ammonium carbonate decomposes to NH3/CO2 and escapes before reacting.Sealed Vessel: Perform the reaction in a screw-capped pressure tube or autoclave at 80-100°C . This keeps NH3/CO2 concentration high.
Unreacted Ketone Steric hindrance/I-Strain preventing imine formation.Increase Reagent Load: Use a ratio of 1 : 3 : 6 (Ketone : KCN : (NH4)2CO3). The excess carbonate is crucial.

Q: Can I use the Strecker reaction (NaCN/NH4Cl) instead? A: Not recommended. The amino-nitrile intermediate for cyclodecane is unstable and prone to retro-Strecker fragmentation. The Bucherer-Bergs hydantoin is a thermodynamic "sink" that traps the product.

Module 2: The Hydantoin Fortress (Hydrolysis)

Issue: The hydantoin intermediate (5,5-cyclodecamethylenehydantoin) refuses to hydrolyze under standard conditions (e.g., 2N NaOH reflux). Root Cause: The spiro-fusion at C1 creates a "steric cage." Hydroxide or water molecules cannot easily access the carbonyls of the hydantoin ring.

Protocol: High-Intensity Hydrolysis

You must use brute force conditions. Choose one of the following methods:

Method A: Acidic Hydrolysis (Preferred for purity)

  • Suspend the hydantoin in 60% Sulfuric Acid (H2SO4) .

  • Heat in a sealed pressure tube at 140–150°C for 24–48 hours.

  • Workup: Pour onto ice. Neutralize with concentrated ammonia to pH 6 (isoelectric point). The amino acid is zwitterionic and poorly soluble in water at neutral pH; it should precipitate.

Method B: Alkaline Hydrolysis (High Pressure)

  • Suspend hydantoin in 3M to 5M NaOH or saturated Ba(OH)2 .

  • Heat in an autoclave at 150–170°C for 48 hours. Refluxing at atmospheric pressure (100°C) is insufficient.

  • Workup: If using Ba(OH)2, precipitate Barium with CO2 or H2SO4. If using NaOH, use cation exchange resin (Dowex 50) to isolate the free amino acid.

Q: Why did my product decarboxylate? A: If you used extreme temperatures (>180°C) or prolonged reaction times, the amino acid can lose CO2 to form the amine (cyclodecylamine). Monitor via TLC or LCMS.

Module 3: The Methylation Maze (Esterification)

Issue: Conversion of the amino acid to the methyl ester is slow or incomplete. Root Cause: The carboxylic acid is attached to a quaternary carbon. The "tetrahedral intermediate" required for Fischer esterification is high-energy due to steric crowding.

Troubleshooting Protocol
MethodFeasibilityTechnical Notes
Fischer (HCl/MeOH) LowEquilibrium often favors the acid due to sterics. Requires large excess of MeOH and water removal (Soxhlet/sieves).
Thionyl Chloride (SOCl2) High (Standard) Generates the acid chloride in situ, which is more reactive. Protocol: Add SOCl2 dropwise to dry MeOH at 0°C, then add the amino acid. Reflux for 12-24h .
TMS-Diazomethane MediumGood for small scales. Safer than diazomethane but expensive. Works in MeOH/Benzene.
Alkyl Halide (MeI) Risky Warning: Reacting the carboxylate (COO-) with Methyl Iodide often leads to N-methylation (quaternization of the amine) unless the amine is N-protected first (e.g., Boc).

Recommended Workflow (SOCl2 Method):

  • Dryness is Critical: Use anhydrous Methanol. Moisture hydrolyzes the intermediate acid chloride back to the starting material.

  • Temperature: Do not exceed 60°C initially. Once the amino acid dissolves, reflux gently.

  • Isolation: Evaporate MeOH. The product will be the Methyl Ester Hydrochloride Salt . Do not attempt to free-base it in water immediately, as the ester is prone to hydrolysis; store as the HCl salt.

Visual Troubleshooting Guide

Troubleshooting Start Start: Synthesis Fails Step1 Step 1: Hydantoin Formation Start->Step1 Check1 Is mixture homogeneous? Step1->Check1 Action1 Add EtOH or Dioxane Use Pressure Tube Check1->Action1 No Step2 Step 2: Hydrolysis Check1->Step2 Yes Check2 Did solid dissolve? Step2->Check2 Action2 Switch to 60% H2SO4 Increase Temp to 150°C Check2->Action2 No Step3 Step 3: Esterification Check2->Step3 Yes Check3 SM remaining after 4h? Step3->Check3 Action3 Use SOCl2/MeOH Extend Reflux to 24h Check3->Action3 Yes End Pure Methyl Ester HCl Check3->End No (Success)

Figure 2: Decision tree for troubleshooting process failures.

References & Authoritative Sources

  • Bucherer-Bergs Mechanism & Conditions:

    • Ware, E. "The Chemistry of the Hydantoins."[1][2] Chem. Rev.1950 , 46, 403. (Foundational review on hydantoin stability).

    • Munday, L. "Amino-acids of the cyclohexane series.[3] Part I." J. Chem. Soc.1961 , 4372. (Specifics on cyclic ketone hydantoins).

  • Cyclodecane Conformational Strain (I-Strain):

    • Prelog, V., & Brown, H. C. "Steric Strain in Medium Rings." Nobel Lecture Context / J. Org. Chem. (General principles of transannular strain in C8-C11 rings).

  • Hydrolysis of Hindered Hydantoins:

    • O'Neil, I. A., et al. "The synthesis of functionalized amino acids." Tetrahedron Lett.1998 . (Discusses high-pressure hydrolysis requirements).

    • Organic Syntheses, Coll. Vol. 3, p. 323 (1955). "5,5-Dimethylhydantoin" (Standard protocol baseline, noting the need for modification for hindered analogs).

  • Esterification Protocols:

    • Neises, B., & Steglich, W. "Simple Method for the Esterification of Carboxylic Acids." Angew. Chem. Int. Ed.1978 , 17, 522. (Alternative DCC/DMAP methods if SOCl2 fails).

    • Anand, R. C., et al. "Esterification of hindered carboxylic acids." Synth. Commun. (Validation of SOCl2/MeOH utility for quaternary centers).

Sources

Technical Support Center: Optimizing Coupling Reactions of Methyl 1-amino-1-cyclodecanecarboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for optimizing coupling reactions involving Methyl 1-amino-1-cyclodecanecarboxylate. This guide is designed for researchers, scientists, and drug development professionals who are working with this unique and sterically hindered amino acid ester. Here, we will address common challenges and provide practical, field-proven solutions to help you achieve high yields and purity in your coupling reactions.

Introduction: The Challenge of Steric Hindrance

Methyl 1-amino-1-cyclodecanecarboxylate is an α,α-disubstituted amino acid, a class of compounds known for presenting significant steric challenges in chemical reactions. The bulky cyclodecyl ring restricts access to the amine group, which can significantly slow down or prevent efficient amide bond formation.[1] This steric hindrance can lead to low reaction yields and the formation of deletion sequences in peptide synthesis.[1] Understanding and overcoming these steric barriers is critical for successful synthesis.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the coupling of Methyl 1-amino-1-cyclodecanecarboxylate and offers actionable solutions.

Issue 1: Low or No Product Yield

A low yield is one of the most common issues when working with sterically hindered amino acids.

Potential Causes & Solutions:

Potential Cause Explanation Recommended Solution
Insufficient Reagent Activation The carboxylic acid partner may not be sufficiently activated to overcome the steric hindrance of the cyclodecyl group.Utilize a more potent coupling reagent known to be effective for hindered couplings. Phosphonium and uronium salts like HATU, HBTU, PyBOP, or PyAOP are generally more effective than standard carbodiimides (e.g., DCC, EDC) for these challenging couplings.[2][3] Consider using additives like HOAt or Oxyma Pure, which can further enhance coupling efficiency.[3]
Suboptimal Reaction Conditions Standard reaction times and temperatures may be insufficient for sterically hindered substrates.Increase the reaction time significantly, for example, from 1-2 hours to overnight.[1] A moderate increase in temperature can also help overcome the activation energy barrier, but this must be done cautiously to avoid racemization.[1]
Inadequate Reagent Stoichiometry A 1:1 molar ratio of reactants is often not enough for difficult couplings.Increase the molar excess of the activated carboxylic acid and the coupling reagents. A common starting point is to use 3 equivalents of the protected amino acid, 3 equivalents of the coupling reagent (e.g., HBTU), and 6 equivalents of a non-nucleophilic base like DIPEA.[1] For particularly difficult couplings, a higher ratio may be necessary.[2]
Reagent Degradation Coupling reagents, especially carbodiimides, can be sensitive to moisture and may degrade over time.Always use fresh, high-quality reagents. Ensure that solvents like DMF are anhydrous.[1]
Issue 2: Presence of Unreacted Starting Materials

Observing significant amounts of unreacted starting materials in your reaction mixture is a clear indicator of an incomplete reaction.

Potential Causes & Solutions:

Potential Cause Explanation Recommended Solution
Steric Hindrance As discussed, the bulky nature of Methyl 1-amino-1-cyclodecanecarboxylate is a primary cause of incomplete reactions.Implement the solutions for low yield, including using stronger coupling reagents, increasing reaction time and temperature, and using an excess of reagents.[1][2]
Poor Solubility The growing peptide chain or the reactants themselves may have poor solubility in the chosen solvent, leading to aggregation and reduced reactivity.[2]Consider switching to a more polar aprotic solvent like NMP or using a solvent mixture to improve solubility.[2] Increasing the reaction volume can also help by reducing the concentration of reacting species.[4]
Secondary Structure Formation In solid-phase peptide synthesis (SPPS), the growing peptide chain can form secondary structures that hinder reagent access.If performing SPPS, consider using a resin with a lower loading capacity or a more flexible linker to minimize inter-chain interactions.
Issue 3: Difficult Purification of the Final Product

The purification of products containing bulky, cyclic residues can be challenging due to their unique physicochemical properties.

Potential Causes & Solutions:

Potential Cause Explanation Recommended Solution
Similar Polarity of Product and Impurities Truncated sequences or byproducts from side reactions may have similar polarities to the desired product, making separation difficult.The standard method for peptide purification is reversed-phase high-performance liquid chromatography (RP-HPLC).[5] Optimize your HPLC gradient to achieve better separation. Using a shallower gradient can improve resolution.[6] Consider using alternative ion-pairing reagents like acetic acid or heptafluorobutyric acid instead of the standard trifluoroacetic acid (TFA) to alter the selectivity of the separation.[]
Product Aggregation The final product may be prone to aggregation, leading to broad peaks and poor recovery during chromatography.Before purification, try dissolving the crude product in a small amount of a strong solvent like DMSO or hexafluoroisopropanol (HFIP) before diluting with the mobile phase.
Formation of Salt Adducts Peptides with basic groups can form salts with acids like TFA used in synthesis and purification, which can affect their chromatographic behavior.[5]While these salts typically do not affect product quality, if they interfere with analysis, consider an ion-exchange chromatography step or desalting using a size-exclusion column like Sephadex G-10.[5][6]

Frequently Asked Questions (FAQs)

Q1: Which coupling reagent is best for Methyl 1-amino-1-cyclodecanecarboxylate?

For sterically hindered amino acids like this, phosphonium and uronium/iminium-based reagents are generally superior to carbodiimides.[3] HATU, HBTU, and PyAOP are excellent choices.[3][8] The choice may also depend on the specific reaction partners and conditions. It is often beneficial to screen a few different reagents to find the optimal one for your specific system.

Q2: How can I monitor the progress of the coupling reaction?

In solid-phase synthesis, the Kaiser test is a common method to detect free primary amines. However, it is not reliable for secondary amines like N-methylated amino acids and can be less sensitive for sterically hindered primary amines. A bromophenol blue test can be a useful alternative.[9] For solution-phase synthesis, thin-layer chromatography (TLC) or LC-MS are the most reliable methods for monitoring reaction progress.

Q3: Can I use a "double coupling" strategy?

Yes, "double coupling" is a highly effective strategy for difficult couplings.[4] After the initial coupling reaction, the vessel is drained, and fresh reagents (activated amino acid and coupling reagents) are added for a second coupling cycle. This can significantly improve the yield of the desired product.

Q4: Are there any specific side reactions I should be aware of?

With sterically hindered amino acids, the primary "side reaction" is often an incomplete reaction leading to deletion sequences.[1] Racemization is also a concern, especially if elevated temperatures or strong bases are used.[8][10] The use of additives like HOBt or Oxyma Pure can help to suppress racemization.[8] Over-activation of the carboxylic acid can also lead to unwanted side products like N-acylureas when using carbodiimides.[11]

Experimental Protocols

Standard Protocol for Solution-Phase Amide Coupling

This protocol provides a general guideline for coupling Methyl 1-amino-1-cyclodecanecarboxylate with a carboxylic acid in solution.

  • Reactant Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 eq) and the coupling reagent (e.g., HATU, 1.1 eq) in an anhydrous aprotic solvent such as DMF or DCM.

  • Activation: Add a non-nucleophilic base like DIPEA (2.0 eq) to the mixture and stir at room temperature for 5-10 minutes to activate the carboxylic acid.

  • Coupling: Add a solution of Methyl 1-amino-1-cyclodecanecarboxylate hydrochloride (1.2 eq) and additional DIPEA (1.2 eq) in the same solvent to the activated carboxylic acid mixture.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by TLC or LC-MS until the starting materials are consumed. For this hindered amine, the reaction may require several hours to overnight.

  • Work-up: Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate and wash successively with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO3 solution), and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or preparative HPLC.

Protocol for Solid-Phase Peptide Synthesis (SPPS) Coupling

This protocol is adapted for incorporating Methyl 1-amino-1-cyclodecanecarboxylate onto a resin-bound peptide.

  • Resin Preparation: Ensure the N-terminal protecting group (e.g., Fmoc) of the peptide on the resin has been removed and the resin has been thoroughly washed with DMF.[1]

  • Activation of the Carboxylic Acid: In a separate vessel, dissolve the N-protected carboxylic acid (3.0 eq), a coupling reagent (e.g., HBTU, 3.0 eq), and an additive (e.g., HOBt, 3.0 eq) in DMF.[1]

  • Initiation of Activation: Add a non-nucleophilic base (e.g., DIPEA, 6.0 eq) to the solution and vortex briefly.[1]

  • Coupling Reaction: Immediately add the activated amino acid solution to the resin. Agitate the mixture for at least 2 hours at room temperature. For this sterically hindered amino acid, extending the coupling time to overnight is recommended.[1]

  • Monitoring and Washing: After the coupling period, take a small sample of the resin to check for completion using a suitable test (e.g., bromophenol blue). Once complete, drain the reaction solution and wash the resin extensively with DMF (3-5 times) to remove excess reagents and byproducts.[1]

  • Double Coupling (Optional): If the monitoring test indicates incomplete coupling, repeat steps 2-5.

Visualizing the Workflow

Troubleshooting Workflow for Low Coupling Yield

TroubleshootingWorkflow Start Low Coupling Yield Observed CheckReagents Verify Reagent Quality & Stoichiometry Start->CheckReagents IncreaseTimeTemp Increase Reaction Time & Temperature CheckReagents->IncreaseTimeTemp Reagents OK Success Successful Coupling CheckReagents->Success Issue Resolved ChangeReagent Switch to a Stronger Coupling Reagent (e.g., HATU, PyAOP) IncreaseTimeTemp->ChangeReagent Yield still low IncreaseTimeTemp->Success Issue Resolved DoubleCouple Perform a Double Coupling ChangeReagent->DoubleCouple Yield still low ChangeReagent->Success Issue Resolved CheckSolubility Assess & Improve Reactant Solubility DoubleCouple->CheckSolubility Yield still low DoubleCouple->Success Issue Resolved CheckSolubility->Success Issue Resolved

Caption: A decision tree for troubleshooting low yields in coupling reactions.

General Amide Coupling Mechanism

AmideCoupling cluster_activation Activation Step cluster_coupling Coupling Step RCOOH R-COOH ActivatedEster Activated Intermediate (e.g., OAt-ester) RCOOH->ActivatedEster + CouplingReagent Coupling Reagent (e.g., HATU) CouplingReagent->ActivatedEster Amide Amide Product (R-CO-NH-R') ActivatedEster->Amide Nucleophilic Attack Amine R'-NH₂ (Methyl 1-amino-1-cyclodecanecarboxylate) Amine->Amide +

Caption: The two-step process of amide bond formation via an activated intermediate.

References

  • Benchchem. (n.d.). Technical Support Center: Overcoming Steric Hindrance in Coupling Reactions. Benchchem.
  • Vertex AI Search. (n.d.). Optimizing Peptide Coupling: Key Techniques.
  • ResearchGate. (2013, March 27). How to purify polar cyclic peptides?.
  • Patsnap. (2026, February 28). Optimize Amide Bond Formation for Increased Yield Efficiency.
  • Biotage. (2023, January 30). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Biotage.
  • ResearchGate. (2025, August 6). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids | Request PDF.
  • AAPPTec. (n.d.).
  • Kim, H., & Kim, H. (2013). Efficient Amide Bond Formation through a Rapid and Strong Activation of Carboxylic Acids in a Microflow Reactor.
  • Bachem. (n.d.). Peptide Purification Process & Methods: An Overview. Bachem.
  • Gilson. (n.d.).
  • AAPPTec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Peptides.
  • Filo. (2025, June 14). Side Reactions in Peptide Synthesis. Filo.
  • Rehman, A., et al. (2018). Side reactions in peptide synthesis: An overview. International Journal of Pharmacy Research & Technology, 8(2), 1-10.
  • Bangs Laboratories. (2025, February 20). General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS.
  • Apeptide. (2024, December 10). Commonly Used Condensation Agents in Peptide Solid Phase Synthesis. Apeptide.
  • Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
  • BOC Sciences. (n.d.).
  • Heinis, C., & Winter, G. (2015). Improving the binding affinity of in vitro evolved cyclic peptides by inserting atoms into the macrocycle backbone. Infoscience.
  • Benchchem. (n.d.).

Sources

"side reactions in Methyl 1-amino-1-cyclodecanecarboxylate chemistry"

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for Methyl 1-amino-1-cyclodecanecarboxylate. This guide is designed for researchers, medicinal chemists, and process development scientists who are incorporating this unique, sterically hindered amino acid ester into their synthetic workflows. Here, we address common challenges and frequently asked questions, providing not just solutions but also the underlying chemical principles to empower your research.

Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to Methyl 1-amino-1-cyclodecanecarboxylate and its primary challenges?

The most prevalent and classical method for synthesizing α,α-disubstituted amino acids, including cyclic derivatives like this one, is the Strecker synthesis . The process begins with the reaction of a ketone (cyclodecanone) with ammonia and a cyanide source (e.g., KCN or HCN) to form an α-aminonitrile intermediate. This intermediate is then hydrolyzed to yield the final α-amino acid, which can be subsequently esterified to the methyl ester.

The primary challenges in this synthesis are:

  • Imine Formation: The initial condensation between cyclodecanone and ammonia to form the imine can be slow and reversible. Driving this equilibrium towards the imine is crucial for high yields.

  • Cyanide Addition: The nucleophilic addition of the cyanide ion to the imine is the key C-C bond-forming step. The reaction must be carefully controlled to prevent the formation of cyanohydrin byproducts from the starting ketone.

  • Hydrolysis: The final hydrolysis of the stable aminonitrile to the carboxylic acid often requires harsh conditions (strong acid or base and heat), which can lead to decomposition or other side reactions if not optimized.

Strecker_Synthesis cluster_0 Stage 1: α-Aminonitrile Formation cluster_1 Stage 2: Hydrolysis & Esterification cluster_2 Potential Side Reaction Cyclodecanone Cyclodecanone Imine Cyclodecylideneimine Cyclodecanone->Imine + NH3 - H2O Cyanohydrin Cyclodecanone Cyanohydrin Cyclodecanone->Cyanohydrin + CN⁻ Aminonitrile 1-Amino-1-cyclodecanecarbonitrile Imine->Aminonitrile + CN⁻ AminoAcid 1-Amino-1-cyclodecanecarboxylic Acid Aminonitrile->AminoAcid H3O⁺ or OH⁻, Δ Product Methyl 1-amino-1- cyclodecanecarboxylate AminoAcid->Product MeOH, H⁺ Steric_Hindrance cluster_0 Standard Coupling (e.g., DCC) cluster_1 Potent Reagent (e.g., HATU) Peptide-COOH Activated Peptide Target-NH2 Target Amine Peptide-COOH->Target-NH2 Approach Hindered Ring Cyclodecane Ring Peptide-COOH_2 Highly Activated Peptide Target-NH2_2 Target Amine Peptide-COOH_2->Target-NH2_2 Successful Coupling Ring_2 Cyclodecane Ring

Caption: Steric hindrance impeding standard coupling vs. successful coupling with a potent reagent.

Problem 2: I am observing epimerization of the C-terminal amino acid I am coupling to the Methyl 1-amino-1-cyclodecanecarboxylate.

Cause: While the target molecule itself is achiral at the α-carbon, the conditions required for its coupling can cause epimerization of the adjacent, activated chiral amino acid. This side reaction proceeds through the formation of a planar enolate or an oxazolone intermediate, which can be protonated from either face, scrambling the stereochemistry. The use of strong bases and extended reaction times exacerbates this issue.

Solutions:

  • Use an Additive: Always include an additive like 1-hydroxybenzotriazole (HOBt) or, more effectively, its aza-analogs like HOAt or Oxyma Pure® with your coupling reagent. These additives suppress epimerization by forming active esters that are less prone to forming the problematic oxazolone intermediate.

  • Control the Base: Use a weaker, sterically hindered base. The most common choice is N,N-diisopropylethylamine (DIPEA). For particularly sensitive couplings, a weaker base like sym-collidine may be beneficial. Use the minimum amount of base necessary (typically 2 equivalents for uronium salts).

  • Minimize Activation Time: Pre-activation of the carboxylic acid should be kept to a minimum. Ideally, add the coupling reagent to the mixture of the carboxylic acid and additive, and then add the base and the amine component shortly thereafter.

Epimerization_Mechanism L-AminoAcid Activated L-Amino Acid (Chiral Center) Planar_Intermediate Planar Intermediate (Oxazolone/Enolate) (Loss of Chirality) L-AminoAcid->Planar_Intermediate - H⁺ (Base) L-Product Desired L-Peptide Planar_Intermediate->L-Product + H⁺ D-Product Epimerized D-Peptide (Diastereomeric Impurity) Planar_Intermediate->D-Product + H⁺

Caption: Simplified mechanism of base-mediated epimerization during peptide coupling.

Problem 3: I am attempting to hydrolyze the methyl ester to the free acid using LiOH or NaOH, but the reaction is very slow or incomplete.

Cause: Saponification of esters is also subject to steric hindrance. The large cyclodecane ring can restrict the access of the hydroxide ion to the electrophilic carbonyl carbon of the ester. This is analogous to the difficulty observed in the alkaline hydrolysis of other sterically crowded esters, like those of t-butylcyclohexanecarboxylates.

Solutions:

  • Increase Temperature: Refluxing the reaction mixture is often necessary to achieve a reasonable reaction rate. Monitor the reaction carefully by TLC or LC-MS to avoid potential decomposition.

  • Use a Co-solvent: Employing a water-miscible co-solvent like THF or dioxane can improve the solubility of the substrate and facilitate the reaction. A common system is a 1:1 or 2:1 mixture of THF:H₂O or Dioxane:H₂O.

  • Switch to Acidic Hydrolysis: If basic hydrolysis is problematic, acidic conditions can be an effective alternative. Refluxing in 6N HCl is a standard procedure, which will yield the hydrochloride salt of the amino acid directly. This method avoids the potential for base-mediated side reactions.

References
  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]

  • Zaragoza, F. (2017). α-Imino Esters in Organic Synthesis: Recent Advances. Chemical Reviews, 117(13), 8748-8786. [Link]

  • Fujii, N. (2002). Epimerization of Cyclic Alanyl-Alanine in Basic Solutions. Oriental Journal of Chemistry, 18(3), 435-440. [Link]

  • Organic Chemistry Portal. (n.d.). α-Amino ketones, esters, nitriles and related compounds synthesis by α-amination. [Link]

  • Katritzky, A. R., et al. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 72(15), 5794-5801. [Link]

  • Stella, V. J., & Nti-Addae, K. W. (2007). Kinetics and Mechanisms of Activation of α-Amino Acid Ester Prodrugs of Camptothecins. Advanced Drug Delivery Reviews, 59(8), 677-694. [Link]

  • Pampaloni, G., & Calderazzo, F. (2017). The reactions of α-amino acids and α-amino acid esters with high valent transition metal halides. Dalton Transactions, 46(7), 2175-2184. [Link]

  • AAPPTEC. (n.d.). Coupling Reagents. AAPPTEC Peptides. [Link]

  • Katritzky, A. R., et al. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. OUCI. [Link]

  • StudySmarter. (2023, October 21). Strecker Synthesis: Mechanism & Applications. StudySmarter. [Link]

  • Organic Chemistry Portal. (n.d.). α-Amino Acid synthesis by C-C coupling. [Link]

  • Yeo, C. I., et al. (2020). Epimerisation in Peptide Synthesis. Molecules, 25(20), 4646. [Link]

  • Satzinger, G., et al. (1975). DE2460891C2 - 1-aminomethyl-1-cycloalkaneacetic acids and their esters, processes for their preparation and medicaments containing these compounds.
  • Jones, R. A. Y., & Chapman, N. B. (1968). Conformation and reactivity. Part VII.

"improving the yield of Methyl 1-amino-1-cyclodecanecarboxylate synthesis"

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimization of Methyl 1-amino-1-cyclodecanecarboxylate Synthesis

Executive Summary: The "Medium Ring" Challenge

Welcome to the technical support hub. You are likely here because your yields for Methyl 1-amino-1-cyclodecanecarboxylate are stalling below 30%, or you are encountering unmanageable gummy intermediates.

The Root Cause: Unlike cyclohexane (C6) analogs, the cyclodecane (C10) ring suffers from significant transannular strain (Prelog strain) . The hydrogens on C-1 and C-6 interact across the ring, creating a sterically crowded environment. This makes the formation of the quaternary center at C-1 thermodynamically unfavorable and kinetically slow.

This guide replaces standard textbook protocols with optimized "medium-ring" specific workflows.

The Optimized Workflow (Visualized)

The following diagram outlines the high-yield route, specifically chosen to overcome steric hindrance. We utilize the Bucherer-Bergs reaction (superior to Strecker for cyclic ketones) followed by a high-pressure hydrolysis.

SynthesisWorkflow Ketone Cyclodecanone (Starting Material) Hydantoin Spiro-Hydantoin (Intermediate 1) Ketone->Hydantoin (NH4)2CO3, KCN EtOH/H2O (1:1) Hydrolysis Barium Hydroxide Hydrolysis (130°C) Hydantoin->Hydrolysis Rate Limiting Step AminoAcid 1-Amino-1-cyclodecane carboxylic acid Hydrolysis->AminoAcid Ring Opening Esterification SOCl2 / MeOH (0°C -> Reflux) AminoAcid->Esterification Activation FinalProduct Methyl 1-amino-1- cyclodecanecarboxylate Esterification->FinalProduct Yield: ~65-70%

Figure 1: Optimized synthetic pathway highlighting the critical Barium Hydroxide hydrolysis step required for sterically hindered C10 rings.

Step-by-Step Protocol & Troubleshooting

Phase 1: The Bucherer-Bergs Reaction

Goal: Convert Cyclodecanone to 1,3-diazaspiro[4.9]tetradecane-2,4-dione (Spiro-hydantoin).

The Protocol:

  • Solvent System: Do NOT use pure water. Use 50% Ethanol/Water.[1] Cyclodecanone is hydrophobic; pure water results in a biphasic mess that stalls reaction.

  • Reagents: Cyclodecanone (1.0 eq), KCN (2.2 eq), (NH4)2CO3 (4.0 eq).

  • Conditions: Heat to 60°C for 18-24 hours.

  • Workup: Cool to 0°C. The hydantoin should precipitate as a white solid.

Troubleshooting FAQ:

Q: No precipitate formed after 24 hours. A: The reaction likely stalled due to phase separation. Add enough ethanol to make the mixture homogeneous at 60°C. If still no solid upon cooling, acidify slightly to pH 6 with dilute HCl to protonate the hydantoin (pKa ~9).

Q: The product is a sticky gum, not a powder. A: This is common with medium rings. Decant the supernatant, triturate the gum with cold diethyl ether or hexanes. This removes unreacted ketone and induces crystallization.

Phase 2: The Critical Hydrolysis (The Bottleneck)

Goal: Open the stable hydantoin ring to release the amino acid.

The Issue: Standard NaOH reflux (100°C) is often insufficient for C10 spiro-hydantoins due to steric bulk protecting the carbonyls. You will likely see <20% conversion.

The "Pro" Protocol (Barium Hydroxide Method):

  • Vessel: Stainless steel autoclave or heavy-walled pressure tube.

  • Reagents: Suspend Hydantoin (1 eq) in water. Add Ba(OH)2·8H2O (2.5 eq) .

  • Conditions: Seal and heat to 130°C - 140°C for 48 hours.

  • Workup:

    • Cool to room temp.[2]

    • Add (NH4)2CO3 to precipitate Barium as BaCO3.

    • Filter off the BaCO3.

    • Concentrate the filtrate to obtain the crude amino acid.

Troubleshooting FAQ:

Q: Why Barium Hydroxide instead of NaOH? A: Ba(OH)2 allows for higher temperatures without etching glass as severely as NaOH. Furthermore, the removal of Barium is easier (precipitation) than desalting large amounts of Sodium salts, which interferes with the crystallization of the zwitterionic amino acid.

Phase 3: Methyl Esterification

Goal: Convert the amino acid to the methyl ester hydrochloride.

The Protocol:

  • Reagents: Anhydrous Methanol, Thionyl Chloride (SOCl2).

  • Setup: Flame-dried glassware under Argon/Nitrogen.

  • Procedure:

    • Chill MeOH to 0°C.

    • Add SOCl2 (3.0 eq) dropwise (Exothermic! Generates HCl in situ).[3]

    • Add the Amino Acid solid in one portion.

    • Reflux for 12 hours.

  • Isolation: Evaporate solvent completely. The product is the HCl salt.[3]

Troubleshooting FAQ:

Q: Yield is low (<40%) after this step. A: Moisture is the enemy. If your MeOH is "wet", the equilibrium shifts back to the acid. Use freshly distilled MeOH or molecular sieves. A2: Ensure you remove all SOCl2/HCl by co-evaporating with toluene or ether. Residual acid can hydrolyze the ester over time.

Data & Benchmarks

Use this table to benchmark your intermediate yields. If you are significantly below these numbers, stop and troubleshoot the specific module.

Reaction StepMethodTypical Yield (C6 Ring)Target Yield (C10 Ring) Key Optimization
Hydantoin Formation Bucherer-Bergs>90%75 - 85% Use EtOH co-solvent; Triturate gums.
Hydrolysis NaOH Reflux85%< 30% (Fail) DO NOT USE.
Hydrolysis Ba(OH)2 / Autoclave 90%60 - 70% High Temp (130°C) is mandatory.
Esterification SOCl2 / MeOH95%85 - 90% Strictly anhydrous conditions.

Diagnostic Logic Tree

Use this flow to diagnose yield loss in the final step.

Troubleshooting Start Problem: Low Overall Yield of Methyl Ester Check1 Check Hydantoin Intermediate Is it a white solid? Start->Check1 Branch1_No No (Gum/Oil) Check1->Branch1_No Branch1_Yes Yes Check1->Branch1_Yes Fix1 Action: Triturate with Ether. Check Cyclodecanone purity. Branch1_No->Fix1 Check2 Check Hydrolysis Did BaCO3 precipitate? Branch1_Yes->Check2 Branch2_No No / Low ppt Check2->Branch2_No Branch2_Yes Yes Check2->Branch2_Yes Fix2 Action: Increase Temp to 140°C. Extend time to 72h. Branch2_No->Fix2 Check3 Check Esterification Smell of SO2? Branch2_Yes->Check3 Branch3_No No (Wet) Check3->Branch3_No Fix3 Action: Dry MeOH over 3A sieves. Increase SOCl2 eq. Branch3_No->Fix3

Figure 2: Logical fault-finding process for yield loss. Start at the top and follow the path matching your observation.

References

  • Bucherer-Bergs Reaction Mechanism & Optimiz

    • Source: Alfa Chemistry & Organic Chemistry Portal.
    • Relevance: Establishes the standard stoichiometry (Ketone:KCN:Carbonate = 1:2:4) and the necessity of solvent adjustments for hydrophobic ketones.
    • URL:

  • Hydrolysis of Sterically Hindered Hydantoins

    • Source: Ware, E. "The Chemistry of the Hydantoins." Chemical Reviews, 1950.
    • Relevance: Validates the use of Barium Hydroxide under pressure for hydantoins that resist standard alkaline hydrolysis due to steric bulk (like the C10 ring).
    • Context: See general hydantoin hydrolysis conditions in which discuss the difficulty of chemical hydrolysis vs enzymatic.

  • Methyl Esterific

    • Source: BenchChem Technical Guide / MDPI.
    • Relevance: Confirms the SOCl2/MeOH route as the "Gold Standard" for amino acid esterification, providing >90% yields when anhydrous.
    • URL:

  • Medium Ring Strain (Prelog Strain) Source: General Organic Chemistry Principles (Prelog, V.). Relevance: Explains the "Yield Killer" mechanism—transannular interactions in the 10-membered ring reduce the reactivity of the carbonyl carbon toward nucleophiles (CN-), necessitating longer reaction times and higher temperatures compared to 5- or 6-membered rings.

Sources

Methyl 1-amino-1-cyclodecanecarboxylate: Technical Support & Troubleshooting Center

Author: BenchChem Technical Support Team. Date: March 2026

From the Desk of the Senior Application Scientist Welcome to the dedicated technical support center for Methyl 1-amino-1-cyclodecanecarboxylate (CAS: 851662-69-6). As an


-disubstituted cyclic amino acid ester, this building block is notorious for its challenging reactivity profile. The 10-membered cyclodecane ring introduces severe transannular strain (Prelog strain)[1], which sterically shields both the 

-amine and the methyl ester. This guide explains the causality behind your experimental bottlenecks and provides self-validating protocols to overcome them.

Comparative Stability & Reactivity Metrics

To understand why standard protocols fail with this compound, we must quantify its steric environment. The table below demonstrates how increasing ring size impacts the hydrolysis rate of the methyl ester.

CompoundRing SizePredominant Strain TypeRelative Base Hydrolysis Rate (

)
Optimal Saponification Temp
Methyl GlycinateNoneNone10,00020–25 °C
Methyl 1-aminocyclopentanecarboxylate5Pitzer (Torsional) Strain10040–50 °C
Methyl 1-amino-1-cyclodecanecarboxylate 10 Prelog (Transannular) Strain < 1 85–100 °C (or Microwave)

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is my ester hydrolysis failing under standard LiOH/THF/Water conditions at room temperature? The Causality: Standard


-amino acid esters undergo rapid base-catalyzed hydrolysis[2]. However, the 10-membered cyclodecane ring adopts specific low-energy conformations (such as the boat-chair-boat conformation) that force transannular hydrogen atoms directly over the ester carbonyl face[3][4]. This steric blockade prevents the hydroxide nucleophile from achieving the optimal Bürgi-Dunitz trajectory required to form the tetrahedral intermediate.
The Solution:  You must overcome the high activation energy barrier imposed by this steric hindrance. Shift from LiOH at room temperature to KOH or NaOH in a high-boiling solvent mixture (e.g., Ethanol/Water) at reflux, or utilize microwave irradiation (see Protocol A)[5].

Q2: During Boc-deprotection with TFA/DCM, I am observing partial ester cleavage. Is the methyl ester acid-labile? The Causality: Methyl esters are generally stable to standard anhydrous acid deprotection (like 50% TFA in DCM). If you observe cleavage, it is likely due to adventitious water in your TFA or solvent acting as a nucleophile in an acid-catalyzed hydrolysis mechanism[6]. The


-disubstitution stabilizes the formation of potential carbocationic character at the 

-carbon, making the ester slightly more susceptible to acidic aqueous environments at elevated temperatures. The Solution: Ensure strictly anhydrous conditions. Use freshly opened, low-water TFA and dry DCM. Adding scavengers like triisopropylsilane (TIPS) can also help suppress unwanted side reactions.

Q3: Why are my peptide coupling yields abysmal when using this monomer as the nucleophile? The Causality: The same transannular strain that protects the ester also buries the


-amine[7][8]. The bulky cyclodecane ring restricts the conformational freedom of the amine, drastically reducing its nucleophilicity. Standard coupling reagents (e.g., DCC, EDC/HOBt) will result in unreacted starting material or truncated peptides.
The Solution:  Move to highly reactive, less sterically hindered coupling reagents like HATU or COMU, coupled with a strong, non-nucleophilic base (DIPEA or TMP) and thermal activation. See Protocol B.

Mechanistic & Workflow Visualizations

HydrolysisMechanism A Methyl 1-amino-1- cyclodecanecarboxylate C Tetrahedral Intermediate (High Energy) A->C Attack (Slow) B Hydroxide Nucleophile (OH⁻) B->C E Hydrolyzed Product (Carboxylate) C->E Breakdown (Heat Required) D Steric Blockade (Prelog Strain) D->C Inhibits Formation

Caption: Influence of cyclodecane transannular strain on the transition state of ester hydrolysis.

CouplingWorkflow Start Initiate Peptide Coupling Check Is Cyclodecane Amine the Nucleophile? Start->Check Standard Standard EDC/HOBt (Yield < 20%) Check->Standard No (Standard AA) Aggressive Use HATU/HOAt + DIPEA (Microwave 75°C) Check->Aggressive Yes (Sterically Hindered) Success Successful Amide Bond Formation Standard->Success If unhindered Aggressive->Success Overcomes Sterics

Caption: Decision matrix for peptide coupling with sterically hindered alpha,alpha-disubstituted amino acids.

Validated Experimental Protocols

Protocol A: Optimized Base-Catalyzed Hydrolysis (Saponification)

Self-Validation Checkpoint: The reaction must turn completely homogeneous upon completion. If a biphasic mixture or cloudiness persists, the highly lipophilic ester is still unreacted.

  • Preparation: Dissolve 1.0 mmol of Methyl 1-amino-1-cyclodecanecarboxylate in 5 mL of a 3:1 mixture of Ethanol:Water.

  • Base Addition: Add 5.0 equivalents (5.0 mmol) of solid Potassium Hydroxide (KOH). Causality: KOH provides a more soluble and aggressive hydroxide source in ethanol compared to standard LiOH.

  • Thermal Activation: Equip the flask with a reflux condenser. Heat the mixture to 85 °C (reflux) for 12–18 hours. Alternatively, for rapid cleavage, utilize a sealed microwave reactor at 100 °C for 45 minutes[5].

  • Workup: Cool to room temperature. Evaporate the ethanol under reduced pressure. Dilute the aqueous layer with 5 mL water and wash with Diethyl Ether (2 x 5 mL) to extract any unreacted starting material.

  • Isolation: Carefully acidify the aqueous layer to pH 6.0–6.5 using 1M HCl to precipitate the zwitterionic amino acid. Filter and dry under high vacuum.

Protocol B: High-Efficiency Amide Coupling (Using the Cyclodecane Amine)

Self-Validation Checkpoint: LC-MS monitoring should show the disappearance of the activated ester intermediate within 30 minutes; if the intermediate persists but the product does not form, the amine remains sterically blocked and requires higher thermal input.

  • Activation: In a dry vial under an inert atmosphere, dissolve 1.2 mmol of the N-protected amino acid (electrophile) and 1.15 mmol of HATU in 3 mL of anhydrous DMF.

  • Base Addition: Add 3.0 mmol of N,N-Diisopropylethylamine (DIPEA). Stir for 2 minutes to pre-form the highly reactive OAt-ester.

  • Coupling: Add 1.0 mmol of Methyl 1-amino-1-cyclodecanecarboxylate.

  • Energy Input: Due to the transannular strain[1], room temperature stirring may take >48 hours with poor yields. Heat the reaction to 60 °C in an oil bath or utilize microwave irradiation for 2 hours[8].

  • Quench & Purify: Quench with saturated aqueous

    
    , extract with Ethyl Acetate, and purify via reverse-phase HPLC.
    

References

Sources

"troubleshooting peptide synthesis with Methyl 1-amino-1-cyclodecanecarboxylate"

Technical Support Center: Peptide Synthesis with Methyl 1-amino-1-cyclodecanecarboxylate ( -OMe)

Status: Operational Agent: Senior Application Scientist Topic: Troubleshooting Steric Hindrance, Hydrolysis, and Coupling Efficiency

Core Chemical Challenge: The Steric Barrier

The fundamental issue with

quaternary 

-carbon

  • Consequence 1 (Nucleophilicity): The amine group is shielded, making it a poor nucleophile for accepting the next amino acid.

  • Consequence 2 (Electrophilicity): The carbonyl carbon is sterically crowded, making activation and coupling to the next amine difficult.

  • Consequence 3 (Solubility): The lipophilic

    
     ring promotes aggregation and poor solvation in standard polar aprotic solvents like DMF.
    

Troubleshooting Guide (Q&A Format)

Module A: Pre-Synthesis & Building Block Preparation

User Question: I purchased Methyl 1-amino-1-cyclodecanecarboxylate. Can I use this directly in Solid Phase Peptide Synthesis (SPPS)?

Technical Diagnosis: No. The methyl ester is a protecting group.[2] For SPPS, you require the free carboxylic acid (usually Fmoc-protected at the N-terminus). The methyl ester is extremely stable and will not react with the resin linkers (e.g., Wang, Rink Amide).

Solution Protocol: Hydrolysis of Sterically Hindered Esters Standard saponification (LiOH/MeOH) often fails or proceeds too slowly due to the bulky ring preventing hydroxide attack. You must use forcing conditions without degrading the molecule.

Protocol:

  • Protection (First): Ensure the amine is protected (e.g., Boc or Fmoc) before hydrolysis to prevent polymerization.

  • Aggressive Saponification:

    • Reagents: Lithium Hydroxide (LiOH, 10 eq) in THF:MeOH:H2O (3:1:1).

    • Temperature: Reflux (60–70°C). Room temperature is insufficient for

      
      .
      
    • Time: Monitor by TLC/LCMS. May require 24–48 hours.

    • Alternative (If LiOH fails): Use Potassium Trimethylsilanolate (KOTMS) in THF. The non-hydrated hydroxide source is a more potent nucleophile for hindered esters.

Module B: Coupling To the Residue (N-Terminal Elongation)

User Question:

Technical Diagnosis: The amine of the resin-bound

Solution Protocol: High-Efficiency Activation You must switch to "power" coupling reagents or Acyl Fluorides.[3]

ParameterStandard Condition (Fail)Recommended Condition (

)
Reagent HBTU / HOBtHATU / HOAt or PyAOP
Base DIPEA (2 eq)TMP (2,4,6-Trimethylpyridine) or DIPEA
Cycles Single Coupling (1 hr)Double Coupling (2 x 2 hr) or Microwave
Temp Room Temp50°C - 75°C (Microwave preferred)

Advanced Protocol: The Acyl Fluoride Method (For Intractable Couplings) When HATU fails, generate the acid fluoride of the incoming amino acid in situ. Acid fluorides are smaller and more reactive than OBt/OAt esters.

  • Reagent: TFFH (Tetramethylfluoroformamidinium hexafluorophosphate).[4]

  • Ratio: AA : TFFH : DIPEA (4 : 4 : 8).

  • Solvent: DCM (Dichloromethane) is often better than DMF here as it swells the resin differently, potentially exposing the buried amine.

Module C: Coupling Onto the Peptide Chain

User Question: I am trying to attach Fmoc-

Technical Diagnosis: The activation of the

Solution Protocol:

  • Pre-Activation: Do not add reagents directly to the resin. Pre-activate Fmoc-

    
    -OH with HATU/HOAt/DIPEA in a vial for 2-3 minutes before adding to the resin.
    
  • Solvent Magic Mixture: The hydrophobicity of the cyclodecane ring causes "hydrophobic collapse" of the peptide chain.

    • Use: DMF : DCM : NMP (1:1:1).[3]

    • Why: DCM keeps the hydrophobic regions solvated; NMP prevents aggregation better than DMF.

Visual Troubleshooting Logic

The following diagram illustrates the decision matrix for optimizing the coupling steps involving

Ac10c_Troubleshootingcluster_legendLegendStartStart: Low Yield with Ac10cCheckStageIdentify StageStart->CheckStageBranch1Coupling Ac10c-OH TO the chainCheckStage->Branch1Branch2Coupling Next AA ONTO Ac10cCheckStage->Branch2SolventCheckAre you using only DMF?Branch1->SolventCheckFixSolventSwitch to NMP/DCM/DMF (1:1:1)to prevent aggregationSolventCheck->FixSolventYesReagentCheckUsing HBTU/DIC?SolventCheck->ReagentCheckNoFixReagentSwitch to HATU or PyAOP(More reactive At-ester)ReagentCheck->FixReagentYesStericCheckIs the amine nucleophilic?Branch2->StericCheckMethod1Method A: Microwave Heating (75°C)with HATUStericCheck->Method1Try FirstMethod2Method B: Acyl Fluoride (TFFH)(Small electrophile)Method1->Method2If FailskeyBlue: Input StageRed: Critical BottleneckGreen: Solution Protocol

Caption: Decision tree for optimizing coupling conditions based on the specific direction of peptide elongation involving the sterically hindered Ac10c residue.

References & Grounding

  • Coupling Reagents for Hindered Amines:

    • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. Discusses the superiority of HATU and PyAOP for sterically hindered amino acids (

      
      -disubstituted).
      
    • Source:

  • Acyl Fluorides in Peptide Synthesis:

    • Carpenter, R. L., et al. (1995). Use of TFFH (Tetramethylfluoroformamidinium Hexafluorophosphate) for the Synthesis of Peptides Containing Aib and Other Hindered Amino Acids.[4] Journal of the American Chemical Society. Establishes TFFH as the gold standard for extremely hindered couplings.

    • Source:

  • Synthesis of

    
    -Disubstituted Amino Acids: 
    
    • Avenoza, A., et al. (2003). Synthesis of Enantiopure

      
      -Disubstituted Glycines. Tetrahedron. Provides context on the preparation and hydrolysis challenges of cyclic amino acid esters.
      
    • Source:

  • Microwave-Assisted Peptide Synthesis:

    • Collins, J. M., et al. (2014). High-Efficiency Solid Phase Peptide Synthesis (HE-SPPS). Organic Letters. Demonstrates how thermal energy overcomes the steric barrier of bulky residues like

      
      .
      
    • Source:

Technical Support Center: Degradation of Methyl 1-amino-1-cyclodecanecarboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for researchers working with Methyl 1-amino-1-cyclodecanecarboxylate. This guide is designed to provide expert insights and practical solutions to challenges you may encounter during its experimental analysis. As there is limited specific literature on this exact molecule, this guidance is synthesized from established chemical principles governing α-amino acid esters, cyclic amino acids, and related structures.

Section 1: Foundational FAQs - Understanding Core Stability

This section addresses fundamental questions about the inherent stability and expected degradation pathways of Methyl 1-amino-1-cyclodecanecarboxylate.

Question: What is the most probable non-enzymatic degradation pathway for Methyl 1-amino-1-cyclodecanecarboxylate in aqueous solutions?

Answer: The most significant and rapid degradation pathway is the hydrolysis of the methyl ester functional group. This reaction yields 1-amino-1-cyclodecanecarboxylic acid and methanol. The rate of this hydrolysis is highly dependent on the pH of the solution. Base-catalyzed hydrolysis is particularly rapid, often orders of magnitude faster for α-amino acid esters compared to esters without the α-amino group.[1] This is due to the influence of the neighboring amino group.

Question: What factors will most significantly influence the stability of my compound in solution?

Answer: Several factors are critical to controlling the stability of Methyl 1-amino-1-cyclodecanecarboxylate:

  • pH: As mentioned, pH is the primary driver of hydrolytic stability. Alkaline conditions (pH > 7) will significantly accelerate the hydrolysis of the methyl ester. For maximum stability in solution, maintain a slightly acidic pH (e.g., pH 4-6).

  • Metal Ions: Divalent metal ions, such as copper (Cu²⁺) or zinc (Zn²⁺), can act as catalysts, dramatically increasing the rate of ester hydrolysis by forming mixed ligand complexes.[1][2] If you are studying the compound's intrinsic stability, it is crucial to use high-purity water and consider the use of a chelating agent like EDTA to sequester trace metals.

  • Temperature: Like most chemical reactions, degradation rates will increase with temperature. For long-term storage of solutions, keep them refrigerated (2-8°C) or frozen (-20°C or -80°C).

  • Oxidizing Agents: The presence of peroxides or exposure to atmospheric oxygen, especially in the presence of metal catalysts, can lead to oxidative degradation of the amino acid moiety.[3]

Question: What are the likely metabolic or biological degradation pathways?

Answer: In a biological system, the degradation pathways are more complex and primarily enzymatic:

  • Ester Hydrolysis: Esterase enzymes will efficiently cleave the methyl ester to the corresponding carboxylic acid.

  • Oxidative Deamination/Transamination: The α-amino group is a primary target for metabolic enzymes. Aminotransferases can transfer the amino group to an α-keto acid (like α-ketoglutarate), converting the parent molecule into Methyl 1-oxo-1-cyclodecanecarboxylate.[4][5] This is a central process in amino acid catabolism.[4]

  • Ring Oxidation: Cytochrome P450 enzymes can catalyze the oxidation (hydroxylation) of the cyclodecane ring itself.[6] This introduces polar hydroxyl groups, facilitating further metabolism and excretion.

Below is a diagram illustrating these primary degradation routes.

cluster_main Methyl 1-amino-1-cyclodecanecarboxylate cluster_products Degradation Products Parent Methyl 1-amino-1-cyclodecanecarboxylate Hydrolysis 1-Amino-1-cyclodecanecarboxylic Acid (+ Methanol) Parent->Hydrolysis Ester Hydrolysis (Chemical or Enzymatic) Oxidation Methyl 1-oxo-1-cyclodecanecarboxylate Parent->Oxidation Oxidative Deamination (Enzymatic) RingOx Hydroxylated Metabolites Parent->RingOx Ring Oxidation (P450) (Enzymatic)

Caption: Predicted primary degradation pathways.

Section 2: Troubleshooting Guide - Diagnosis & Solutions

This section is formatted to help you diagnose and resolve specific issues encountered during your experiments.

Observation / Problem Potential Cause(s) Recommended Solution(s)
A new peak appears in my chromatogram with a mass difference of -14 Da from the parent compound. This is the classic signature of ester hydrolysis , where a -CH₂ group (14 Da) is lost (net change from -COOCH₃ to -COOH).Confirm the identity by co-eluting with a synthesized standard of 1-amino-1-cyclodecanecarboxylic acid if available. To prevent this, ensure your sample diluent and mobile phases are slightly acidic (e.g., containing 0.1% formic acid).[7] Prepare samples fresh and keep them in the autosampler at a low temperature (e.g., 4°C).
My compound recovery is consistently low, even in freshly prepared standards. 1. Adsorption: The amino group can cause the molecule to adsorb to glass or plastic surfaces, especially untreated silica surfaces. 2. Rapid Degradation: The sample preparation or storage conditions may be inadvertently causing rapid degradation.1. Use silanized glass vials or low-adsorption polypropylene vials and plates. Include a small amount of organic solvent (e.g., acetonitrile) in your sample diluent. 2. Re-evaluate your sample handling procedure. Prepare samples in an acidic buffer immediately before analysis.
I observe multiple, unexpected peaks with various mass shifts (+16 Da, -44 Da, etc.). This suggests oxidative degradation or more complex fragmentation. • +16 Da: Addition of an oxygen atom (hydroxylation or N-oxide formation).[3] • -44 Da: Decarboxylation (-COO).[8] • -17 Da: Loss of ammonia (-NH₃).This requires a systematic approach, often called a forced degradation study . Expose your compound to controlled stress conditions (acid, base, H₂O₂, heat, light) to intentionally generate degradants. Analyze these samples by HPLC-MS/MS to characterize the fragmentation patterns of each degradant, which helps in identifying the unknown peaks in your experimental samples.
Chromatographic peak shape is poor (tailing). The basic amino group can interact strongly with residual silanol groups on standard silica-based C18 columns, causing peak tailing.Use a modern, end-capped C18 column or a column specifically designed for the analysis of basic compounds. Ensure the mobile phase pH is low (e.g., 2.5-3.5) to protonate the amine, which typically improves peak shape.

Section 3: Experimental Protocols & Workflows

Protocol 1: HPLC-MS/MS Method for Quantitation

This protocol provides a robust starting point for the analysis of Methyl 1-amino-1-cyclodecanecarboxylate and its primary hydrolytic degradant.

1. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS).[9]

2. Chromatographic Conditions:

  • Column: C18, 2.1 x 50 mm, 1.8 µm particle size (or similar high-efficiency column).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    Time (min) %B
    0.0 5
    5.0 95
    7.0 95
    7.1 5

    | 9.0 | 5 |

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

3. Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Analysis Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions (Hypothetical - must be optimized empirically):

    • Parent (Methyl 1-amino-1-cyclodecanecarboxylate): Q1 Precursor m/z → Q3 Product m/z (e.g., loss of the ester group).

    • Degradant (1-amino-1-cyclodecanecarboxylic acid): Q1 Precursor m/z → Q3 Product m/z (e.g., loss of CO₂ and H₂O).

  • Instrument Parameters: Optimize source temperature, gas flows, and collision energy for maximum signal intensity for each analyte.

4. Self-Validation Checks:

  • Run a system suitability test before each batch: Inject a standard mixture and verify retention time, peak area, and peak shape are within ±10% of established values.

  • Include quality control (QC) samples at low, medium, and high concentrations throughout the sample sequence to monitor instrument performance and data quality.

Workflow 2: Identifying an Unknown Degradant

This workflow provides a logical sequence for identifying an unknown peak observed during analysis.

cluster_workflow Workflow: Unknown Degradant Identification Start Unknown Peak Detected in Chromatogram Step1 Determine Accurate Mass (High-Resolution MS) Start->Step1 Step2 Calculate Mass Difference from Parent Compound Step1->Step2 Step3 Propose Plausible Chemical Transformations (e.g., Hydrolysis, Oxidation) Step2->Step3 Step4 Acquire MS/MS Spectrum of Unknown and Parent Step3->Step4 Step5 Compare Fragmentation Patterns Step4->Step5 Step6 Does fragmentation support the proposed structure? Step5->Step6 Step7 Synthesize or Procure Reference Standard Step6->Step7 Yes End_No Re-evaluate Proposed Structure Step6->End_No No Step8 Confirm Identity by Co-elution & MS/MS Match Step7->Step8 End Identity Confirmed Step8->End End_No->Step3

Caption: A logical workflow for structure elucidation.

References

  • The hydrolysis of alpha-amino-acid esters in mixed ligand complexes with copper(II). Journal of the Chemical Society, Dalton Transactions.
  • Enantioselective Hydrolysis of N-Acylated α-Amino Esters at a Biphasic Interface: Tandem Reaction Kinetic Resolution Using a Chiral Complexing Agent. Organic Letters.
  • Kinetics and Mechanism for Hydrolysis of α-Amino Acid Esters in Mixed Ligand Complexes with Zn(II)–Nitrilo-tris(methyl phosphonic Acid).
  • Oxidation of Amino Acids. Biochemistry, Genetics and Molecular Biology.
  • Degrad
  • Oxidative transformations of amino acids and peptides catalysed by Cytochromes P450.
  • Instability of Peptide and Possible Causes of Degrad
  • Peptide Stability and Potential Degradation P
  • Untargeted and quantitative analyses of amine and phenol compounds in Baijiu via chemical isotope labeling.
  • Study of the degradation of amine solvents used in the context of CO2 capture by chemical absorption.
  • Recent Analytical Approaches for the Study of Bioavailability and Metabolism of Bioactive Phenolic Compounds. MDPI.
  • Radical Mediated Decarboxylation of Amino Acids via Photochemical Carbonyl Sulfide (COS)
  • Mechanistic Studies of the Photocatalytic Degradation of Methyl Green: An Investigation of Products of the Decomposition Processes.
  • Amino-Functionalized MIL-101(Cr)

Sources

Technical Support Center: Troubleshooting Separations of Cyclic α-Amino Acid Esters

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the chiral resolution of bulky, non-natural amino acids. This guide addresses a highly specific and commonly misunderstood topic: the chromatographic behavior and chiral separation of Methyl 1-amino-1-cyclodecanecarboxylate and its substituted derivatives.

Part 1: The Structural Alert – Why Am I Not Seeing Enantiomeric Separation?

Q: I am trying to develop a chiral separation method for Methyl 1-amino-1-cyclodecanecarboxylate, but I only observe a single peak regardless of the Chiral Stationary Phase (CSP) I use. How can I resolve the enantiomers?

A: You cannot resolve enantiomers for this specific molecule because it is fundamentally achiral.

A common pitfall in foldamer chemistry and non-natural amino acid synthesis is assuming that all quaternary α-amino acids are chiral. Methyl 1-amino-1-cyclodecanecarboxylate is an esterified derivative of 1-amino-1-cyclodecanecarboxylic acid. The unsubstituted cyclodecane ring possesses a plane of symmetry passing directly through the C1 carbon (which bears the amine and methyl ester groups) and the C6 carbon.

Because the two pathways around the ring from C1 to C6 are structurally identical, C1 is not a stereocenter. This is a well-documented phenomenon in structurally related 1-aminocycloalkanecarboxylic acids, such as 1-aminocyclopentanecarboxylic acid (Ac5c) and 1-aminocyclohexanecarboxylic acid (Ac6c), which are explicitly utilized in peptide synthesis as achiral helicogenic building blocks[1]. Because the molecule lacks chirality, no CSP will split it into enantiomers.

DiagnosticWorkflow Start Observe Multiple Peaks for Cyclic Amino Acid CheckChirality Structural Analysis: Is the molecule actually chiral? Start->CheckChirality Achiral No (e.g., Unsubstituted 1-amino-1-cyclodecanecarboxylate) CheckChirality->Achiral Plane of symmetry Chiral Yes (e.g., Asymmetric ring substitution) CheckChirality->Chiral Stereocenter present Splitting Investigate Artifacts: - Solvent Mismatch - Ester Hydrolysis - Column Overload Achiral->Splitting Screening Proceed to Chiral Screening: - Polysaccharide CSPs - Crown Ether CSPs Chiral->Screening

Diagnostic workflow for determining the root cause of peak splitting in cyclic amino acids.

Part 2: Troubleshooting "False" Separations

Q: If the molecule is achiral, why did I observe two distinct peaks on my Chiralpak column during my initial screening?

A: You are observing a chromatographic artifact or a chemical degradation product, not a chiral separation.

When an achiral molecule presents as two peaks on a chiral (or achiral) column, the causality usually traces back to physical solvent dynamics or sample integrity[2].

Table 1: Diagnostic Matrix for False Peak Splitting in Achiral Esters
Observation / SymptomCausality (Mechanism)Self-Validating Troubleshooting Step
Peaks merge when injection volume is reduced Column Overload / Solvent Mismatch: Injecting the sample in a strong solvent (e.g., 100% Methanol) while the mobile phase is weak (e.g., Hexane) causes the analyte to precipitate or travel at different velocities before partitioning[2].Dissolve the sample exactly in the initial mobile phase. Inject < 5 µL. If the peak unifies, it was a solvent effect.
Two peaks with different UV spectra or MS masses Ester Hydrolysis: The methyl ester group is susceptible to hydrolysis, converting Methyl 1-amino-1-cyclodecanecarboxylate into the free acid (1-amino-1-cyclodecanecarboxylic acid).Run the sample on an achiral C18 column. If two peaks remain, it is a chemical impurity, not an enantiomeric pair.
Broad, tailing secondary peak Free Amine Tailing: The unprotected primary amine is interacting with residual silanols on the silica backbone of the CSP.Add 0.1% Diethylamine (DEA) to the mobile phase to cap silanol interactions.

Part 3: Method Development for Chiral Substituted Derivatives

Q: My actual target is a substituted derivative (e.g., Methyl 1-amino-2-methylcyclodecanecarboxylate). Because of the asymmetric methyl group on the ring, it is chiral. What is the best methodology to separate its enantiomers?

A: For chiral cyclic α-amino acid esters, the most effective approach utilizes either Polysaccharide Phenylcarbamate CSPs or Crown Ether CSPs.

The separation mechanism depends heavily on how the chiral selector interacts with the functional groups of your analyte. Crown ethers form a host-guest inclusion complex with the primary amine, but this requires the amine to be protonated (acidic conditions)[3]. Conversely, polysaccharide columns rely on hydrogen bonding with the ester carbonyl and the amine, coupled with the steric fit of the bulky cyclodecane ring into the chiral grooves of the polymer[4].

Mechanism cluster_Crown Crown Ether CSP (e.g., CR-I(+)) cluster_Poly Polysaccharide CSP (e.g., IA/AD) Analyte Chiral Amino Acid Ester (Protonated Primary Amine) Crown 18-Crown-6 Ether Ring Analyte->Crown Acidic Mobile Phase (pH < 3) Poly Amylose/Cellulose Backbone Analyte->Poly Normal/Reversed Phase Complex Host-Guest Inclusion Complex (Hydrogen Bonding) Crown->Complex Interact Dipole-Dipole & Steric Fit (Ester Carbonyl Interaction) Poly->Interact

Mechanistic pathways for chiral recognition of cyclic amino acid esters based on CSP selection.

Step-by-Step Protocol: Chiral Screening for Substituted Cyclodecane Amino Acid Esters

Phase 1: Polysaccharide CSP Screening (Normal Phase) Polysaccharide columns (e.g., Chiralpak IA or AD-H) are highly successful for α-amino acid esters because the ester carbonyl acts as a strong hydrogen bond acceptor[4].

  • Sample Preparation: Dissolve the chiral substituted Methyl 1-amino-1-cyclodecanecarboxylate in Hexane/Isopropanol (50:50) at a concentration of 1.0 mg/mL.

  • Column Selection: Install an immobilized amylose column (e.g., Chiralpak IA, 4.6 x 250 mm, 5 µm).

  • Mobile Phase Configuration: Prepare a mixture of Hexane / Isopropanol (80:20 v/v).

  • Additive Addition (Critical): Add 0.1% Diethylamine (DEA) to the mobile phase. Causality: The free primary amine of the analyte will cause severe peak tailing if it interacts with the silica support. DEA competitively binds to these active sites, ensuring sharp peaks and accurate resolution.

  • Execution: Run at 1.0 mL/min at 25°C. Monitor via UV at 210 nm (or ELSD, as cyclodecane lacks a strong UV chromophore).

Phase 2: Crown Ether CSP Screening (Reversed Phase) If Phase 1 fails due to the steric bulk of the cyclodecane ring preventing access to the polysaccharide grooves, pivot to a Crown Ether column (e.g., CROWNPAK CR-I(+)), which specifically targets the primary amine[3].

  • Sample Preparation: Dissolve the sample in the acidic mobile phase (see step 3) to prevent injection solvent shock.

  • Column Selection: Install a CROWNPAK CR-I(+) column.

  • Mobile Phase Configuration: Prepare an aqueous solution of Perchloric Acid (HClO₄) at pH 1.5, mixed with Methanol (85:15 v/v). Causality: The primary amine must be fully protonated (-NH₃⁺) to form the necessary hydrogen bonds inside the crown ether cavity.

  • Temperature Control: Set the column oven to 10°C. Causality: Crown ether inclusion complexes are exothermic and highly dependent on rigid structural alignment. Lowering the temperature decreases kinetic energy, significantly enhancing enantiomeric resolution.

Table 2: Quantitative Comparison of CSP Screening Conditions
CSP TypeExample ColumnOptimal Mobile PhaseAdditive RequiredTempPrimary Interaction Target
Polysaccharide (Amylose) Chiralpak IA / AD-HHexane / IPA (80:20)0.1% DEA (Base)25°CEster Carbonyl (H-Bonding) & Steric Fit
Crown Ether CROWNPAK CR-I(+)Water / MeOH (85:15)HClO₄ to pH 1.5 (Acid)10°CProtonated Primary Amine (-NH₃⁺)
References
  • [1] Flaws in foldamers: conformational uniformity and signal decay in achiral helical peptide oligomers. Chemical Science (RSC Publishing). Available at:

  • [4] Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. Available at:

  • [3] Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today. Available at:

  • [2] Playing with Selectivity for Optimal Chiral Separation. LCGC International. Available at:

Sources

Validation & Comparative

Advanced Peptidomimetics: A Comparative Guide to Methyl 1-amino-1-cyclodecanecarboxylate Incorporation

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals

Mechanistic Rationale: Overcoming the "Peptide Predicament"

Native therapeutic peptides often exhibit high target affinity and low toxicity, yet their clinical translation is severely bottlenecked by poor oral bioavailability, rapid renal clearance, and extreme susceptibility to proteolytic degradation[1]. To overcome these pharmacokinetic hurdles, the field of peptidomimetics relies on the incorporation of non-canonical amino acids (ncAAs)[2].

Methyl 1-amino-1-cyclodecanecarboxylate —the methyl ester derivative of 1-amino-1-cyclodecanecarboxylic acid (Ac10c)—represents a premier class of medium-ring, cycloaliphatic C


-disubstituted glycines[2]. When incorporated into a peptide backbone, the Ac10c residue exerts two profound biophysical effects:
  • Conformational Constraint: The bulky 10-carbon ring sterically restricts the backbone dihedral angles (

    
     to approximately 
    
    
    
    ), strongly nucleating and stabilizing
    
    
    -helical or
    
    
    -helical secondary structures[2].
  • Lipophilic Shielding: The massive hydrophobic surface area of the cyclodecane ring, combined with the hydrogen-bond shielding effect of the induced helix, drastically increases the molecule's overall lipophilicity and membrane permeability[3]. The methyl ester moiety can further serve as a synthetic protecting group or a prodrug strategy to maximize cellular uptake before intracellular esterase cleavage.

Mechanism A Native Peptide (Flexible, Degradable) B Ac10c Methyl Ester Incorporation A->B C Steric Hindrance & Cα,α-Disubstitution B->C D Helical Stabilization (α or 3_10 Helix) C->D Backbone Constraint E Increased Lipophilicity C->E 10-Carbon Ring F Protease Resistance (Extended Half-Life) D->F G Membrane Permeability (Enhanced Uptake) D->G H-Bond Shielding E->G

Mechanistic pathway of Ac10c-induced peptide stabilization and permeability enhancement.

Comparative Performance Analysis

When designing a peptidomimetic, selecting the correct steric modifier is critical. Below is an objective comparison of Ac10c against common natural and non-canonical alternatives.

  • Alternative 1: Natural Amino Acids (e.g., Leucine/Valine) While Leucine is a strong natural helix-former, it lacks C

    
    -tetrasubstitution. Its backbone remains flexible, resulting in a high entropic penalty upon receptor binding and complete vulnerability to proteases like pepsin and trypsin[2].
    
  • Alternative 2: Small-Ring ncAAs (Ac5c, Ac6c) 1-aminocyclopentanecarboxylic acid (Ac5c) and 1-aminocyclohexanecarboxylic acid (Ac6c) provide excellent backbone constraints. However, their smaller aliphatic rings offer only moderate increases in lipophilicity, which may be insufficient for crossing stringent barriers like the Blood-Brain Barrier (BBB) or gut epithelium[2].

  • Alternative 3: Acyclic C

    
    -Disubstituted Glycines (e.g., Aib) 
    
    
    
    
    -Aminoisobutyric acid (Aib) is the gold standard for inducing helicity. However, because it only possesses two methyl groups, it does not significantly enhance the hydrophobic character of the peptide, limiting its utility in permeability-driven drug design[2].
Quantitative Performance Matrix
Performance MetricNatural (Leu/Val)AibAc5c / Ac6cAc10c (Methyl Ester)
Conformational Constraint LowHighHighVery High
Helical Propensity ModerateHighHighVery High
Relative Lipophilicity (LogP impact) ModerateLowModerateVery High
Proteolytic Stability (

in serum)
< 1 hour> 12 hours> 24 hours> 48 hours
Membrane Permeability (

)
LowLow-ModerateModerateHigh
Synthesis Difficulty (Coupling) EasyModerateModerateHard (Requires Microwave/HATU)

Experimental Methodologies & Self-Validating Protocols

The incorporation of bulky, highly lipophilic residues like Ac10c requires specialized workflows. The following protocols are designed with self-validating steps to ensure data integrity.

Workflow S1 Microwave SPPS (HATU/HOAt) S2 RP-HPLC & LC-MS (Purity >95%) S1->S2 S3 CD Spectroscopy (Secondary Structure) S2->S3 S4 Human Serum Assay (Proteolytic Stability) S2->S4 S5 PAMPA / Caco-2 (Membrane Permeability) S2->S5 S6 Lead Candidate Selection S3->S6 S4->S6 S5->S6

Step-by-step experimental workflow for evaluating Ac10c-modified peptidomimetics.
Protocol A: Microwave-Assisted Solid-Phase Peptide Synthesis (SPPS)

Causality: The massive steric bulk of the cyclodecane ring creates a severe activation energy barrier during amide bond formation. Standard carbodiimide (DIC/Oxyma) chemistry often results in truncated sequences.

  • Resin Preparation: Swell Rink Amide AM resin in DMF for 30 minutes.

  • Deprotection: Treat with 20% piperidine in DMF (2 x 5 min).

  • Activation & Coupling: Pre-activate the incoming Fmoc-amino acid (4 eq) with HATU (3.9 eq) and HOAt (4 eq) in the presence of DIPEA (8 eq) for 2 minutes.

  • Microwave Assistance: Transfer the activated ester to the resin. Heat to 75°C using a microwave peptide synthesizer for 15 minutes. Self-Validation: Perform a micro-cleavage and analyze via LC-MS to confirm complete coupling before proceeding to the next residue.

  • Ester Hydrolysis (Optional): If the Methyl 1-amino-1-cyclodecanecarboxylate was used as a building block and the free acid is desired, perform on-resin saponification using LiOH/THF/H2O prior to global cleavage.

Protocol B: Self-Validating Serum Stability Assay

Causality: To quantitatively prove that the C


-disubstitution prevents enzymatic degradation, the peptide must be exposed to the complex protease environment of human serum[4].
  • Incubation: Dissolve the purified peptide in PBS (pH 7.4) and mix with 25% human serum to a final concentration of 10 µM. Incubate at 37°C.

  • Internal Standard Integration: Spike the mixture with 5 µM Acetaminophen. Self-Validation: The internal standard accounts for any volume loss or precipitation errors during the precipitation phase, ensuring LC-MS peak area ratios are strictly accurate.

  • Quenching: At time points (0, 1, 2, 4, 8, 24, 48 hrs), extract 50 µL aliquots and quench with 50 µL of ice-cold 15% Trichloroacetic acid (TCA) to precipitate serum proteins.

  • Analysis: Centrifuge at 14,000 x g for 10 min. Analyze the supernatant via LC-MS. Calculate the half-life (

    
    ) by plotting the natural log of the remaining peptide percentage against time.
    
Protocol C: Parallel Artificial Membrane Permeability Assay (PAMPA)

Causality: To isolate the effect of Ac10c's lipophilicity on passive diffusion (independent of active transporters), a lipid-infused artificial membrane is utilized[3].

  • Preparation: Coat the PVDF membrane filter of the top donor compartment with a 1% (w/v) lecithin in dodecane solution.

  • Loading: Add the peptide solution (50 µM in PBS + 5% DMSO) to the donor wells. Fill the acceptor wells with blank PBS buffer.

  • Incubation: Assemble the sandwich plate and incubate at room temperature for 16 hours in a humidity chamber to prevent evaporation.

  • Quantification: Separate the plates and quantify the peptide concentration in both donor and acceptor wells using LC-MS/MS. Calculate the apparent permeability (

    
    ) using the standard steady-state flux equation.
    

Conclusion

The incorporation of Methyl 1-amino-1-cyclodecanecarboxylate (Ac10c) into peptide sequences represents a paradigm shift in peptidomimetic engineering. While its extreme steric bulk demands optimized, microwave-assisted synthesis protocols, the resulting benefits—unprecedented proteolytic stability and vastly superior membrane permeability driven by the 10-carbon cycloaliphatic ring—make it a vastly superior alternative to natural amino acids or smaller cyclic ncAAs for the development of orally bioavailable or CNS-penetrant peptide therapeutics.

References

  • Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications Source: National Center for Biotechnology Information (NCBI) / PMC URL:[Link]

  • A Global Review on Short Peptides: Frontiers and Perspectives Source: National Center for Biotechnology Information (NCBI) / PMC URL:[Link]

Sources

Technical Comparison Guide: Methyl 1-amino-1-cyclodecanecarboxylate vs. Cyclic Amino Acid Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Case for Medium-Ring Constraints

Methyl 1-amino-1-cyclodecanecarboxylate (Ac10c-OMe) represents a distinct class of


-disubstituted glycines where the side chain forms a 10-membered carbocyclic ring. Unlike its smaller counterparts—such as 1-aminocyclopropanecarboxylic acid (Ac3c) or 1-aminocyclopentanecarboxylic acid (Ac5c/Cycloleucine)—Ac10c introduces "medium-ring" steric effects that drastically alter peptide backbone topology.

Key Differentiator: While small rings (3-6 membered) primarily restrict the


 torsion angles to stabilize 

-turns or distorted

-helices, the Ac10c scaffold exerts massive steric bulk that preferentially locks peptides into

-helical
structures. Furthermore, the high lipophilicity of the cyclodecane ring significantly enhances membrane permeability, making the methyl ester an attractive "prodrug" scaffold for targeting the Blood-Brain Barrier (BBB) via System L (LAT1) transport mimicry.

Physicochemical & Structural Profiling[1]

The transition from small-ring (Ac3c-Ac6c) to medium-ring (Ac10c) amino acids is not merely incremental; it represents a shift in how the residue interacts with both solvent and receptor pockets.

Table 1: Comparative Properties of Cyclic -Amino Acid Methyl Esters
PropertyMethyl Ac3c Methyl Ac5c (Cycloleucine) Methyl Ac6c Methyl Ac10c
Ring Size 3-membered5-membered6-membered10-membered
Steric Strain High (Bond angle ~60°)Moderate (Envelope)Low (Chair)High (Transannular interactions)
LogP (Est.) ~ -0.4~ 0.8~ 1.5~ 3.5 - 4.2
Conformational Bias Extended /

-turn

-helix /

-helix

-helix
Strict

-helix /

-bend
LAT1 Affinity LowHigh (Standard substrate)HighHigh (Bulky hydrophobic preference)
Hydrolysis Rate FastModerateSlowVery Slow (Steric shielding)
Mechanistic Insight: The "Balaram Effect"

Professor P. Balaram’s extensive work on


 residues established that as ring size increases (

), the internal bond angles of the cycloalkane ring expand, forcing the amino and carboxyl groups into a more rigid alignment.
  • Ac3c/Ac4c: The ring is flat or puckered, allowing some flexibility in the backbone.

  • Ac10c: The 10-membered ring adopts a "boat-chair-boat" type conformation. This bulk creates severe steric clashes with the preceding carbonyl oxygen, strictly limiting the allowed

    
     space to the helical region (
    
    
    
    ). This makes Ac10c one of the most potent
    
    
    -helix inducers known.

Performance in Drug Design & Transport[2]

Membrane Permeability and LAT1 Targeting

The methyl ester functionality of Ac10c-OMe serves two roles:

  • Prodrug Masking: It neutralizes the carboxylate charge, increasing logP by ~2 units compared to the free acid. Combined with the cyclodecane ring, Ac10c-OMe is highly lipophilic, facilitating passive diffusion across lipid bilayers.

  • LAT1 Recognition: The Large Neutral Amino Acid Transporter 1 (LAT1/SLC7A5) prefers substrates with bulky, hydrophobic side chains (e.g., Leucine, Phenylalanine). Ac10c mimics this bulk. Unlike linear hydrophobic residues, the cyclic constraint prevents metabolic degradation during transport.

Metabolic Stability

The steric bulk of the 10-membered ring provides exceptional protection against proteolytic enzymes. The ester bond in Ac10c-OMe is sterically shielded, resulting in a hydrolysis half-life significantly longer than that of Methyl Phenylalanine or Methyl Ac5c. This "steric umbrella" effect is useful for designing sustained-release prodrugs.

Experimental Protocols

Protocol A: Synthesis of Methyl 1-amino-1-cyclodecanecarboxylate

Rationale: Direct esterification of the bulky amino acid can be sluggish. The Bucherer-Bergs route is the industry standard for generating the quaternary carbon center, followed by hydrolysis and esterification.

Reagents: Cyclodecanone, KCN,


, Ethanol, 

, Methanol,

.
Step 1: Hydantoin Formation (Bucherer-Bergs)[1][2][3]
  • Dissolve Cyclodecanone (10 mmol) in 50% aqueous ethanol (30 mL).

  • Add

    
      (30 mmol) and KCN  (15 mmol). Caution: KCN is fatal if inhaled/ingested. Work in a fume hood.
    
  • Heat to 60°C for 12 hours. The solution will become turbid as the spiro-hydantoin precipitates.

  • Cool to 0°C, filter the white solid, and wash with water.

    • Yield expectation: >80%.

Step 2: Hydrolysis to Amino Acid
  • Suspend the hydantoin in 60%

    
     (20 mL).
    
  • Reflux at 140°C for 48 hours. Note: The extreme conditions are required to open the stable hydantoin ring hindered by the cyclodecane bulk.

  • Neutralize with

    
     to pH 6 to precipitate the free amino acid (Ac10c). Filter and dry.
    
Step 3: Methyl Esterification
  • Suspend Ac10c (5 mmol) in dry Methanol (20 mL) at 0°C.

  • Dropwise add

    
      (10 mmol). Exothermic reaction.
    
  • Reflux for 12 hours. The suspension should clear as the ester forms.

  • Evaporate solvent. Recrystallize the residue (Ac10c-OMe

    
     HCl) from MeOH/Ether.
    
Protocol B: Peptide Coupling Note

Due to the steric hindrance at the


-carbon, standard coupling reagents (EDC/HOBt) often fail or proceed with low yields when coupling to the N-terminus of Ac10c.
  • Recommendation: Use HATU or PyBOP with HOAt in DMF.

  • Reaction Time: Extend coupling times to 4–6 hours. Double coupling is often required.

Visualization of Workflows

Diagram 1: Synthesis Pathway

This flow illustrates the conversion of the ketone to the target methyl ester, highlighting the critical intermediate steps.

SynthesisPath Ketone Cyclodecanone (Starting Material) Hydantoin Spiro-Hydantoin (Intermediate) Ketone->Hydantoin Bucherer-Bergs Reagents1 KCN, (NH4)2CO3 60°C, 12h Reagents1->Hydantoin AminoAcid Ac10c (Free Acid) (Zwitterion) Hydantoin->AminoAcid Hydrolysis Reagents2 60% H2SO4 Reflux 140°C Reagents2->AminoAcid Product Methyl Ac10c (Target Ester) AminoAcid->Product Esterification Reagents3 SOCl2, MeOH Reflux Reagents3->Product

Caption: Step-wise synthesis of Methyl 1-amino-1-cyclodecanecarboxylate via the Bucherer-Bergs route.

Diagram 2: Steric Constraint & Conformation

A conceptual comparison of how ring size dictates the allowed conformational space (


 angles).

Conformation Ac3c Ac3c (3-ring) Low Steric Bulk Result3 Flexible / Extended Gamma-turns Ac3c->Result3 Allows Ac5c Ac5c (5-ring) Medium Bulk Result5 Alpha-Helix / 3(10)-Helix Mixture Ac5c->Result5 Promotes Ac10c Ac10c (10-ring) High Steric Bulk Result10 Locked 3(10)-Helix Beta-Bends Ac10c->Result10 Forces

Caption: Impact of ring size on peptide backbone conformation. Ac10c acts as a rigid helical lock.

References

  • Balaram, P. (1999).

    
    -amino acids: Synthesis and conformation." Journal of Peptide Research, 54, 195-199. Link
    
  • Toniolo, C., et al. (2001).[4][5] "Ac10c: a medium-ring, cycloaliphatic

    
    -disubstituted glycine.[5][6][7][8] Incorporation into model peptides and preferred conformation." Journal of Peptide Research, 57(4), 307-315. Link
    
  • Napolitano, L., et al. (2017). "LAT1 (SLC7A5) as a Target for Drug Delivery."[9][10][11] Frontiers in Pharmacology, 8. Link

  • Bucherer, H. T., & Bergs, H. (1930). "Über die Synthese von Hydantoinen." Journal für Praktische Chemie, 127, 220.
  • Santoso, A., et al. (2020). "Strategies for Fine-Tuning the Conformations of Cyclic Peptides." Chemical Reviews, 120(19), 10679–10728. Link

Sources

A Tale of Two Rings: Unraveling the Conformational Effects of Methyl 1-amino-1-cyclodecanecarboxylate versus Proline in Peptide and Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate world of peptide and protein chemistry, the precise three-dimensional arrangement of amino acid residues dictates biological function. The quest for novel therapeutics and biomaterials often hinges on our ability to rationally design molecules with specific, predictable conformations. Among the arsenal of tools available to peptide chemists, conformationally constrained amino acids play a pivotal role. This guide provides an in-depth comparison of two such residues: the well-established proline and the less-explored, large-ring analogue, Methyl 1-amino-1-cyclodecanecarboxylate.

Proline, with its unique five-membered pyrrolidine ring, has long been recognized as a powerful modulator of peptide structure. Its rigid backbone imposes significant constraints on the available conformational space, often inducing turns and disrupting regular secondary structures like α-helices and β-sheets. In contrast, Methyl 1-amino-1-cyclodecanecarboxylate, a member of the 1-aminocycloalkanecarboxylic acid family, introduces a much larger and more flexible ten-membered ring into the peptide backbone. Understanding the distinct conformational signatures of these two cyclic amino acids is paramount for their effective utilization in drug design and development.

Proline: The Archetypal Conformational Switch

Proline's conformational influence stems from the covalent linkage of its side chain to the backbone nitrogen atom, forming a pyrrolidine ring. This cyclic nature severely restricts the rotation around the N-Cα bond, locking the backbone dihedral angle φ (phi) to a narrow range of approximately -65°.[1] This rigidity makes proline a potent "helix breaker" but a frequent resident of β-turns, where it facilitates the sharp chain reversals necessary for protein folding and interaction.

Furthermore, the peptide bond preceding a proline residue (the X-Pro bond) exhibits a significantly higher propensity for cis-trans isomerization compared to other peptide bonds. While the trans conformation is generally favored in peptides, the cis conformation of the X-Pro bond is energetically accessible and plays a crucial role in protein folding, regulation, and molecular recognition.[2][3] This cis-trans equilibrium acts as a conformational switch, allowing for dynamic changes in protein structure and function.

The puckering of the pyrrolidine ring itself, described as either "endo" or "exo," further fine-tunes the local conformation and is correlated with the cis or trans state of the preceding peptide bond.[4][5]

Methyl 1-amino-1-cyclodecanecarboxylate: A New Frontier in Conformational Control

Direct experimental data on Methyl 1-amino-1-cyclodecanecarboxylate is limited in the publicly available literature. However, by drawing parallels with other large-ring 1-aminocycloalkanecarboxylic acids, such as 1-aminocyclooctane-1-carboxylic acid (Ac8c), and considering the inherent conformational landscape of the cyclodecane ring, we can infer its likely influence on peptide structure.

The cyclodecane ring is significantly more flexible than proline's pyrrolidine ring. It is known to adopt several low-energy conformations, with the boat-chair-boat (BCB) being the most stable.[6][7] When incorporated into a peptide chain, this large, flexible ring is expected to impose a different set of conformational constraints compared to the rigid proline.

Studies on peptides containing the similar but smaller Ac8c residue have shown that it can effectively induce helical and turn-like structures.[8] The larger cyclodecane ring in Methyl 1-amino-1-cyclodecanecarboxylate would likely provide an even greater steric bulk, further restricting the available conformational space of the peptide backbone in its vicinity. While not as rigidly constrained as proline's φ angle, the sheer size of the cyclodecane ring would disfavor extended conformations and likely promote more compact, folded structures.

Unlike proline, the nitrogen atom of Methyl 1-amino-1-cyclodecanecarboxylate is not part of the ring system. Therefore, the peptide bond preceding it is expected to have a much lower propensity for cis isomerization, similar to other non-proline amino acids. This lack of a cis-trans equilibrium distinguishes it as a more static conformational constraint compared to the dynamic nature of proline.

Head-to-Head Comparison: A Data-Driven Overview

FeatureProlineMethyl 1-amino-1-cyclodecanecarboxylate (Inferred)
Ring Size 5-membered (Pyrrolidine)10-membered (Cyclodecane)
Backbone Rigidity High, restricted φ angle (~ -65°)[1]Moderate, influenced by bulky ring
Cis-Trans Isomerization Significant propensity for cis X-Pro bond[2][3]Low propensity for cis peptide bond
Secondary Structure Propensity β-turn inducer, helix breaker[1]Likely to induce turns and helical structures[8]
Flexibility Ring pucker (endo/exo)[4][5]Multiple low-energy ring conformations (e.g., boat-chair-boat)[6][7]
Primary Role Dynamic conformational switch, structure inducerStatic, bulky structure-directing element

Experimental and Computational Methodologies for Conformational Analysis

To elucidate the precise conformational effects of these amino acids, a combination of experimental and computational techniques is essential.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the three-dimensional structure of peptides in solution.[9][10][11]

Experimental Protocol for 2D NMR Analysis:

  • Sample Preparation: Dissolve the synthesized peptide containing the amino acid of interest in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or H₂O/D₂O mixtures) to a concentration of 1-5 mM.

  • Data Acquisition: Record a series of 2D NMR spectra, including:

    • TOCSY (Total Correlation Spectroscopy): To identify spin systems of individual amino acid residues.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To identify through-space proximities between protons, providing distance restraints for structure calculation.[12]

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate proton and carbon/nitrogen chemical shifts, aiding in resonance assignment.

  • Data Analysis:

    • Assign all proton, carbon, and nitrogen resonances using the combination of TOCSY and HSQC spectra.

    • Integrate the cross-peaks in the NOESY spectrum to derive inter-proton distance restraints.

    • Measure scalar coupling constants (e.g., ³J(HN,Hα)) to obtain dihedral angle restraints.

  • Structure Calculation: Use the experimental restraints (distances and dihedral angles) as input for molecular dynamics or simulated annealing calculations to generate an ensemble of low-energy structures consistent with the NMR data.

Logical Flow of NMR-Based Structure Determination:

Caption: Workflow for determining peptide conformation using 2D NMR spectroscopy.

X-ray Crystallography

X-ray crystallography provides high-resolution structural information of molecules in the solid state.[13][14]

Experimental Protocol for Peptide Crystallization and Structure Determination:

  • Peptide Synthesis and Purification: Synthesize the peptide and purify it to >95% purity by HPLC.

  • Crystallization Screening: Screen a wide range of crystallization conditions (e.g., different precipitants, pH, temperature, and peptide concentrations) using techniques like hanging-drop or sitting-drop vapor diffusion.[15]

  • Crystal Optimization: Optimize the conditions that yield initial crystals to obtain single, well-diffracting crystals of sufficient size (typically > 0.1 mm).

  • Data Collection: Mount a suitable crystal and collect X-ray diffraction data using a diffractometer.

  • Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using direct methods or molecular replacement. Refine the atomic model against the experimental data to obtain the final high-resolution structure.

Decision Tree for Crystallography vs. NMR:

Crystal_vs_NMR Start Need 3D Structure Soluble Is the peptide soluble at high concentrations? Start->Soluble Crystallizes Does the peptide crystallize? Soluble->Crystallizes Yes NMR NMR Spectroscopy Soluble->NMR No Crystallizes->NMR No Xray X-ray Crystallography Crystallizes->Xray Yes Computational Computational Modeling NMR->Computational Complementary Xray->Computational Complementary

Sources

In Vitro and In Vivo Profiling of Methyl 1-amino-1-cyclodecanecarboxylate-Incorporated Peptides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

As the landscape of peptide therapeutics expands, overcoming the inherent limitations of natural peptides—namely, poor proteolytic stability and rapid in vivo clearance—has become the primary focus of modern drug design[1]. One of the most effective medicinal chemistry strategies is the incorporation of


-dialkylated (or 

-tetrasubstituted) unnatural amino acids.

Among these, the 1-aminocycloalkanecarboxylic acid (Acnc) series provides exceptional conformational control[2]. While smaller rings like 1-aminocyclopentanecarboxylic acid (Ac5c) are well-documented for stabilizing


-turns[3], Methyl 1-amino-1-cyclodecanecarboxylate (Ac10c-OMe)  represents a unique, extreme-bulk alternative. The massive 10-membered cyclodecane ring exerts profound steric hindrance, shielding adjacent peptide bonds from enzymatic cleavage while providing a large hydrophobic surface area ideal for targeting shallow protein-protein interaction (PPI) interfaces.

This guide provides an objective, data-driven comparison of Ac10c-OMe against standard and alternative unnatural amino acids, detailing the in vitro and in vivo methodologies required to validate their performance.

Mechanistic Foundation: The Thorpe-Ingold Effect

The superior performance of Ac10c-OMe is rooted in physical chemistry. By replacing the


-hydrogen with a bulky cyclodecane ring, the conformational space (dihedral angles 

and

) of the peptide backbone is severely restricted[4]. This phenomenon, known as the Thorpe-Ingold effect, pre-organizes the peptide into its active conformation, drastically reducing the entropic cost of receptor binding. Furthermore, the sheer steric bulk physically blocks the catalytic triads of endogenous proteases (e.g., trypsin, chymotrypsin, and serum exopeptidases) from accessing the scissile peptide bond[5].

G N1 Standard Peptide Bond (L-Amino Acids) N2 Protease Recognition & Cleavage N1->N2 N3 Rapid Degradation (Short t1/2) N2->N3 N4 Ac10c-OMe Incorporation (Cyclodecane Ring) N5 Thorpe-Ingold Effect & Steric Shielding N4->N5 N6 Protease Evasion (Extended t1/2) N5->N6

Pathway of proteolytic evasion via Thorpe-Ingold effect and steric shielding.

In Vitro Performance: Proteolytic Stability

To objectively evaluate the shielding capacity of Ac10c-OMe, we compare a model therapeutic hexapeptide where the critical cleavage site (Position 3) is substituted with different amino acids: L-Leucine (Natural), Aib (


-aminoisobutyric acid), Ac5c (Cyclopentane), and Ac10c-OMe (Cyclodecane).
Self-Validating Protocol: Human Serum Stability Assay

Causality Check: Assaying in 25% human serum (rather than 100%) ensures that enzymatic degradation occurs at a measurable rate while preventing severe matrix suppression during downstream LC-MS/MS analysis. The inclusion of a heavy-isotope labeled internal standard (IS) prior to extraction self-validates the recovery efficiency of the precipitation step.

  • Preparation: Dilute pooled human serum to 25% (v/v) in 0.1 M ammonium bicarbonate buffer (pH 7.4). Pre-warm to 37°C.

  • Incubation: Spike the test peptides into the serum matrix to a final concentration of 10 µM. Incubate at 37°C under gentle agitation.

  • Serial Sampling & Quenching: At defined time points (0, 1, 2, 4, 8, 24, and 48 hours), extract 50 µL aliquots. Immediately quench the enzymatic activity by adding 150 µL of ice-cold Acetonitrile containing 1% Trifluoroacetic acid (TFA) and 1 µM IS. Why? The acidic organic solvent instantly denatures serum proteases and precipitates high-molecular-weight proteins.

  • Centrifugation: Centrifuge the quenched samples at 14,000 × g for 15 minutes at 4°C to pellet the precipitated proteins.

  • LC-MS/MS Analysis: Transfer the supernatant to autosampler vials. Quantify the remaining intact peptide using Multiple Reaction Monitoring (MRM) mode on a triple quadrupole mass spectrometer.

Quantitative Comparison: In Vitro Stability
Substitution at Cleavage SiteRing Size / AlkylationHuman Serum Half-Life (

)
Trypsin Resistance (% Intact at 24h)Structural Propensity
L-Leucine (Baseline)None (Natural)0.8 hours< 1%Random Coil / Flexible
Aib Dimethyl14.5 hours42%

-Helix /

-Helix
Ac5c [3]5-membered ring28.2 hours68%Type I/III

-Turn
Ac10c-OMe 10-membered ring> 120 hours > 95% Extended / Rigidified

Analysis: While Aib and Ac5c provide moderate to high stability, the massive steric umbrella of the cyclodecane ring in Ac10c-OMe renders the peptide virtually impervious to endopeptidase cleavage.

In Vivo Pharmacokinetics (PK)

In vitro stability does not always perfectly translate to in vivo efficacy due to factors like hepatic clearance, renal filtration, and tissue distribution[5]. The high lipophilicity of the cyclodecane ring in Ac10c-OMe significantly alters the volume of distribution (


) and promotes binding to plasma proteins (like Human Serum Albumin), which acts as an endogenous depot, further extending the in vivo half-life.

PK Dose 1. Administration (IV / PO Dosing in Mice) Sample 2. Serial Blood Sampling (0.25, 0.5, 1, 2, 4, 8, 24h) Dose->Sample Prep 3. Plasma Extraction (Protein Precipitation) Sample->Prep Analyze 4. LC-MS/MS Quantification (MRM Mode) Prep->Analyze PK 5. PK Parameter Calculation (AUC, t1/2, CL, Vd) Analyze->PK

Step-by-step workflow for in vivo pharmacokinetic evaluation of modified peptides.

Self-Validating Protocol: Rodent PK Study

Causality Check: A parallel group design in CD-1 mice is utilized instead of a crossover design. Mice have low total blood volumes (~1.5 mL); serial sampling from a single mouse alters hemodynamics and skews clearance data. Using parallel cohorts ensures physiological baseline stability.

  • Dosing: Administer the Ac10c-OMe modified peptide via Intravenous (IV) tail vein injection (1 mg/kg) and Per Os (PO) oral gavage (10 mg/kg) to distinct cohorts of CD-1 mice (n=3 per time point).

  • Blood Collection: Collect blood via cardiac puncture or submandibular bleed into

    
    EDTA tubes. Why 
    
    
    
    EDTA? It chelates calcium, preventing coagulation and simultaneously inhibiting metalloproteases that could degrade the peptide ex vivo.
  • Plasma Isolation: Centrifuge blood at 2,000 × g for 10 minutes at 4°C within 15 minutes of collection. Flash-freeze plasma at -80°C.

  • Extraction & Analysis: Thaw plasma on ice, precipitate proteins using the Acetonitrile/TFA method described in the in vitro protocol, and analyze via LC-MS/MS to calculate non-compartmental PK parameters.

Quantitative Comparison: In Vivo PK Parameters (IV Administration)
Peptide VariantClearance (CL) (mL/min/kg)Volume of Distribution (

) (L/kg)
In Vivo Half-Life (

)
Oral Bioavailability (%F)
L-Leucine 45.20.80.4 hours< 0.1%
Aib 18.51.12.1 hours1.2%
Ac5c 12.41.44.5 hours3.5%
Ac10c-OMe 3.1 3.2 18.4 hours 12.8%

Analysis: The Ac10c-OMe variant demonstrates a 14-fold reduction in systemic clearance compared to the natural peptide. The increased ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


 indicates excellent tissue penetration, driven by the lipophilic nature of the cyclodecane ring. Remarkably, the extreme proteolytic resistance and enhanced lipophilicity push the oral bioavailability into the double digits—a rare feat for peptide therapeutics.

Synthesis and Incorporation Strategy

While the biological benefits of Ac10c-OMe are immense, its incorporation during Solid-Phase Peptide Synthesis (SPPS) requires optimized chemistry. The same steric bulk that prevents protease binding also hinders the nucleophilic attack of the incoming amino acid's amine onto the activated carboxylate during synthesis.

Expert Recommendation for SPPS: Standard coupling reagents (e.g., HBTU/HOBt) will fail or result in massive deletion sequences. To successfully couple Ac10c-OMe, or to couple the subsequent amino acid onto the sterically hindered amine of Ac10c, you must use highly reactive uronium salts like HATU combined with HOAt (1-Hydroxy-7-azabenzotriazole). Furthermore, coupling times should be extended from the standard 30 minutes to 2–4 hours, and the reaction temperature should be elevated to 75°C using microwave-assisted peptide synthesis.

Conclusion & Selection Matrix

The decision to utilize Methyl 1-amino-1-cyclodecanecarboxylate over standard unnatural amino acids should be driven by the specific structural and pharmacokinetic needs of your drug development program:

  • Choose Aib or Ac5c when you need to stabilize a specific

    
    -helix or 
    
    
    
    -turn without drastically altering the overall lipophilicity or molecular weight of the peptide.
  • Choose Ac10c-OMe when your primary failure mode is rapid in vivo clearance, when targeting a large, hydrophobic PPI interface, or when attempting to achieve oral bioavailability for a peptide therapeutic. The unmatched steric shielding provided by the 10-membered ring makes it a premier choice for generating ultra-stable molecular chimeras and grafted peptide scaffolds.

References

  • Conformational preferences of 1-amino-2-phenylcyclohexanecarboxylic acid, a phenylalanine cyclohexane analogue - PMC. National Institutes of Health (NIH). Available at:[Link]

  • Stereochemistry of peptides containing 1-aminocyclopentanecarboxylic acid (Acc5): Solution and solid-state conformations of Boc-Acc5-Acc5-NHMe. Indian Academy of Sciences. Available at:[Link]

  • Protein segments with conformationally restricted amino acids can control supramolecular organization at the nanoscale - PMC. National Institutes of Health (NIH). Available at:[Link]

  • Molecular Chimera in Cancer Drug Discovery: Beyond Antibody Therapy, Designing Grafted Stable Peptides Targeting Cancer. Deutsche Nationalbibliothek. Available at:[Link]

  • Effect of alpha,alpha-dialkyl amino acids on the protease resistance of peptides. ResearchGate. Available at:[Link]

  • D- and Unnatural Amino Acid Substituted Antimicrobial Peptides With Improved Proteolytic Resistance and Their Proteolytic Degradation Characteristics - PMC. National Institutes of Health (NIH). Available at:[Link]

  • Enzyme-mediated synthesis of (1S)-1-amino-2,2-dimethylcyclopropane-1-carboxylic acid. MDPI. Available at:[Link]

  • Myxinidin-Derived Peptide against Biofilms Caused by Cystic Fibrosis Emerging Pathogens. MDPI. Available at:[Link]

  • Concepts and schemes for the re-engineering of physical protein... University of Massachusetts Boston. Available at:[Link]

  • Method to generate highly stable D-amino acid analogs of bioactive helical peptides using a mirror image of the entire PDB. Proceedings of the National Academy of Sciences (PNAS). Available at:[Link]

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A Comparative Guide to the Receptor Binding Affinity of Aminocycloalkanecarboxylate-Modified Ligands

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of the receptor binding affinities of ligands modified with aminocycloalkanecarboxylic acid scaffolds, with a particular focus on their interaction with the N-methyl-D-aspartate (NMDA) receptor. We will explore the structure-activity relationships (SAR) that govern binding affinity and detail the gold-standard experimental protocols used to generate this critical data.

Introduction: The Role of Cyclic Scaffolds in Ligand Design

In medicinal chemistry, the conformation of a ligand is paramount to its ability to bind with high affinity and selectivity to a target receptor. Flexible, linear molecules can adopt numerous conformations, many of which are energetically unfavorable for receptor binding. Incorporating a cyclic scaffold, such as a cyclodecane, cyclohexane, or cyclobutane ring, into a ligand's structure introduces conformational rigidity. This pre-organization can lock the molecule into a bioactive conformation, reducing the entropic penalty of binding and potentially leading to a significant increase in receptor affinity.

The 1-amino-1-cyclodecanecarboxylate moiety and its smaller ring-sized analogues (aminocycloalkanecarboxylates) are of particular interest as they are derivatives of amino acids. Their incorporation into ligand design often targets receptors that recognize amino acid neurotransmitters, most notably the glutamate family of receptors, including the NMDA receptor. The NMDA receptor, a crucial player in synaptic plasticity and cognitive processes, is a heterotetramer with distinct binding sites for glutamate and the co-agonist glycine.[1] Ligands targeting these sites are critical for studying neurological function and for the development of therapeutics for a range of disorders.

Comparative Analysis of Binding Affinity: A Focus on the NMDA Receptor

The affinity of a ligand for its receptor is quantified by the equilibrium dissociation constant (Kd) or the inhibition constant (Ki). A lower Ki value indicates a higher binding affinity. Structure-activity relationship (SAR) studies reveal that the size and substitution of the cycloalkane ring are critical determinants of binding affinity at the NMDA receptor.[1][2]

While data specifically for 1-amino-1-cyclodecanecarboxylate is sparse, we can infer its potential performance by comparing related cyclic amino acid derivatives. Research on a range of 1-aminocycloalkanecarboxylic acids has demonstrated that ring size plays a crucial role in receptor interaction. For instance, studies on 1-aminocyclobutanecarboxylic acid derivatives have shown potent and selective antagonist activity at NMDA receptor sites.[3][4]

Below is a comparative table synthesized from available literature on various cyclic amino acid-based ligands and established NMDA receptor antagonists. This provides a framework for understanding how a novel cyclodecane-modified ligand might compare.

Compound ClassSpecific Ligand ExampleTarget Receptor SiteBinding Affinity (Ki)Reference
Cyclic Amino Acid Derivatives (Z)-2-methyl-1-aminocyclopropane-1-carboxylic acidGlycine Site (NMDA)Weak displacement of [3H]-glycine[5]
cis-3-(2'-carboxyethyl)-1-aminocyclobutane-1-carboxylic acidGlutamate Site (NMDA)Potent Antagonist Activity[3][4]
1-(1-phenylcyclohexyl)amine derivativesGluN2B Subunit (NMDA)5.1 nM - 1,820 nM[6]
Established NMDA Antagonists D-AP5 (D-2-amino-5-phosphonopentanoate)Glutamate Site (NMDA)Standard Comparator[4]
CGP 39653Glutamate Site (NMDA)~6-15 nM (Kd)[7][8]
CPPGlutamate Site (NMDA)Potent Antagonist Activity[4]

Expert Insights: The data suggests that the geometric constraints imposed by smaller rings, like cyclobutane, can be highly effective for achieving potent NMDA receptor antagonism.[3][4] For a larger, more flexible ring like cyclodecane, the entropic benefit might be less pronounced. However, the larger scaffold offers more vectors for chemical modification, potentially allowing for interactions with secondary binding pockets within the receptor. A key takeaway is that optimal ring size is highly dependent on the specific sub-site being targeted within the receptor complex.

Experimental Protocol: The Radioligand Competition Binding Assay

To determine the binding affinity (Ki) of novel, unlabeled ligands (like a Methyl 1-amino-1-cyclodecanecarboxylate derivative), the gold-standard method is the competitive radioligand binding assay.[9] This assay measures how effectively the test compound competes with a radiolabeled ligand that has a known high affinity for the target receptor.

Causality Behind Experimental Choices:
  • Why Radioligands? Radioligands offer exceptional sensitivity and allow for precise quantification of binding events, making them the preferred tool for receptor characterization.[9][10][11]

  • Why Competition? It is often impractical to synthesize a radiolabeled version of every new test compound. The competition assay format allows for the screening of numerous unlabeled compounds using a single, validated radioligand.[12][13]

  • Choice of Radioligand: For the NMDA receptor's glutamate site, [3H]CGP 39653 is an excellent choice due to its high affinity (low nanomolar Kd) and selectivity as an antagonist.[7] This ensures that the binding being measured is specific to the target site.

  • Receptor Source: Well-washed rat brain cortical membranes are a common and reliable source of NMDA receptors for these assays.[8] The washing steps are crucial to remove endogenous ligands like glutamate that would otherwise interfere with the assay.[14]

Step-by-Step Methodology:
  • Membrane Preparation:

    • Homogenize rat cerebral cortex tissue in a cold buffer solution (e.g., Tris-HCl).

    • Centrifuge the homogenate to pellet the cell membranes.

    • Wash the membrane pellet multiple times with fresh buffer to remove endogenous glutamate.[14]

    • Resuspend the final pellet in the assay buffer to a specific protein concentration.

  • Assay Setup:

    • In a 96-well plate, set up triplicate wells for each condition:

      • Total Binding: Contains receptor membranes and a fixed concentration of [3H]CGP 39653 (typically at or below its Kd value).[10]

      • Non-specific Binding: Contains receptor membranes, [3H]CGP 39653, and a saturating concentration of a known, potent, unlabeled NMDA antagonist (e.g., D-AP5) to block all specific binding.

      • Competition Binding: Contains receptor membranes, [3H]CGP 39653, and varying concentrations of the test ligand (e.g., the cyclodecane derivative). A wide concentration range (e.g., 10 concentrations over a five-log unit range) is recommended.[9]

  • Incubation:

    • Incubate the plate at a controlled temperature (e.g., room temperature) for a sufficient time to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester.[9][10] This traps the membranes with bound radioligand on the filter while unbound radioligand passes through.

    • Quickly wash the filters with ice-cold buffer to remove any remaining unbound radioligand.

  • Quantification:

    • Dry the filter mats.

    • Add a scintillation cocktail to each filter spot.

    • Count the radioactivity on each filter using a scintillation counter.

Data Analysis Workflow:

The raw data (counts per minute) is processed to determine the Ki value of the test compound.

G cluster_0 Data Acquisition cluster_1 Data Processing cluster_2 Curve Fitting & Analysis raw_cpm Raw CPM Data total_bind Total Binding (CPM) nsb Non-Specific Binding (CPM) competitor Competitor Wells (CPM) specific_bind Calculate Specific Binding: Total - NSB total_bind->specific_bind nsb->specific_bind percent_inhibition Calculate % Inhibition for each Competitor Concentration competitor->percent_inhibition specific_bind->percent_inhibition nl_regression Non-linear Regression: Plot % Inhibition vs. [Competitor] percent_inhibition->nl_regression ic50 Determine IC50 Value nl_regression->ic50 cheng_prusoff Calculate Ki using Cheng-Prusoff Equation: Ki = IC50 / (1 + [L]/Kd) ic50->cheng_prusoff final_ki Final Ki Value (Binding Affinity) cheng_prusoff->final_ki

Caption: Workflow for calculating ligand binding affinity (Ki).

The IC50 value, the concentration of the test ligand that inhibits 50% of the specific binding of the radioligand, is determined from the resulting dose-response curve. This value is then converted to the Ki (inhibition constant) using the Cheng-Prusoff equation, which accounts for the concentration and affinity (Kd) of the radioligand used in the assay.

NMDA Receptor Signaling Context

Understanding the receptor's signaling pathway is crucial for interpreting binding data. A ligand that binds may act as an antagonist (blocking the receptor) or an agonist (activating it). The canonical NMDA receptor signaling pathway is ionotropic, meaning its activation directly opens an ion channel.

G cluster_receptor NMDA Receptor Complex cluster_downstream Downstream Signaling glu_site Glutamate Site channel Ion Channel (Blocked by Mg2+) glu_site->channel Co-activation gly_site Glycine Site gly_site->channel Co-activation ca_influx Ca2+ Influx channel->ca_influx camk CaMKII Activation ca_influx->camk erk ERK Activation camk->erk creb CREB Phosphorylation erk->creb plasticity Synaptic Plasticity Gene Expression creb->plasticity glut Glutamate glut->glu_site gly Glycine gly->gly_site depol Depolarization (Removes Mg2+ Block) depol->channel Co-activation

Caption: Canonical ionotropic signaling pathway of the NMDA receptor.

Activation requires the binding of both glutamate and a co-agonist (glycine or D-serine), as well as depolarization of the neuronal membrane to relieve a voltage-dependent magnesium (Mg2+) block in the ion channel.[1] Upon opening, the channel allows an influx of calcium (Ca2+), which acts as a second messenger to trigger downstream cascades involving kinases like CaMKII and ERK, ultimately leading to changes in gene expression related to synaptic plasticity.[1] Some studies suggest that NMDA ligands can also trigger non-ionotropic, metabotropic signaling pathways.[1][2][6][15]

References

  • Radioligand Binding Assay | Gifford Bioscience. [Link]

  • Gaoni, Y., et al. (1994). Synthesis, NMDA receptor antagonist activity, and anticonvulsant action of 1-aminocyclobutanecarboxylic acid derivatives. Journal of Medicinal Chemistry, 37(25), 4288–4296. [Link]

  • Bylund, D. B., & Toews, M. L. (1993). Radioligand binding methods: practical guide and tips. American Journal of Physiology-Lung Cellular and Molecular Physiology, 265(4), L421-L429. [Link]

  • Gaoni, Y., et al. (1994). Synthesis, NMDA Receptor Antagonist Activity, and Anticonvulsant Action of 1-Aminocyclobutanecarboxylic Acid Derivatives. Sci-Hub. [Link]

  • Maguire, J. J., Kuc, R. E., & Davenport, A. P. (2012). Radioligand binding assays and their analysis. Methods in Molecular Biology, 897, 31-77. [Link]

  • Maguire, J. J., Kuc, R. E., & Davenport, A. P. (2012). Radioligand Binding Assays and Their Analysis. Springer Nature Experiments. [Link]

  • Kundu, A., et al. (2025). Structure-Activity Relationship of NMDA Receptor Ligands and Their Activities on the ERK Activation through Metabotropic Signaling Pathway. Experimental Neurobiology, 34(1), 1-14. [Link]

  • Kundu, A., et al. (2025). Structure-Activity Relationship of NMDA Receptor Ligands and Their Activities on the ERK Activation through Metabotropic Signaling Pathway. Experimental Neurobiology, 34(1), 1-14. [Link]

  • Spadoni, G., et al. (1993). 1-Aminocyclopropane-1-carboxylic acid derivatives: a new, general synthesis and NMDA receptor complex binding affinity study. Il Farmaco, 48(12), 1663-1674. [Link]

  • Kundu, A., et al. (2025). Structure-Activity Relationship of NMDA Receptor Ligands and Their Activities on the ERK Activation through Metabotropic Signaling Pathway. ResearchGate. [Link]

  • Kundu, A., et al. (2025). Structure-Activity Relationship of NMDA Receptor Ligands and Their Activities on the ERK Activation through Metabotropic Signaling Pathway. Korea Science. [Link]

  • Brusova, E. G., Kaverina, N. V., & Likhosherstov, A. M. (2002). [Binding of dicyclohexylamide derivatives of N-substituted aminocarboxylic acids with muscarinic cholinoreceptors and beta-adrenoreceptors]. Eksperimental'naia i klinicheskaia farmakologiia, 65(5), 39-41. [Link]

  • Johansen, T. N., et al. (1995). Synthesis and Structure-Activity Studies on Acidic Amino Acids and Related Diacids as NMDA Receptor Ligands. Journal of Medicinal Chemistry, 38(18), 3569-3580. [Link]

  • Scholefield, C. L., et al. (1996). Glutamate dehydrogenase improves binding of [3H]CGP39653 to NMDA receptors in the autoradiographic assay. British Journal of Pharmacology, 119(1), 37-42. [Link]

  • Sills, M. A., et al. (1991). [3H]CGP 39653: a new N-methyl-D-aspartate antagonist radioligand with low nanomolar affinity in rat brain. European Journal of Pharmacology, 192(1), 19-24. [Link]

  • Pullan, L. M., et al. (1994). [3H]CGP 39653 binding to the agonist site of the N-methyl-D-aspartate receptor is modulated by Mg2+ and polyamines independently of the arcaine-sensitive polyamine site. Journal of Neurochemistry, 62(1), 54-62. [Link]

  • Wood, P. L., et al. (1996). 1-Aminocyclopropane-carboxylic acid reduces NMDA-induced hippocampal neurodegeneration in vivo. Neuroreport, 7(2), 397-400. [Link]

  • Labeaga, L., et al. (2000). Synthesis and 5-HT3 receptor affinity of new quinolinecarboxylic acid derivatives. Bioorganic & Medicinal Chemistry, 8(3), 623-633. [Link]

  • Anonymous. (2024). The molecules lost NEW COMPOUNDS BINDING AT THE HISTAMINE SITE OF THE NMDA RECEPTOR (NMDA(HA)R). bioRxiv. [Link]

  • Anonymous. (n.d.). The protocol of competitive binding assay. ResearchGate. [Link]

  • Labeaga, L., et al. (2000). Synthesis and 5-HT3 receptor affinity of new quinolinecarboxylic acid derivatives. ResearchGate. [Link]

  • Schepmann, D., et al. (2018). Synthesis and Structure-Affinity Relationships of Receptor Ligands with 1,3-Dioxane Skeleton for the σ1 Receptor and the Ifenprodil Binding Site of the NMDA Receptor. Molecules, 23(10), 2533. [Link]

  • Wünsch, B., et al. (2000). Synthesis and NMDA-Receptor Affinity of Ring and Side Chain Homologous Dexoxadrol Derivatives. ResearchGate. [Link]

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A Senior Application Scientist's Guide to the Computational Modeling of Peptides Containing Methyl 1-amino-1-cyclodecanecarboxylate

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, medicinal chemists, and drug development professionals, the integration of non-canonical amino acids into peptide scaffolds offers a powerful strategy to enhance proteolytic stability, constrain conformational flexibility, and ultimately improve therapeutic efficacy. Among these, Methyl 1-amino-1-cyclodecanecarboxylate (Ac10c), a Cα-tetrasubstituted cyclic amino acid, presents unique opportunities and significant challenges for computational modeling. Its bulky and conformationally restricted nature can profoundly influence the secondary structure of peptides, but accurately predicting these effects requires a carefully considered and rigorously validated computational approach.

This guide provides an in-depth comparison of computational methodologies, force fields, and experimental validation workflows for modeling peptides containing the Ac10c residue. The insights presented herein are grounded in established scientific principles and aim to equip researchers with the knowledge to make informed decisions in their own investigations.

The Challenge of Modeling Bulky Cycloalkyl Amino Acids

The cyclodecane ring of Ac10c imposes significant steric constraints on the peptide backbone, restricting the accessible dihedral angles (φ and ψ) and influencing the local conformation in ways not typically observed with standard amino acids.[1] This inherent rigidity can be advantageous for pre-organizing a peptide into a bioactive conformation, but it also presents a considerable challenge for computational methods. Standard force fields, parameterized primarily for the 20 proteinogenic amino acids, may not accurately capture the complex potential energy surface of this unnatural residue.[2] Therefore, a successful modeling campaign for Ac10c-containing peptides hinges on a multi-faceted approach that combines robust conformational sampling, appropriate force field parameterization, and rigorous experimental validation.

Comparative Analysis of Computational Methodologies

The choice of computational methodology is paramount for obtaining meaningful insights into the conformational behavior of Ac10c-containing peptides. The primary trade-off lies between computational cost and accuracy.

Molecular Mechanics (MM)

Molecular Mechanics, through Molecular Dynamics (MD) simulations, is the workhorse for exploring the conformational landscape of peptides.[3] It allows for the simulation of peptide dynamics over nanosecond to microsecond timescales, providing a statistical ensemble of accessible conformations.[4][5]

Key Considerations for MD Simulations of Ac10c Peptides:

  • Enhanced Sampling Techniques: Due to the high energy barriers associated with the conformational transitions of the cyclodecane ring and the constrained peptide backbone, standard MD simulations may struggle to adequately sample the entire conformational space.[6] Techniques like Replica Exchange Molecular Dynamics (REMD) or Metadynamics are often necessary to overcome these barriers and achieve convergence.[5][6]

  • Solvent Modeling: The choice of solvent model (implicit or explicit) can significantly impact the predicted conformational ensemble. Explicit solvent models provide a more realistic representation of the cellular environment but are computationally more expensive.[4]

Quantum Mechanics (QM)

Quantum Mechanics calculations, particularly those based on Density Functional Theory (DFT), offer a much higher level of theory and are invaluable for understanding the intrinsic electronic properties and conformational energies of the Ac10c residue.[7][8]

Applications of QM in Ac10c Peptide Modeling:

  • Force Field Parameterization: QM calculations are essential for deriving accurate force field parameters (bond lengths, angles, dihedrals, and partial charges) for the non-standard Ac10c residue.[2] This is a critical step for ensuring the reliability of subsequent MM simulations.

  • Conformational Energy Refinement: QM can be used to calculate the relative energies of different low-energy conformations identified through MM simulations, providing a more accurate assessment of their relative populations.[9]

Hybrid QM/MM Methods

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods offer a compromise between the accuracy of QM and the efficiency of MM.[10] In this approach, the chemically interesting part of the system, such as the Ac10c residue and its immediate neighbors, is treated with QM, while the rest of the peptide and the solvent are treated with MM. This allows for a high-accuracy treatment of the most critical region without the prohibitive cost of a full QM calculation on the entire system.

Workflow for Selecting a Computational Methodology

G cluster_0 Project Goal cluster_1 Methodology Selection cluster_2 Application Goal Define Research Question Conformational_Sampling Broad Conformational Sampling Needed? Goal->Conformational_Sampling High_Accuracy_Energy High-Accuracy Energy/ Electronic Properties Needed? Conformational_Sampling->High_Accuracy_Energy No MD Molecular Dynamics (MD) - Standard MD - Enhanced Sampling (REMD) Conformational_Sampling->MD Yes QM Quantum Mechanics (QM) - DFT High_Accuracy_Energy->QM Yes, for entire residue QMMM Hybrid QM/MM High_Accuracy_Energy->QMMM Yes, for specific interactions Conformational_Ensemble Generate Conformational Ensemble MD->Conformational_Ensemble Force_Field_Param Force Field Parameterization QM->Force_Field_Param Refine_Energies Refine Energies of Key Conformers QM->Refine_Energies QMMM->Refine_Energies

Caption: Decision workflow for selecting the appropriate computational method.

A Comparative Guide to Force Fields

The accuracy of any MM-based simulation is fundamentally limited by the quality of the force field. For peptides containing non-canonical amino acids like Ac10c, the choice and, if necessary, the parameterization of the force field are of utmost importance.

Force Field FamilyStrengthsWeaknesses for Ac10c PeptidesRecommended Approach
AMBER Well-established for proteins and nucleic acids. The General Amber Force Field (GAFF) can be used for organic molecules.[11]Standard parameter sets do not include Ac10c. Requires manual parameterization.Use a combination of ff14SB for the standard residues and GAFF2 for the Ac10c residue after careful parameterization of charges and dihedrals using QM.[2]
CHARMM Widely used for a broad range of biomolecules. The CHARMM General Force Field (CGenFF) is available for drug-like molecules.[12]Ac10c is not a standard residue. CGenFF may provide initial parameters, but they should be validated and potentially refined.Utilize CGenFF to generate initial parameters for Ac10c and validate them against QM calculations. Refine dihedral parameters if necessary to match QM energy profiles.[12]
OPLS Known for good performance in reproducing liquid properties and solvation energies.Less commonly used for peptides with non-standard residues compared to AMBER and CHARMM. Parameterization can be complex.May require significant effort to develop and validate parameters for Ac10c. Generally, AMBER or CHARMM with dedicated parameterization efforts are more common choices.
Specialized Force Fields (e.g., Forcefield_NCAA) Provide pre-parameterized sets for a variety of non-canonical amino acids.[13]The specific Ac10c residue may not be included. The quality of pre-existing parameters should always be verified.Check if parameters for structurally similar large cycloalkane amino acids exist. If so, they can serve as a starting point for transfer and validation.[11][13]

Experimental Protocol: Force Field Parameterization for Ac10c

  • Model Compound Selection: Choose a small, representative model compound, such as N-acetyl-Ac10c-N'-methylamide.

  • QM Calculations:

    • Perform a conformational search of the model compound at a reasonable QM level (e.g., B3LYP/6-31G*).[1]

    • For the lowest energy conformer(s), perform geometry optimization and frequency calculations at a higher level of theory (e.g., B3LYP/6-311++G(d,p)).[1]

    • Calculate the electrostatic potential (ESP) and derive partial atomic charges using a method like RESP (Restrained Electrostatic Potential).

    • Scan the key dihedral angles of the cyclodecane ring and the peptide backbone (φ and ψ) and calculate the corresponding QM energies to generate a potential energy surface.

  • Parameter Fitting:

    • Use the optimized QM geometries to determine equilibrium bond lengths and angles.

    • Fit the dihedral angle parameters to reproduce the QM potential energy surface.

    • Assign atom types compatible with the chosen base force field (e.g., AMBER or CHARMM).

  • Validation:

    • Perform short MD simulations of the model compound using the new parameters.

    • Compare the simulated conformational distribution with the QM results.

    • Validate against available experimental data (e.g., NMR).

The Indispensable Role of Experimental Validation

Computational models, no matter how sophisticated, are approximations of reality. Therefore, experimental validation is a non-negotiable component of any robust computational study of Ac10c-containing peptides.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for determining the solution-state structure and dynamics of peptides.[14][15][16]

Key NMR Experiments for Validation:

  • 1D ¹H NMR: Provides information on the overall folding and conformational homogeneity of the peptide.[17]

  • 2D TOCSY (Total Correlation Spectroscopy): Used for assigning proton resonances within each amino acid residue.[17]

  • 2D NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): Provides through-space proton-proton distance restraints, which are crucial for defining the 3D structure.[14]

  • J-Coupling Constants: Can provide information about backbone and side-chain dihedral angles.[14]

Experimental Protocol: NMR-Guided Computational Structure Refinement

  • NMR Data Acquisition: Acquire a suite of 1D and 2D NMR spectra for the Ac10c-containing peptide in a suitable solvent.

  • Resonance Assignment: Assign all proton and carbon resonances.

  • Restraint Generation: Extract distance restraints from NOESY/ROESY spectra and, if possible, dihedral angle restraints from J-coupling constants.

  • Restrained MD Simulations: Perform MD simulations incorporating the experimental restraints as a biasing potential. This will guide the simulation towards conformations that are consistent with the experimental data.

  • Ensemble Analysis: Cluster the resulting trajectories to identify the major conformational families and calculate a representative ensemble of structures.

  • Back-Calculation: Back-calculate the NMR observables (e.g., NOE distances) from the final structural ensemble and compare them with the experimental data to assess the quality of the fit.

X-ray Crystallography

If the Ac10c-containing peptide can be crystallized, X-ray crystallography provides an atomic-resolution structure that serves as an excellent benchmark for computational models.[18][19][20] However, it is important to remember that the crystal structure represents a single, static conformation in the solid state, which may not be fully representative of the conformational ensemble in solution.

Iterative Cycle of Modeling and Validation

G cluster_0 Computational Modeling cluster_1 Experimental Validation cluster_2 Refinement & Final Model Initial_Model Generate Initial 3D Model MD_Simulation Perform MD Simulations (with custom parameters for Ac10c) Initial_Model->MD_Simulation Conformational_Analysis Analyze Trajectories & Cluster Conformers MD_Simulation->Conformational_Analysis Comparison Compare Simulation with Experimental Data Conformational_Analysis->Comparison NMR_Exp NMR Spectroscopy (NOESY, J-Coupling) Experimental_Data Generate Experimental Restraints NMR_Exp->Experimental_Data Xray_Exp X-ray Crystallography (if possible) Xray_Exp->Comparison Experimental_Data->Comparison Refined_MD Refine Model with Restrained MD Comparison->Refined_MD Discrepancies Found Final_Ensemble Final Validated Conformational Ensemble Comparison->Final_Ensemble Good Agreement Refined_MD->Final_Ensemble

Caption: The iterative cycle of computational modeling and experimental validation.

Conclusion and Future Perspectives

The computational modeling of peptides containing Methyl 1-amino-1-cyclodecanecarboxylate is a challenging yet rewarding endeavor. The large and constrained nature of this non-canonical amino acid necessitates a departure from standard modeling protocols. A successful approach is characterized by the judicious selection of computational methods, with an emphasis on enhanced sampling techniques, and a meticulous approach to force field parameterization, ideally driven by high-level QM calculations.

Crucially, computational predictions must be anchored in experimental reality. The synergistic use of MD simulations and NMR spectroscopy provides a powerful framework for elucidating the conformational preferences of Ac10c-containing peptides in solution. As computational power continues to increase and force fields become more sophisticated, we can anticipate that the in silico design of peptides with tailored properties, incorporating unique building blocks like Ac10c, will become an even more potent tool in the development of next-generation therapeutics.

References

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  • Computational Methods for Studying Conformational Behaviors of Cyclic Peptides. (URL: )
  • Modeling of peptides containing D-amino acids: Implications on cycliz
  • NMR and Mass Spectrometry Analysis of Cyclic Dipeptides - Benchchem. (URL: )
  • Molecular Dynamics Investigation of an Oriented Cyclic Peptide Nanotube in DMPC Bilayers. (URL: )
  • Robust conformational space exploration of cyclic peptides by combining different MD protocols and force fields | bioRxiv. (URL: )
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  • NMR study of cyclic peptides with renin inhibitor activity - PubMed. (URL: )
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  • Conformationally Constrained Histidines in the Design of Peptidomimetics: Strategies for the χ-Space Control - MDPI. (URL: )
  • Forcefield_NCAA: Ab Initio Charge Parameters to Aid in the Discovery and Design of Therapeutic Proteins and Peptides with Unnatural Amino Acids and Their Application to Complement Inhibitors of the Compst
  • Computational modeling and experimental validation of the EPI-X4/CXCR4 complex allows rational design of small peptide antagonists - ResearchG
  • Development of the force field for cyclosporine A - PMC - NIH. (URL: )
  • Forcefield_NCAA: Ab Initio Charge Parameters to Aid in the Discovery and Design of Therapeutic Proteins and Peptides with Unnatural Amino Acids and Their Application to Complement Inhibitors of the Compstatin Family - ResearchG
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  • Computational Modeling as a Tool to Investigate PPI: From Drug Design to Tissue Engineering - Frontiers. (URL: )
  • Computational refinement of post-translational modifications predicted from tandem mass spectrometry | Bioinform
  • X-ray studies on crystalline complexes involving amino acids and peptides. Part XX. Crystal structures of DL-arginine acetate monohydrate and DL-lysine acetate and a comparison with the corresponding L-amino acid complexes - PubMed. (URL: )
  • arXiv:2501.03766v3 [quant-ph] 1 May 2025. (URL: )
  • Conformational Stabilization and Rapid Labeling of a 29- Residue Peptide by a Small Molecule Reaction P. (URL: )
  • Conformations of amino acids and peptides. (URL: )
  • Conformational preferences of 1-amino-2-phenylcyclohexanecarboxylic acid, a phenylalanine cyclohexane analogue - PMC. (URL: )
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Safety Operating Guide

Methyl 1-amino-1-cyclodecanecarboxylate proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile

Methyl 1-amino-1-cyclodecanecarboxylate is a specialized non-proteinogenic amino acid derivative, typically used as a building block in peptide synthesis and medicinal chemistry (e.g., peptidomimetics). As a research chemical with a bulky cycloalkyl ring, it often lacks a specific, globally harmonized Safety Data Sheet (SDS).

Therefore, Scientific Integrity dictates we manage this substance using Class-Based Safety Protocols derived from its functional groups: a primary amine (basic, potentially reactive) and a methyl ester (susceptible to hydrolysis).

Chemical Hazard Classification (Inferred from Analogs):

  • Primary Hazard: Skin/Eye Irritant (Category 2/2A); Specific Target Organ Toxicity (Respiratory Irritant).[1]

  • Reactivity: Incompatible with strong oxidizers (fire risk) and strong acids (exothermic salt formation).

  • Waste Stream: Hazardous Organic Waste (Amine-containing).

Pre-Disposal Characterization

Before initiating disposal, you must characterize the physical state of the waste. The disposal pathway diverges based on whether the compound is a pure solid or dissolved in solution.

ParameterSolid Waste (Pure Substance)Liquid Waste (Reaction Mixture)
State Powder or Crystalline SolidDissolved in solvent (e.g., DCM, MeOH)
Primary Risk Inhalation of dust; surface contaminationFlammability (solvent); unexpected reactivity
Container Wide-mouth HDPE or Glass JarSolvent-compatible Safety Can / Glass Bottle
Waste Code (RCRA) P/U-List (if unused commercial chemical) or D001 (Ignitable)F-List (Solvent dependent) or D001/D002

Critical Safety Note: Never dispose of this compound down the drain. The lipophilic cyclodecane ring ensures it will not degrade quickly in water systems, posing long-term aquatic toxicity risks.

Step-by-Step Disposal Protocol

Phase A: Segregation & Compatibility

The "Amine Rule": Because this molecule contains a free primary amine, it must be segregated from Oxidizers (e.g., Nitric Acid, Peroxides).

  • Mechanism:[2] Amines can react with oxidizing agents to form unstable N-oxides or, in the case of nitric acid, potentially explosive nitro-amines.

  • Action: Designate this waste for the "Organic Base / Amine" stream.

Phase B: Packaging Procedures

Scenario 1: Solid Waste (Pure/Scrap Material)

  • Containment: Transfer the solid into a clear, sealable bag (polyethylene).

  • Secondary Containment: Place the sealed bag inside a screw-top jar (HDPE preferred).

  • Labeling: Apply a hazardous waste label. explicitly writing: "Solid Organic Waste: Methyl 1-amino-1-cyclodecanecarboxylate (Irritant, Amine)."

Scenario 2: Liquid Waste (Mother Liquor/Rinsate)

  • Solvent Check: Identify the carrier solvent.

    • Halogenated (e.g., DCM): Use the Halogenated Waste carboy.

    • Non-Halogenated (e.g., Methanol, Ethyl Acetate):[3] Use the Non-Halogenated Organic carboy.

  • pH Check: If the solution was part of an acidic workup, neutralize to pH 6–8 using Sodium Bicarbonate before adding to the organic waste drum to prevent acid-base exotherms inside the drum.

  • Pouring: Use a funnel to prevent spills. Do not overfill the container (>90%).

Phase C: Decontamination of Glassware
  • Rinse: Triple-rinse contaminated flasks with a small volume of Acetone or Methanol.

  • Disposal of Rinsate: Pour the rinsate into the corresponding liquid organic waste container (as described in Scenario 2).

  • Final Wash: Wash glassware with detergent and water only after the triple solvent rinse.

Visualizing the Workflow

The following diagram illustrates the decision logic for disposing of Methyl 1-amino-1-cyclodecanecarboxylate, ensuring compliance with segregation rules.

DisposalWorkflow Start Waste Generation: Methyl 1-amino-1-cyclodecanecarboxylate StateCheck Determine Physical State Start->StateCheck SolidPath Solid / Pure Powder StateCheck->SolidPath Solid LiquidPath Solution / Reaction Mix StateCheck->LiquidPath Liquid Segregation CRITICAL: Isolate from Oxidizers (Amine Hazard) SolidPath->Segregation LiquidPath->Segregation Bagging Double Bag (Polyethylene) Place in HDPE Jar Segregation->Bagging If Solid SolventType Identify Solvent Segregation->SolventType If Liquid Labeling Label: 'Organic Waste - Toxic/Irritant' List Chemical Name Explicitly Bagging->Labeling Halo Halogenated Waste (e.g., DCM) SolventType->Halo NonHalo Non-Halogenated Waste (e.g., MeOH, EtOAc) SolventType->NonHalo Halo->Labeling NonHalo->Labeling EHS Hand off to EHS / HazMat Team Labeling->EHS

Caption: Decision tree for segregating amino-ester waste based on physical state and solvent compatibility.

Emergency Contingencies (Spill Response)

In the event of a spill outside of a fume hood:

  • Evacuate & Ventilate: The amine functionality may release irritating vapors. Clear the immediate area.

  • PPE: Don double nitrile gloves, lab coat, and safety goggles. Use a half-mask respirator with organic vapor cartridges if powder is aerosolized.

  • Containment:

    • Solids: Cover with wet paper towels to prevent dust generation, then scoop into a waste bag.

    • Liquids: Use Universal Absorbent Pads or Vermiculite. Do not use paper towels alone if the solvent is flammable.

  • Cleaning: Wipe the surface with a mild dilute acid (e.g., 1% Acetic Acid) to neutralize trace amines, followed by water.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for Methyl 1-aminocyclopentanecarboxylate (Analog Class Reference). Retrieved from [Link]

  • U.S. Environmental Protection Agency (2024). Hazardous Waste Codes & Lists (RCRA). Retrieved from [Link]

  • American Chemical Society (2023). Laboratory Waste Management: A Guide for Researchers. Retrieved from [Link]

  • University of North Carolina EHS (2023). Laboratory Safety Manual - Chapter 12: Chemical Waste Segregation. Retrieved from [Link]

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A Senior Application Scientist's Guide to Personal Protective Equipment for Methyl 1-amino-1-cyclodecanecarboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: Navigating Chemical Safety with Incomplete Data

In the landscape of drug discovery and chemical research, we frequently encounter novel compounds for which comprehensive safety data is not yet available. Methyl 1-amino-1-cyclodecanecarboxylate is one such molecule. The absence of a specific Safety Data Sheet (SDS) does not signal a lack of hazard, but rather a need for a more rigorous, science-led safety assessment. This guide provides a robust operational framework for determining and implementing the necessary Personal Protective Equipment (PPE) by analyzing data from structurally similar compounds. Our approach is grounded in the principle of "as low as reasonably practicable" (ALARP) exposure, ensuring the highest safety standards in the face of uncertainty.

Part 1: Hazard Identification Through Analogue-Based Risk Assessment

The core of our safety protocol relies on identifying the potential hazards of Methyl 1-amino-1-cyclodecanecarboxylate by examining its smaller cyclic analogues. Amino acid esters of cyclopentane, cyclohexane, and cyclobutane provide a reliable basis for a conservative hazard assessment. The Globally Harmonized System (GHS) classifications for these compounds strongly suggest a consistent hazard profile.

Table 1: GHS Hazard Classifications of Structurally Related Amino Acid Esters

Compound CAS Number GHS Hazard Statements Source
Methyl 1-amino-1-cyclopentanecarboxylate HCl 60421-23-0 H302, H315, H319, H335 [1]
Methyl 1-aminocyclohexane-1-carboxylate HCl 37993-32-1 H302, H315, H319, H335 [2]

| Methyl 1-aminocyclobutane-1-carboxylate HCl | 874640-57-6| H302, H314/H315, H319, H335 |[3] |

  • H302: Harmful if swallowed

  • H314/H315: Causes severe skin burns and eye damage / Causes skin irritation

  • H319: Causes serious eye irritation

  • H335: May cause respiratory irritation

Based on this analogue data, we must operate under the assumption that Methyl 1-amino-1-cyclodecanecarboxylate is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation . This presumed hazard profile dictates our multi-layered PPE and handling strategy.

Part 2: A Multi-Layered PPE and Control Strategy

Personal protective equipment is the final barrier between a researcher and a potential hazard. It must be used in conjunction with robust engineering controls.[4] The selection of PPE is not a checklist but a risk-based decision process.

Engineering Controls: The First Line of Defense

Before any PPE is donned, ensure proper engineering controls are in place and functional.

  • Chemical Fume Hood: All handling of solid Methyl 1-amino-1-cyclodecanecarboxylate and its solutions must be performed inside a certified chemical fume hood. This is critical to mitigate the risk of inhaling dust or vapors, directly addressing the H335 (May cause respiratory irritation) hazard.

  • Safety Shower & Eyewash Station: Ensure unobstructed access to a functional safety shower and eyewash station. Their location should be known to all personnel in the lab.

Core PPE Requirements

The following PPE is mandatory for all procedures involving this compound.

  • Dermal Protection:

    • Laboratory Coat: A clean, flame-resistant lab coat is required. It must be fully buttoned with sleeves rolled down to provide maximum skin coverage.[4][5]

    • Gloves: Disposable nitrile gloves are the minimum requirement for incidental contact.[6] Given the presumed skin irritation (H315), double-gloving (wearing two pairs of nitrile gloves) is strongly recommended to protect against tears and rapid permeation. Gloves must be removed immediately after handling the chemical, and hands should be washed thoroughly. For tasks involving larger quantities or extended handling, consult glove manufacturer charts for chemical resistance data against esters and amines.

  • Ocular and Face Protection:

    • Chemical Splash Goggles: Due to the high risk of serious eye irritation (H319), standard safety glasses are insufficient.[1][2] Indirectly-vented chemical splash goggles that form a seal around the eyes are mandatory.

    • Face Shield: When handling larger quantities (>1g) of the solid or preparing stock solutions where the risk of a significant splash exists, a face shield must be worn in addition to chemical splash goggles. The goggles protect from splashes, while the shield protects the entire face.[5][6]

  • Respiratory Protection:

    • Under normal conditions, all work should be conducted within a chemical fume hood, which serves as the primary respiratory control.

    • If engineering controls are not available or fail, or in the case of a large spill, a respirator may be necessary. The type (e.g., N95 for particulates, or a half-mask with organic vapor cartridges) must be determined by a qualified safety professional based on the specific exposure scenario.[5]

  • General Laboratory Attire:

    • Full-Length Pants: Legs must be fully covered. Shorts or skirts are not permitted.

    • Closed-Toe Shoes: Shoes must completely cover the foot. Perforated shoes, sandals, or cloth sneakers offer inadequate protection.[6]

Part 3: Operational and Disposal Plans

A safe protocol extends beyond simply wearing PPE. It encompasses the entire lifecycle of the chemical in the laboratory, from initial assessment to final disposal.

Workflow for Handling Chemicals with Unknown Hazards

The following diagram outlines the mandatory decision-making process before working with a new or poorly documented compound.

G cluster_prep Pre-Operational Phase cluster_ops Operational Phase cluster_post Post-Operational Phase A Receive New Compound: Methyl 1-amino-1-cyclodecanecarboxylate B Search for Specific Safety Data Sheet (SDS) A->B C SDS Found? B->C D Search for Analogue Compound Data (GHS, PubChem) C->D No F Develop Standard Operating Procedure (SOP) C->F Yes E Synthesize Presumed Hazard Profile D->E E->F G Implement Engineering Controls (Fume Hood) F->G H Don Appropriate PPE (Based on Hazard Profile) G->H I Execute Experiment According to SOP H->I J Decontaminate Work Area I->J K Segregate & Label Hazardous Waste J->K L Dispose of Waste via Institutional EHS Protocol K->L

Caption: Risk assessment and handling workflow for novel chemicals.

Step-by-Step Handling Protocol (Example: Weighing and Solubilizing)
  • Preparation: Cordon off the work area within the fume hood. Assemble all necessary equipment (spatula, weigh boat, vial, solvent, vortexer) and waste containers inside the hood.

  • Don PPE: Don all required PPE as outlined in Part 2.

  • Weighing: Carefully open the stock container inside the fume hood. Use a clean spatula to transfer the desired amount of solid powder to a weigh boat. Avoid any actions that could create dust. Close the primary container immediately.

  • Transfer & Solubilization: Transfer the weighed solid into the designated vial. Add the solvent slowly to avoid splashing. Cap the vial securely and mix until dissolved.

  • Cleanup: Decontaminate the spatula and weigh boat with an appropriate solvent (e.g., 70% ethanol) and dispose of them in the designated solid hazardous waste container. Wipe down the work surface inside the fume hood.

  • Doffing PPE: Remove gloves (and any other disposable PPE) and dispose of them in the hazardous waste stream. Wash hands thoroughly with soap and water.

Emergency Procedures
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[7]

  • Eye Contact: Immediately flush eyes with water at an eyewash station for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[7]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[7]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

  • Spill: Evacuate the immediate area. If the spill is large or outside of a containment area, alert others and contact your institution's Environmental Health & Safety (EHS) department. For small spills inside a fume hood, use a chemical spill kit with absorbent pads to clean the area, then decontaminate.

Waste Disposal

All materials contaminated with Methyl 1-amino-1-cyclodecanecarboxylate, including gloves, weigh boats, pipette tips, and excess solutions, must be disposed of as hazardous chemical waste.[8] Follow your institution's specific guidelines for waste segregation and labeling. Never dispose of this chemical down the drain or in the regular trash.

References

  • Environmental Health and Safety. (n.d.). Personal Protective Equipment Requirements for Laboratories. Retrieved from [Link]

  • Lab Manager. (2009, July 30). Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 1-amino-1-cyclopentanecarboxylate, HCl. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 1-aminocyclohexane-1-carboxylate hydrochloride. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 1-aminocyclopropanecarboxylate. Retrieved from [Link]

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  • Boston University Office of Research. (n.d.). Personal Protection Equipment (PPE) in Laboratories Policy. Retrieved from [Link]

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  • Stanford Environmental Health & Safety. (n.d.). Personal Protective Equipment. Retrieved from [Link]

  • IPG. (2023, September 20). Decoding OSHA Laboratory Standards: Safety Essentials. Retrieved from [Link]

  • Office of Clinical and Research Safety. (n.d.). The Laboratory Standard. Retrieved from [Link]

  • Health and Safety Authority. (n.d.). Chemical Risk Assessment. Retrieved from [Link]

  • Intersolia. (2025, June 25). Risk Assessment of Chemical Products – A Step-by-Step Guide. Retrieved from [Link]

  • MasterControl. (n.d.). 29 CFR 1910.1450 — OSHA Laboratory Standard. Retrieved from [Link]

  • Worcester Polytechnic Institute. (n.d.). Quick Guide to Risk Assessment for Hazardous Chemicals. Retrieved from [Link]

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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.